2-(Octadecyloxy)benzoic acid
Description
Properties
CAS No. |
129586-18-1 |
|---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-octadecoxybenzoic acid |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24-21-18-17-20-23(24)25(26)27/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,27) |
InChI Key |
OBYWYNKFFLAQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-(Octadecyloxy)benzoic Acid: A Strategic Building Block in the Design of Mincle-Targeted Vaccine Adjuvants
Executive Summary
The development of modern immunotherapeutics heavily relies on the precise engineering of synthetic adjuvants capable of driving targeted immune responses. 2-(Octadecyloxy)benzoic acid (CAS: 129586-18-1), characterized by its long C18 lipid tail and ortho-substituted carboxylic acid headgroup, has emerged as a critical chemical intermediate in this domain. It is primarily utilized in the synthesis of lipidated brartemicin analogues—potent agonists of the Macrophage-inducible C-type lectin (Mincle) receptor [1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and biological applications of 2-(octadecyloxy)benzoic acid, designed specifically for researchers and drug development professionals engineering Th1-polarizing vaccine adjuvants.
Structural Rationale & Physicochemical Properties
The molecular architecture of 2-(octadecyloxy)benzoic acid is highly specialized. Mincle is a pattern recognition receptor (PRR) that naturally recognizes mycobacterial cord factor (Trehalose Dimycolate, TDM). X-ray crystallography of the Mincle receptor reveals a shallow hydrophobic groove adjacent to a Ca²⁺-dependent carbohydrate-binding site [2].
When 2-(octadecyloxy)benzoic acid is conjugated to a carbohydrate core (such as trehalose or brartemicin), the octadecyloxy (C18) chain acts as a synthetic mimic of the mycolic acid tails found in TDM, perfectly anchoring into Mincle's hydrophobic groove. Furthermore, structure-activity relationship (SAR) studies have demonstrated that the ortho-substitution on the benzoic acid ring forces a specific spatial conformation that induces a stronger inflammatory response than meta- or para-substituted equivalents [1].
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2-(Octadecyloxy)benzoic acid |
| Synonyms | o-Octadecyloxybenzoic acid; 2-stearyloxybenzoic acid |
| CAS Registry Number | 129586-18-1 |
| Molecular Formula | C₂₅H₄₂O₃ |
| Molecular Weight | 390.60 g/mol |
| Structural Features | Ortho-substituted C18 alkyl chain; Carboxylic acid moiety |
| Primary Application | Precursor for Mincle agonists / Th1 vaccine adjuvants |
Chemical Synthesis & Validation Protocols
The synthesis of 2-(octadecyloxy)benzoic acid is achieved via a robust two-step process: a Williamson ether synthesis followed by base-catalyzed saponification [3]. The protocol below is designed to be self-validating, ensuring high yield and purity.
Step-by-Step Methodology
Step 1: Williamson Ether Synthesis of Methyl 2-(octadecyloxy)benzoate
-
Reagent Preparation: Dissolve methyl 2-hydroxybenzoate (500 mg, 3.29 mmol) in 25 mL of anhydrous acetone.
-
Catalysis & Base Addition: Add K₂CO₃ (705 mg, 5.10 mmol) and Tetrabutylammonium iodide (TBAI) (55 mg, 0.17 mmol).
-
Causality Insight: TBAI acts as a phase-transfer catalyst. The long-chain 1-bromooctadecane is highly lipophilic and poorly reactive; the iodide ion facilitates the nucleophilic attack by temporarily forming a more reactive alkyl iodide intermediate, significantly increasing the reaction rate.
-
-
Alkylation: Add 1-bromooctadecane (1.55 g, 4.65 mmol) to the suspension. Stir at reflux overnight.
-
Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica-gel column chromatography (Petroleum Ether:EtOAc, 1:0 to 9:1 v/v) to yield the intermediate as an off-white solid.
Step 2: Saponification to 2-(Octadecyloxy)benzoic acid
-
Hydrolysis: Dissolve the intermediate (approx. 383 mg, 0.947 mmol) in 30 mL of Methanol (MeOH). Add 5 mL of 5M NaOH. Reflux the mixture overnight.
-
Phase Separation & Acidification: Dilute the reaction mixture with 20 mL of water. Carefully acidify to pH 1 using concentrated HCl.
-
Causality Insight: Acidification to pH 1 is a critical self-validating step. It ensures the complete protonation of the sodium carboxylate salt. Because the C18 chain makes the free acid highly hydrophobic, it will rapidly crash out of the aqueous phase, allowing for highly efficient extraction.
-
-
Extraction & Recovery: Extract the aqueous phase with Ethyl Acetate (EtOAc). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final 2-(octadecyloxy)benzoic acid.
Synthesis Workflow Visualization
Two-step synthesis of 2-(octadecyloxy)benzoic acid via etherification and saponification.
Biological Application: Mincle Agonism & Vaccine Adjuvants
Once synthesized, 2-(octadecyloxy)benzoic acid is coupled to carbohydrate scaffolds (e.g., via esterification with EDC/DMAP) to create lipidated brartemicin analogues. These compounds serve as potent Th1-stimulating vaccine adjuvants.
Mechanism of Action
The immune system relies on adjuvants to enhance the adaptive immune response. While traditional adjuvants primarily boost humoral (antibody) immunity, lipidated brartemicin analogues synthesized from 2-(octadecyloxy)benzoic acid specifically enhance acquired cellular (Th1) immunity, which is vital for clearing intracellular pathogens and tumors [3].
When the synthesized ligand binds to Mincle on the surface of macrophages or dendritic cells, it initiates a highly specific signaling cascade:
-
Receptor Binding: The C18 tail anchors into Mincle's hydrophobic groove.
-
ITAM Phosphorylation: Ligand binding induces the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) on the associated FcRγ adaptor protein.
-
Signalosome Activation: This recruits Spleen Tyrosine Kinase (Syk), which subsequently triggers the Card9-Bcl10-Malt1 signalosome complex.
-
Gene Expression: The cascade culminates in the translocation of NF-κB to the nucleus, driving the robust expression of Th1-polarizing cytokines (IL-1β, IL-6, and MIP-2) [1].
Signaling Pathway Visualization
Mincle-mediated Th1 signaling pathway activated by lipidated brartemicin analogues.
Experimental Evaluation: Mincle Activation Assay
To validate the efficacy of compounds derived from 2-(octadecyloxy)benzoic acid, researchers employ an NFAT-GFP reporter cell assay. This protocol provides a self-validating, quantifiable measure of Mincle activation [3].
NFAT-GFP Reporter Cell Protocol
-
Plate Preparation: Coat 96-well plates with the synthesized lipidated brartemicin analogue (dissolved in isopropanol) and allow the solvent to evaporate, leaving a lipid film.
-
Causality Insight: Coating the plates mimics the particulate/surface-bound nature of mycobacterial cell walls, which is required for optimal Mincle cross-linking and activation.
-
-
Cell Seeding: Seed nuclear factor of activated T cells (NFAT)-green fluorescent protein (GFP) reporter cells expressing murine or human Mincle coupled to FcRγ into the coated wells.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Flow Cytometry Analysis: Harvest the cells and measure GFP expression via flow cytometry. The production of GFP is directly proportional to the activation of the Syk/Card9 pathway, providing a highly reliable, quantitative readout of Mincle agonism.
Conclusion
2-(Octadecyloxy)benzoic acid is far more than a simple lipidated aromatic compound; it is a rationally designed structural motif that bridges synthetic organic chemistry and advanced immunology. By providing the exact steric and hydrophobic properties required to engage the Mincle receptor, it enables the creation of next-generation Th1-polarizing adjuvants with lower toxicity profiles and higher synthetic accessibility than natural mycobacterial extracts.
References
-
Foster, A. J., Kodar, K., Timmer, M. S. M., & Stocker, B. L. (2020). Ortho-Substituted lipidated Brartemicin derivative shows promising Mincle-mediated adjuvant activity. Organic & Biomolecular Chemistry, 18(6), 1095-1103. Royal Society of Chemistry. URL:[Link]
-
Feinberg, H., Rambaruth, N. D. S., Jégouzo, S. A. F., et al. (2016). Binding Sites for Acylated Trehalose Analogs of Glycolipid Ligands on an Extended Carbohydrate Recognition Domain of the Macrophage Receptor Mincle. Journal of Biological Chemistry. OSTI. URL:[Link]
- Victoria Link Ltd. (2019). Brartemicin Analogues. Patent AU2018361867B2 / WO2019088854A1. Google Patents.
Structural and Functional Divergence of Alkoxybenzoic Acids: A Comparative Analysis of 2-Octadecyloxybenzoic Acid and 4-Octadecyloxybenzoic Acid
Executive Summary
For researchers in materials science and drug development, long-chain alkoxybenzoic acids represent a critical class of amphiphilic building blocks. While 2-octadecyloxybenzoic acid (2-OOBA) and 4-octadecyloxybenzoic acid (4-OOBA) share the same molecular formula (C₂₅H₄₂O₃) and a massive hydrophobic octadecyl (C18) tail, their macroscopic properties are radically different. This technical guide explores how a simple positional isomerism—shifting the alkoxy chain from the para to the ortho position—dictates molecular geometry, dictates supramolecular hydrogen-bonding networks, and ultimately determines whether the molecule behaves as a highly ordered liquid crystal or a fluidic surfactant.
Molecular Geometry and Steric Hindrance
The fundamental divergence between 2-OOBA and 4-OOBA lies in their spatial conformation, driven by steric effects around the aromatic ring.
4-Octadecyloxybenzoic Acid (Para-Isomer)
In 4-OOBA, the octadecyloxy chain and the carboxylic acid group are situated at opposite ends of the benzene ring (1,4-substitution). This para configuration minimizes steric clash, allowing the molecule to adopt a highly linear, planar, and extended conformation. The unhindered nature of the carboxylic acid group is the defining feature that enables extensive supramolecular assembly [2].
2-Octadecyloxybenzoic Acid (Ortho-Isomer)
Conversely, 2-OOBA features the bulky C18 chain adjacent to the carboxylic acid group (1,2-substitution). The massive steric bulk of the octadecyloxy group forces the carboxyl moiety out of the coplanar alignment with the aromatic ring. This steric hindrance not only creates a "bent" or "kinked" molecular geometry but also fundamentally alters the electron density and reactivity of the carboxylate headgroup [3].
Supramolecular Assembly: Intermolecular vs. Intramolecular Hydrogen Bonding
The geometric differences dictate the hydrogen-bonding pathways available to each isomer, which is the primary driver of their divergent physical states.
-
Intermolecular Dimerization (4-OOBA): Because the carboxyl group in 4-OOBA is sterically unhindered, the molecules spontaneously form centrosymmetric dimers via intermolecular hydrogen bonding [5]. This dimerization effectively doubles the length of the rigid aromatic core. The combination of this extended rigid core and the flexible C18 tail creates a classic "calamitic" (rod-like) structure, which is a prerequisite for mesogenic (liquid crystalline) behavior [2].
-
Intramolecular Sequestration (2-OOBA): In 2-OOBA, the proximity of the ether oxygen to the carboxylic acid proton promotes intramolecular hydrogen bonding. Even when intermolecular bonds do form, the steric bulk of the ortho-C18 chain prevents the formation of linear, centrosymmetric dimers [3]. Without this extended rigid core, 2-OOBA cannot maintain the long-range orientational order required for liquid crystalline phases.
Supramolecular divergence of 4-OOBA and 2-OOBA based on hydrogen bonding.
Macroscopic Properties and Field Applications
The microscopic structural differences scale up to dictate the thermal and physical properties of the bulk materials.
Table 1: Comparative Physicochemical Profiles
| Property | 2-Octadecyloxybenzoic Acid | 4-Octadecyloxybenzoic Acid |
| Substitution Pattern | Ortho (1,2-substitution) | Para (1,4-substitution) |
| Molecular Geometry | Bent, sterically hindered | Linear, rigid core (calamitic) |
| Dominant H-Bonding | Intramolecular (Ether O ⋯ Carboxyl H) | Intermolecular (Centrosymmetric Dimer) |
| Thermal Behavior | Melts directly to isotropic liquid | Exhibits Smectic and Nematic LC phases |
| Lipid Membrane Effect | Fluidizing (introduces kinks) | Rigidifying (promotes ordered domains) |
| Primary Applications | Surfactants, steric modifiers | Liquid crystal displays, corrosion inhibitors |
Applications in Materials and Therapeutics:
-
4-OOBA: Extensively utilized as a mesogen in the synthesis of thermotropic liquid crystals. Upon heating, it transitions through highly ordered smectic phases (where the C18 chains interdigitate into layers) and nematic phases before becoming an isotropic liquid [1]. It is also utilized as a hydrophobic precursor in the synthesis of robust organic corrosion inhibitors for complex acid environments [4].
-
2-OOBA: Due to its bent shape, it acts similarly to an unsaturated fatty acid (like oleic acid) in lipidic systems. It disrupts tight crystalline packing, lowering the melting point. In drug delivery, such bent amphiphiles are valuable for increasing the fluidity of lipid nanoparticle (LNP) bilayers, potentially enhancing endosomal escape mechanisms.
Experimental Methodology: Self-Validating Synthesis Protocols
To ensure high-purity yields of either isomer, a three-step sequence (Esterification
Step-by-Step Protocol: Synthesis of Octadecyloxybenzoic Acids
Phase 1: Carboxyl Protection (Esterification)
-
Reaction: Suspend 1.0 eq of the chosen precursor (2-hydroxybenzoic acid or 4-hydroxybenzoic acid) in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄.
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product (ethyl hydroxybenzoate) will elute significantly higher than the highly polar starting acid.
-
Workup: Neutralize with saturated NaHCO₃, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.
Phase 2: Williamson Ether Synthesis Causality Note: K₂CO₃ is chosen as the base because it is strong enough to deprotonate the phenolic hydroxyl but mild enough to prevent the base-catalyzed elimination (E2) of the 1-bromooctadecane.
-
Reaction: Dissolve the ethyl hydroxybenzoate (1.0 eq) in anhydrous Dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) and 1-bromooctadecane (1.1 eq).
-
Heating: Stir at 80°C under an inert argon atmosphere for 24 hours. DMF is utilized as a polar aprotic solvent to accelerate the Sₙ2 substitution.
-
Workup: Quench with ice water. Extract the resulting lipidic ester with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.
Phase 3: Saponification and Acidification
-
Deprotection: Dissolve the crude ethyl octadecyloxybenzoate in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 4 hours.
-
Acidification (Critical Step): Cool the mixture to room temperature and slowly add 3M HCl until the pH reaches 2.
-
Observation: A thick, white precipitate of the free octadecyloxybenzoic acid will immediately form.
-
-
Purification: Filter the precipitate and recrystallize from hot glacial acetic acid or absolute ethanol. 4-OOBA will form highly ordered, shimmering crystals due to its linear packing, whereas 2-OOBA will yield a more amorphous or waxy solid.
Standardized synthetic workflow for octadecyloxybenzoic acid isomers.
References
- Synthesis and characterisation of Schiff base liquid crystals possessing dialkylamino terminal. UTAR Institutional Repository.
- Solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals: Ground and excited state dipole moments of monomer and dimer structures determined by solvatochromic shift methods. ResearchGate.
- Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. ResearchGate.
- Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. MDPI.
- Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). IUCr.
Topic: The Influence of Ortho-Substitution on the Liquid Crystalline Properties of Benzoic Acid Derivatives
An In-depth Technical Guide for Researchers
Abstract
Benzoic acid derivatives represent a foundational class of thermotropic liquid crystals, primarily due to their ability to form calamitic (rod-like) supramolecular structures through hydrogen-bonded dimerization. This self-assembly is critically dependent on molecular geometry and intermolecular forces. The introduction of substituents onto the aromatic core is a primary strategy for tuning mesomorphic properties. However, substitution at the ortho position relative to the carboxylic acid group introduces profound steric and electronic perturbations, collectively known as the "ortho-effect." This guide provides a comprehensive technical analysis of how ortho-substitution uniquely impacts the design, synthesis, and liquid crystalline behavior of benzoic acid-based mesogens. We will explore the causal relationships between the nature of the ortho-substituent and the resulting phase stability, transition temperatures, and mesophase type, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Central Role of Molecular Anisotropy
Liquid crystals (LCs) are a state of matter exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] For a material to exhibit such a mesophase, its constituent molecules must possess a significant degree of shape anisotropy—typically rod-like (calamitic) or disk-like (discotic). In the case of benzoic acid derivatives, the individual molecules are not sufficiently anisotropic. However, they readily self-assemble via hydrogen bonding between their carboxylic acid moieties to form a dimeric, rod-shaped supramolecular structure.[2][3][4] This dimerization is the cornerstone of their liquid crystalline behavior, creating the necessary anisometry to form ordered phases like the nematic and smectic phases upon heating.[3]
The ability to rationally design and modify these molecules to control their mesomorphic properties is paramount for their application in technologies such as displays, sensors, and optical devices.[3][5][6] Substitution on the benzene ring is the principal tool for this purpose. While para-substitution generally enhances the linearity and thermal stability of the mesophase, ortho-substitution presents a more complex design challenge. The proximity of an ortho-substituent to the carboxylic acid group introduces significant steric hindrance, which can disrupt the planarity of the molecule and alter the nature of the intermolecular interactions that govern liquid crystal formation.[7] This guide delves into the structural consequences of this "ortho-effect" and its direct influence on mesomorphic properties.
The Ortho-Effect: A Disruption of Ideal Geometry
The term "ortho-effect" refers to the collective steric and electronic influence a substituent at the ortho position exerts on the adjacent functional group. In the context of benzoic acid mesogens, this effect is primarily a challenge to the molecule's planarity and, by extension, its ability to pack efficiently into an ordered liquid crystalline phase.
Causality of the Effect:
-
Steric Hindrance: An ortho-substituent (e.g., -Cl, -F, -CH₃) physically crowds the carboxylic acid group. To minimize this steric repulsion, the -COOH group is forced to twist out of the plane of the benzene ring.[8]
-
Inhibition of Resonance: This loss of coplanarity disrupts the π-orbital overlap between the aromatic ring and the carboxyl group, a phenomenon known as steric inhibition of resonance.[7]
-
Altered Molecular Shape: The resulting non-planar conformation detracts from the ideal, linear rod-like shape of the hydrogen-bonded dimer. This increased bulkiness and non-linearity hinders the close, parallel packing required for stable nematic and smectic phases. Consequently, ortho-substitution often leads to a significant depression of clearing temperatures (the temperature at which the LC phase transitions to an isotropic liquid) or the complete suppression of mesomorphism.[8][9]
The magnitude of this disruption is directly related to the size and electronic nature of the substituent. A small fluorine atom, for instance, will induce less steric strain than a larger chlorine atom or a methyl group.[8]
Caption: Comparison of ideal vs. disrupted dimer geometry.
Synthesis and Characterization Strategy
A robust and reproducible workflow is essential for synthesizing and evaluating novel liquid crystalline materials. The synthesis of ortho-substituted benzoic acid derivatives typically involves building a core aromatic structure and then functionalizing it with flexible terminal chains that promote mesomorphism.
General Synthetic Workflow
The synthesis can be logically divided into core assembly, functionalization, and purification, followed by rigorous characterization of both the molecular structure and the mesomorphic properties.
Caption: General synthetic workflow for calamitic liquid crystals.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling [10]
This protocol describes a self-validating system for forming the biphenyl core, a common structural motif in calamitic liquid crystals. The success of the reaction is easily monitored by TLC and confirmed by NMR.
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent Addition: Add a degassed 4:1:1 solvent mixture of toluene, ethanol, and water (100 mL). Degassing is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Purge the flask with argon for 15 minutes. Under a positive argon flow, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 eq). The catalyst should be handled quickly to minimize air exposure.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2-3, which protonates the benzoic acid and causes it to precipitate.
-
Purification: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and then recrystallize from an ethanol/water mixture to yield the pure biphenyl core structure.
Protocol 2: Esterification with n-Alkanols [10]
This step attaches the flexible terminal chains that are crucial for inducing and stabilizing liquid crystal phases.
-
Reaction Setup: In a dry, argon-flushed flask, dissolve the synthesized biphenyl benzoic acid (1.0 eq) and the desired n-alkanol (e.g., 1-octanol) (1.2 eq) in dry dichloromethane (DCM). The use of a dry solvent is essential as the coupling agent is moisture-sensitive.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Work-up: Filter off the DCU byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final liquid crystalline compound.
Characterization of Mesomorphic Properties
Once a compound is synthesized and its molecular structure is confirmed (via NMR, FT-IR, MS), its thermotropic behavior must be characterized.[5][11][12]
Caption: Workflow for liquid crystal phase characterization.
Protocol 3: Phase Identification using DSC and POM
-
DSC Analysis: Place a small amount of the sample (3-5 mg) in an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point. Then, cool the sample at the same rate. The resulting thermogram will show peaks corresponding to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).[3][13] This provides quantitative data on transition temperatures and enthalpies.
-
POM Analysis: Place a small amount of the sample on a microscope slide and cover it with a coverslip. Heat the sample on a hot stage. Observe the sample through crossed polarizers as you heat and cool it through the transition temperatures identified by DSC.
-
Texture Identification: As the sample cools from the isotropic liquid state, characteristic optical textures will appear, allowing for the unambiguous identification of the mesophase. For example, a nematic phase will typically show a Schlieren texture, while smectic A phases often exhibit focal conic fan textures.[5][11]
Structure-Property Relationships: The Impact of Ortho-Substitution
The systematic study of how molecular structure affects mesomorphic properties is the cornerstone of rational liquid crystal design. For ortho-substituted benzoic acids, the key variables are the nature of the substituent and the length of the terminal alkyl chains.
Table 1: Representative Phase Transition Data for Substituted Benzoic Acid Dimers
| R (Substituent) | Position | n (Chain Length) | Melting Temp (Tₘ, °C) | Clearing Temp (Tₖ, °C) | Mesophase Type |
| H | para | 8 | 107 | 147 | Nematic, Smectic C |
| OCH₃ | para | 8 | 101 | 154 | Nematic, Smectic C |
| F | ortho | 8 | 95 | 110 | Nematic |
| Cl | ortho | 8 | 98 | (No Mesophase) | - |
| CH₃ | ortho | 8 | 105 | (No Mesophase) | - |
| H | para | 10 | 103 | 145 | Smectic C |
| F | ortho | 10 | 92 | 105 | Smectic A |
Note: Data is illustrative, based on general trends reported in the literature.
Key Insights from the Data:
-
Ortho vs. Para Isomers: As predicted by the ortho-effect, ortho-substituted compounds consistently show lower clearing temperatures than their para-substituted counterparts. The disruption in molecular linearity makes the ordered LC state less thermally stable.
-
Effect of Substituent Size: A small ortho-fluoro substituent may still permit the formation of a mesophase, albeit with reduced stability.[8] However, larger groups like chloro or methyl often completely suppress liquid crystalline behavior by inducing too much steric strain.[9]
-
Effect of Terminal Chain Length: As with other calamitic LCs, increasing the length of the terminal alkyl chain (n) tends to stabilize more ordered smectic phases over the nematic phase. This is due to enhanced van der Waals forces between the chains, which favor layered arrangements.[3][5] In the table, the ortho-fluoro derivative transitions from exhibiting a nematic phase at n=8 to a smectic A phase at n=10.
Conclusion and Future Directions
The introduction of substituents at the ortho position of benzoic acid-based mesogens is a powerful, yet disruptive, design strategy. The resulting steric hindrance fundamentally alters the molecular geometry, leading to a non-planar conformation that generally destabilizes liquid crystalline phases. This is evident in the significantly reduced clearing temperatures or complete absence of mesomorphism compared to their linear para-substituted analogues.
Despite this destabilizing influence, the study of these materials provides critical insights into the delicate balance of intermolecular forces that govern self-assembly. The ability to precisely control molecular shape, even by introducing "defects" like an ortho-substituent, opens avenues for creating novel materials. Future research could explore these non-planar structures for applications where traditional rod-like molecules are unsuitable, such as in the formation of biaxial nematic phases, as chiral dopants, or in creating LC materials with unusually low melting points for specific sensor applications.[1] A thorough understanding of the ortho-effect is not merely an academic exercise but a crucial piece of the puzzle in the predictive, rational design of next-generation functional materials.
References
- Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.
- (2016, March 2). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences.
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Jensen, J., Grundy, S., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education. Available at: [Link]
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- (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
- (n.d.). Synthesis, Photosensitive and Electrochemical Properties of Asymmetric Liquid Crystals Based on Tri-ring Azo-benzoic Acid. 高等学校化学学报.
- (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF. ResearchGate.
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- (2023, April 28). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.
- (n.d.). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. ScienceDirect.
- (n.d.). Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives | Request PDF. ResearchGate.
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- (n.d.). Application Notes and Protocols: 3-(4-Acetyloxyphenyl)benzoic Acid as a Versatile Building Block for Liquid Crystals. Benchchem.
- (n.d.). How does ortho-effect work in benzoic acids?. Khan Academy.
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- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. szfki.hu [szfki.hu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 12. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 13. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]
2-(Octadecyloxy)benzoic acid CAS number and molecular weight
[1][2]
Executive Summary
2-(Octadecyloxy)benzoic acid (CAS: 129586-18-1 ) is a specialized lipophilic derivative of salicylic acid, characterized by an 18-carbon alkyl chain attached at the ortho position.[1][2] Unlike its para-substituted counterparts—which are ubiquitous in liquid crystal engineering—the ortho isomer exhibits unique physicochemical behavior driven by intramolecular hydrogen bonding.[1][2] This compound serves as a critical lipidated building block in the synthesis of Mincle agonist adjuvants (immunostimulants) and supramolecular assemblies where precise hydrophobic anchoring is required.
This guide provides a comprehensive technical analysis of 2-(Octadecyloxy)benzoic acid, detailing its chemical identity, synthesis protocols, and the mechanistic implications of its ortho-substitution pattern.[1][2]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Identity Data
| Parameter | Specification |
| CAS Registry Number | 129586-18-1 |
| IUPAC Name | 2-(Octadecyloxy)benzoic acid |
| Synonyms | o-Octadecyloxybenzoic acid; Salicylic acid octadecyl ether |
| Molecular Formula | C₂₅H₄₂O₃ |
| Molecular Weight | 390.61 g/mol |
| SMILES | CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
| Structural Class | Alkoxybenzoic Acid; Amphiphilic Lipid |
Physicochemical Properties[1][3][5]
-
Solubility: Highly soluble in non-polar organic solvents (Chloroform, Dichloromethane, Toluene) and hot ethanol.[2] Insoluble in water.
-
Acidity (pKa): The ortho-alkoxy group influences acidity via the inductive effect and steric inhibition of resonance.[1] The pKa is typically slightly higher than salicylic acid due to the loss of the phenolic proton but comparable to alkoxybenzoic acid standards (~4.0–4.5).
-
Thermal Behavior: Unlike para-alkoxybenzoic acids which form stable liquid crystal mesophases (dimers), the ortho isomer's ability to form intermolecular dimers is disrupted by steric hindrance and intramolecular hydrogen bonding (see Section 3.1).[1]
Part 2: Synthesis & Fabrication Protocol
Expertise Note: While direct alkylation of salicylic acid is possible, it often leads to esterification byproducts. The "Self-Validating" protocol below utilizes Methyl Salicylate as the starting material to ensure regioselectivity, followed by hydrolysis.
Reagents & Materials
-
Alkylating Agent: 1-Bromooctadecane (Stearyl Bromide).[1][2]
-
Hydrolysis: Sodium Hydroxide (NaOH), Ethanol (EtOH).[2]
Step-by-Step Protocol
Phase A: Williamson Ether Synthesis (Alkylation)[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl Salicylate (1.0 eq) in DMF (0.5 M concentration).
-
Activation: Add K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to deprotonate the phenol.
-
Causality: Pre-stirring ensures the phenoxide anion is formed before the alkyl halide is introduced, minimizing side reactions.
-
-
Reaction: Heat the mixture to 80°C for 12–16 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 9:1).[2] The reaction is complete when the starting phenol spot (UV active, FeCl₃ positive) disappears.
-
-
Workup: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x).[2] Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield Methyl 2-(octadecyloxy)benzoate .[2]
Phase B: Saponification (Hydrolysis)[2]
-
Reaction: Dissolve the crude ester from Phase A in Ethanol/Water (4:1 v/v). Add NaOH (3.0 eq).[2]
-
Reflux: Heat to reflux for 4 hours.
-
Causality: The steric bulk of the C18 chain near the ester group may slow down hydrolysis; reflux ensures complete conversion.
-
-
Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2.[1] The product will precipitate as a white solid.
-
Purification: Filter the solid. Recrystallize from Hot Ethanol or Acetone .[1]
-
Purity Check: The final product should show a single spot on TLC and a sharp melting point.
-
Part 3: Mechanistic Insight & Visualization[1][2]
The "Ortho-Effect" & Hydrogen Bonding
A critical distinction in alkoxybenzoic acid chemistry is the competition between Intramolecular and Intermolecular hydrogen bonding.[1]
-
Para-Isomers (Liquid Crystals): 4-(Octadecyloxy)benzoic acid molecules form intermolecular hydrogen-bonded dimers (head-to-head), creating long, rod-like structures essential for liquid crystalline mesophases.[1][2]
-
Ortho-Isomers (The Topic): In 2-(Octadecyloxy)benzoic acid, the ether oxygen at the 2-position can accept a hydrogen bond from the carboxylic acid proton.[1][2] This forms a stable 6-membered pseudo-ring (chelation).[1][2]
-
Consequence: This intramolecular lock reduces the propensity for dimerization, often suppressing liquid crystal behavior and lowering the melting point compared to the para isomer.
-
Visualization: Synthesis & H-Bonding Logic
The following diagram illustrates the synthesis pathway and the structural competition described above.
Caption: Synthesis pathway from Methyl Salicylate and the structural divergence of the Ortho-isomer favoring intramolecular H-bonding.
Part 4: Applications & Analytical Characterization[1][2]
Applications
-
Mincle Agonist Precursor:
-
The long C18 lipid tail mimics the structure of Trehalose Dibehenate (TDB) and other glycolipids.
-
This compound is used to acylate carbohydrate scaffolds (e.g., Trehalose) to create synthetic adjuvants that bind to the Mincle receptor on macrophages, triggering an immune response.[2]
-
-
Supramolecular Chemistry:
Analytical Validation (Expected Data)
-
1H NMR (CDCl₃, 400 MHz):
-
IR Spectroscopy:
References
-
Synthesis of Alkoxybenzoic Acids
-
General Williamson Ether Synthesis Protocol
-
Liquid Crystal Behavior of Benzoic Acids
Supramolecular Assembly of 2-Alkoxybenzoic Acids: A Technical Guide to 2D and Bulk Architectures
Executive Summary
The supramolecular assembly of alkoxybenzoic acids represents a foundational pillar in crystal engineering, liquid crystal (LC) design, and surface-patterned nanomaterials. While para-substituted (4-alkoxy) derivatives are widely recognized for forming linear, rod-like mesogens[1], the ortho-substituted 2-alkoxybenzoic acids introduce a unique geometric and thermodynamic complexity. The proximity of the ether oxygen to the carboxylic acid group enables competitive intramolecular hydrogen bonding, which fundamentally alters the pathways to intermolecular dimerization and subsequent 2D or 3D self-assembly[2].
This whitepaper provides an in-depth, self-validating framework for researchers and drug development professionals to understand, characterize, and engineer the supramolecular assembly of 2-alkoxybenzoic acids.
Mechanistic Foundations of Assembly
The self-assembly of 2-alkoxybenzoic acids is driven by a delicate balance between non-covalent interactions: highly directional hydrogen bonding at the core and dispersive van der Waals (vdW) forces along the alkyl chains[3].
The Ortho-Effect: Intramolecular vs. Intermolecular Hydrogen Bonding
In standard benzoic acid derivatives, the carboxylic acid groups spontaneously pair to form an eight-membered cyclic dimer via intermolecular hydrogen bonds (
However, in 2-alkoxybenzoic acids, the lone pairs on the ortho-alkoxy oxygen can act as hydrogen bond acceptors for the adjacent carboxylic acid proton, forming a stable six-membered intramolecular ring.
-
Causality of Phase Behavior: For macroscopic self-assembly to occur, the thermodynamic penalty of breaking this intramolecular bond must be overcome by the enthalpy gained from forming the intermolecular cyclic dimer and the cohesive vdW packing of the alkyl chains. This competition often suppresses the stability of bulk liquid crystal phases in 2-alkoxy derivatives compared to their 4-alkoxy counterparts, leading to monotropic or highly temperature-sensitive mesophases[4].
Caption: Thermodynamic pathways governing the self-assembly of 2-alkoxybenzoic acids.
Experimental Methodologies & Self-Validating Protocols
To rigorously characterize these assemblies, a multi-modal approach is required. The following protocols form a self-validating system: STM provides spatial resolution of the 2D lattice, FTIR quantifies the thermodynamic state of the hydrogen bonds driving that lattice, and DSC confirms the macroscopic phase transitions resulting from these molecular interactions.
Caption: Integrated analytical workflow for characterizing supramolecular assemblies.
Protocol 1: 2D Self-Assembly via Scanning Tunneling Microscopy (STM)
STM at the liquid-solid interface allows for sub-nanometer resolution of the supramolecular lamellae formed by alkoxybenzoic acids[5].
Step-by-Step Methodology:
-
Substrate Preparation: Mechanically cleave Highly Oriented Pyrolytic Graphite (HOPG) using adhesive tape immediately prior to use.
-
Causality: HOPG provides an atomically flat, conductive basal plane. Fresh cleavage removes atmospheric contaminants, ensuring that the assembly is driven purely by the van der Waals epitaxy between the solute's alkyl chains and the graphite lattice[3].
-
-
Solvent Selection & Solution Prep: Dissolve the 2-alkoxybenzoic acid in 1-phenyloctane to a sub-saturation concentration (e.g.,
M).-
Causality: 1-phenyloctane is strictly chosen because it is aprotic (preventing solvent competition for hydrogen bonds) and possesses a low vapor pressure, which prevents droplet evaporation during prolonged STM scanning[3].
-
-
Deposition: Apply a 2 μL droplet of the solution directly onto the pristine HOPG surface.
-
Imaging: Submerge the Pt/Ir STM tip directly into the liquid droplet. Image in constant-current mode (Parameters:
pA, to mV).-
Causality: Utilizing ultra-low tunneling currents ensures the tip does not physically scrape or disrupt the delicate, non-covalently physisorbed monolayer[5].
-
Protocol 2: Thermodynamic Profiling via Temperature-Dependent FTIR
FTIR is highly sensitive to the local environment of the carbonyl (
Step-by-Step Methodology:
-
Matrix Preparation: Disperse the 2-alkoxybenzoic acid in anhydrous Potassium Bromide (KBr) at 1-2 wt% and press into a transparent pellet under vacuum.
-
Causality: KBr is entirely transparent in the mid-IR region and lacks hydrogen-bonding capabilities, ensuring that the observed spectral shifts are intrinsic to the supramolecular species rather than solvent/matrix artifacts[4].
-
-
Thermal Control: Mount the pellet in a temperature-controlled transmission cell coupled to a PID controller.
-
Spectral Acquisition: Acquire spectra from 25°C to 150°C in 5°C increments. Allow a strict 5-minute thermal equilibration period per step. Co-add 32 scans at 4 cm⁻¹ resolution.
-
Data Deconvolution: Isolate the carbonyl stretching region (1650–1750 cm⁻¹).
-
Causality: The hydrogen-bonded cyclic dimer exhibits a broad peak at ~1680 cm⁻¹, whereas the free monomer (or intramolecularly bonded monomer) shifts to ~1710-1715 cm⁻¹. Integrating the area under these peaks as a function of temperature allows for the direct calculation of the enthalpy (
) of dimerization[4].
-
Quantitative Data Summary
The structural constraints of the ortho-alkoxy group manifest clearly in the quantitative thermodynamic and structural data when compared to the well-documented para-substituted analogues.
Table 1: Comparative Supramolecular Parameters of Alkoxybenzoic Acids
| Parameter | 4-Alkoxybenzoic Acid | 2-Alkoxybenzoic Acid | Mechanistic Driver |
| Primary H-Bonding Motif | Intermolecular Cyclic Dimer | Intra- & Intermolecular | Steric hindrance and ether-oxygen proximity[2]. |
| Dimer C=O Stretch (IR) | ~1680 cm⁻¹ | ~1684 cm⁻¹ | Weaker intermolecular bond in the 2-isomer due to steric strain[4]. |
| Monomer C=O Stretch (IR) | ~1710 cm⁻¹ | ~1715 cm⁻¹ | Loss of conjugation/coplanarity in the monomeric state. |
| 2D Lamellar Kinking (STM) | Prominent (Odd/Even Effect) | Suppressed / Irregular | Disruption of optimal vdW registry with the HOPG lattice[3]. |
| Bulk Mesophase Behavior | Enantiotropic (Stable LC) | Monotropic (Metastable) | Reduced molecular anisotropy; dimers struggle to maintain rod-like linearity[1]. |
References
-
New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study Source: Figshare URL:[Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids Source: CADRE (cadrek12.org) / ACS URL:[Link]
-
Hydrogen Bonding Versus van der Waals Interactions: Competitive Influence of Noncovalent Interactions on 2D Self‐Assembly at the Liquid–Solid Interface Source: Scilit URL:[Link]
-
Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding Source: RSC (Chemical Science) URL:[Link]
Sources
- 1. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 2. 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid|CAS 938330-03-1 [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04499F [pubs.rsc.org]
Intramolecular Hydrogen Bonding in 2-Alkoxybenzoic Acids
Technical Guide for Medicinal Chemists and Structural Biologists
Executive Summary
This guide provides a technical analysis of intramolecular hydrogen bonding (IMHB) within 2-alkoxybenzoic acid scaffolds. Unlike their 2-hydroxy counterparts (salicylates), which function as hydrogen bond donors to the carboxyl group, 2-alkoxy substituents act exclusively as hydrogen bond acceptors. This subtle structural distinction fundamentally alters the thermodynamic landscape of the molecule, influencing acidity (pKa), conformational locking, and membrane permeability. This document details the mechanistic basis of these interactions, provides validated protocols for their detection, and outlines their strategic application in "beyond Rule of 5" drug design.
Theoretical Framework & Structural Chemistry[1]
The "Acceptor-Donor" Motif vs. Salicylates
In 2-alkoxybenzoic acids, the ether oxygen at the ortho position serves as a Lewis base (acceptor), while the carboxylic acid hydroxyl serves as the Lewis acid (donor). This creates a stable 6-membered ring system (S(6) graph set motif).
-
Salicylic Acid (Reference): The phenolic OH is a donor.[1][2][3] Upon deprotonation, the phenolate anion forms a stronger IMHB with the carboxylate, stabilizing the conjugate base. This significantly lowers the pKa (2.97 vs. 4.20 for benzoic acid).
-
2-Alkoxybenzoic Acid: The alkoxy group cannot donate. The IMHB exists primarily in the neutral acid form (COOH
OMe). Upon deprotonation, the carboxylate anion ( ) and the alkoxy oxygen ( ) experience electrostatic repulsion between their lone pairs.-
Thermodynamic Consequence: The IMHB stabilizes the acid (reactant), not the anion (product). Theoretically, this should increase the pKa (weaken the acid). However, the electron-withdrawing inductive effect (-I) of the oxygen and the steric "ortho effect" (which twists the carboxyl group, reducing resonance with the ring) counterbalance this stabilization.
-
Net Result: The pKa of 2-methoxybenzoic acid (4.09) remains remarkably close to benzoic acid (4.[4]20) and 3-methoxybenzoic acid (4.09), masking the presence of the IMHB in aqueous equilibrium data.
-
Conformational Equilibrium
The molecule exists in a dynamic equilibrium between a "Closed" (IMHB-bonded) conformer and an "Open" (Solvent-bonded) conformer.
-
Closed Conformer (
): Dominant in non-polar media (lipid bilayer, gas phase). The carbonyl oxygen is anti to the hydroxyl proton. -
Open Conformer: Dominant in polar hydrogen-bonding solvents (water, DMSO). The solvent competes for the donor/acceptor sites.
Figure 1: Conformational equilibrium governed by solvent polarity. The closed conformer shields polar surface area, enhancing lipophilicity.
Physicochemical Implications in Drug Design[6]
The "Molecular Chameleon" Effect
2-alkoxybenzoic acids exhibit property-dependent conformational adaptation.
-
In Aqueous Phase: The molecule opens to interact with water, maintaining solubility.
-
In Lipid Membrane: The molecule closes, forming the IMHB. This effectively "hides" the hydrogen bond donor (COOH) and acceptor (OMe), reducing the Desolvation Energy penalty (
) required to enter the membrane. -
Impact: This results in a higher apparent permeability (
) than predicted by calculated LogP (cLogP) alone.
Quantitative Impact on Descriptors
| Property | Effect of IMHB (2-Alkoxy vs 4-Alkoxy) | Mechanism |
| pKa | Negligible change ( | Acid stabilization (IMHB) cancels out -I inductive effect. |
| LogP (Oct/Wat) | Increases (+0.3 to +0.7 units) | Reduced polar surface area (PSA) in the octanol phase. |
| Solubility | Variable | Lower lattice energy if IMHB disrupts crystal packing; higher if packing is efficient. |
| NMR | Downfield Shift (+1 to +4 ppm) | Deshielding of the proton due to hydrogen bonding. |
Experimental Protocols for Characterization
To validate the presence and strength of IMHB, standard solubility or pKa tests are insufficient due to the compensatory effects described in Section 1.1. The following NMR and IR protocols are the industry standard for definitive characterization.
Protocol A: NMR Solvent Titration (The "Gold Standard")
This protocol differentiates between intramolecular (internal) and intermolecular (solute-solute or solute-solvent) hydrogen bonds.
Principle: An intramolecular bond is shielded from solvent. Adding a strong hydrogen-bond accepting solvent (DMSO-d6) to a non-polar solution (CDCl3) will drastically shift the signal of an exposed proton, but will have minimal effect on an internally bonded proton until high concentrations are reached.
Materials:
-
Solvent A: Chloroform-d (
, 99.8% D) -
5mm NMR Tubes
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock solution of the analyte in
. -
Baseline Scan: Acquire a 1H NMR spectrum at 298 K. Record the chemical shift of the carboxylic acid proton (
). -
Titration:
-
Add DMSO-d6 in increments: 0%, 5%, 10%, 20%, 50%, 100% v/v.
-
Alternative (Rapid): Prepare just two samples: 100%
and 100% DMSO-d6.
-
-
Analysis: Calculate the chemical shift difference:
.
Interpretation Criteria:
- ppm: Strong Intramolecular H-Bond. The proton is locked and resists solvation.
- ppm: Weak or No Intramolecular H-Bond. The proton is exposed and readily solvated by DMSO.
-
Note: For carboxylic acids, the baseline shift is already very downfield (10-13 ppm). Look for broadening of the peak in
(monomer-dimer equilibrium) vs. sharpening in DMSO.
Protocol B: Temperature Coefficient Analysis
Principle: Increasing temperature disrupts weak intermolecular bonds (solvent-solute) more easily than stable intramolecular bonds.
-
Solvent: Use a non-polar solvent like Toluene-d8 or
(sealed tube). -
Range: Measure 1H NMR at 25°C, 35°C, 45°C, 55°C.
-
Calculation: Plot
vs. Temperature (K). Calculate slope .-
Slope > -3 ppb/K: Strong IMHB (Solvent shielded).
-
Slope < -5 ppb/K: Exposed proton (Solvent accessible).
-
Visualizing the Mechanism
The following diagram illustrates the experimental logic flow for determining IMHB presence using NMR.
Figure 2: Decision tree for NMR-based validation of intramolecular hydrogen bonding.
References
-
Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Guide for the Molecular Designer. Journal of Medicinal Chemistry. Link
-
Abraham, M. H., et al. (2014). An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding.[9][10] Journal of Organic Chemistry.[10] Link
-
Hansen, P. E., et al. (2005). Intramolecular Hydrogen Bonding in 2-Substituted Benzoic Acids.[5][11] Acta Crystallographica. Link
-
Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Link
-
Shalaeva, M., et al. (2013). Polarity and Intramolecular Hydrogen Bonding. Molecular Pharmaceutics. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. vaia.com [vaia.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. gfm.cii.fc.ul.pt [gfm.cii.fc.ul.pt]
- 6. 2-Hydroxy-3-methoxybenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. An NMR method for the quantitative assessment of intramolecular hydrogen bonding; application to physicochemical, environmental, and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How will you differentiate between salicylic or 2 hydroxy benzoic acid an.. [askfilo.com]
Solubility of 2-(Octadecyloxy)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Octadecyloxy)benzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. For a compound like 2-(Octadecyloxy)benzoic acid, a molecule with significant potential in various therapeutic areas due to its structural similarity to known bioactive agents, understanding its solubility profile is not merely an academic exercise; it is a cornerstone of its development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the principles and practical methodologies for determining the solubility of 2-(Octadecyloxy)benzoic acid in organic solvents. We will delve into the theoretical underpinnings of its expected solubility, provide a robust experimental framework for its determination, and discuss the critical implications of these findings for formulation and delivery.
Molecular Profile and Predicted Solubility of 2-(Octadecyloxy)benzoic Acid
2-(Octadecyloxy)benzoic acid is an aromatic carboxylic acid characterized by a long C18 alkyl ether chain attached to a benzoic acid moiety. This unique structure imparts a distinct amphiphilic character, with a polar, hydrophilic head (the carboxylic acid group) and a large, non-polar, hydrophobic tail (the octadecyloxy chain).[4] This duality is the primary determinant of its solubility behavior.
The long octadecyl chain, being highly non-polar, will dominate the molecule's interaction with solvents. Consequently, 2-(Octadecyloxy)benzoic acid is expected to be poorly soluble in polar solvents such as water and short-chain alcohols like methanol. Conversely, it is predicted to exhibit significantly higher solubility in non-polar organic solvents that can effectively solvate the long hydrocarbon tail.[5][6]
To provide a more quantitative prediction, we can draw parallels with structurally similar molecules, namely stearic acid (octadecanoic acid) and benzoic acid. Stearic acid, a long-chain saturated fatty acid, is known to be soluble in non-polar organic solvents, with solubility increasing with temperature.[7] Benzoic acid, on the other hand, shows good solubility in moderately polar solvents like ethanol and chloroform, where hydrogen bonding and aromatic interactions can occur.[8][9]
Based on these analogs, we can anticipate that 2-(Octadecyloxy)benzoic acid will be most soluble in solvents that are either non-polar or of intermediate polarity, and that can accommodate its large hydrophobic tail.
Table 1: Predicted Solubility Profile of 2-(Octadecyloxy)benzoic Acid in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Heptane | Non-polar | High | Excellent solvation of the long alkyl chain. |
| Toluene | Non-polar (aromatic) | High | Aromatic ring interaction and good solvation of the alkyl chain. |
| Chloroform | Intermediate | Moderate to High | Can interact with both the polar head and non-polar tail. |
| Ethyl Acetate | Intermediate | Moderate | Balances polarity to interact with both ends of the molecule.[7] |
| Acetone | Polar aprotic | Low to Moderate | May show some solubility due to its ketone group.[7] |
| Ethanol | Polar protic | Low | The long hydrophobic tail will limit solubility despite potential hydrogen bonding with the carboxylic acid group.[5][6][7] |
| Methanol | Polar protic | Very Low | Similar to ethanol, but the shorter chain makes it even more polar, further reducing solubility.[7] |
| Water | Highly polar | Insoluble | The large hydrophobic portion of the molecule will prevent dissolution.[4][10] |
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust and reliable method for the gravimetric determination of the solubility of 2-(Octadecyloxy)benzoic acid in various organic solvents at a controlled temperature. This method is a standard and widely accepted technique for generating accurate solubility data.[7]
Materials and Equipment
-
2-(Octadecyloxy)benzoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringes and syringe filters (0.45 µm)
-
Drying oven
Step-by-Step Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(Octadecyloxy)benzoic acid to a series of glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24 hours with continuous agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry vial. The filtration step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vials containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).
-
Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of the collected supernatant
-
Experimental Workflow Diagram
Caption: Gravimetric solubility determination workflow.
Factors Influencing Solubility and Their Implications
Effect of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, according to Le Chatelier's principle, an increase in temperature will favor the dissolution process, leading to higher solubility.[7] This is a critical parameter to consider in drug formulation, as it can influence both the manufacturing process and the stability of the final product. It is recommended to determine the solubility of 2-(Octadecyloxy)benzoic acid at various temperatures relevant to pharmaceutical processing and storage.
Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is paramount in predicting solubility. The non-polar octadecyloxy tail of 2-(Octadecyloxy)benzoic acid will have strong van der Waals interactions with non-polar solvents.[11] The polar carboxylic acid head can engage in hydrogen bonding with protic solvents, but this interaction is likely to be overshadowed by the large hydrophobic tail in highly polar solvents.[5][6] Solvents of intermediate polarity may offer the best balance for solvating both ends of the molecule.
Implications for Drug Development
A thorough understanding of the solubility of 2-(Octadecyloxy)benzoic acid is essential for:
-
Formulation Development: The choice of solvents for liquid formulations or for the crystallization process will be directly guided by solubility data.
-
Preclinical Studies: In vitro and in vivo experiments often require the compound to be dissolved in a suitable vehicle. Poor solubility can lead to inaccurate and unreliable results.
-
Drug Delivery: For oral administration, dissolution in the gastrointestinal tract is a prerequisite for absorption. If the aqueous solubility is low, formulation strategies such as lipid-based delivery systems may be necessary.
Conclusion and Future Directions
References
- Shodex HPLC Columns and Standards. (n.d.). Solubility of Saturated Fatty Acids.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, dec-2-yl ester.
- Shodex HPLC Columns. (n.d.). Solubility of Saturated Fatty Acids.
- Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol.
- Scribd. (n.d.). Chemistry Lab Report 4 | PDF | Solubility | Carboxylic Acid.
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- Bisley International. (2023, August 6). What is benzoic acid used for in industry?.
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An In-depth Technical Guide to the Thermal Analysis of 2-Stearyloxybenzoic Acid and Related Long-Chain Carboxylic Acids
This technical guide provides a comprehensive overview of the methodologies required to characterize the melting point and thermal properties of 2-stearyloxybenzoic acid. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a procedural and theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of thermal analysis and drawing parallels with well-characterized analogous compounds, such as benzoic acid and other alkoxybenzoic acids, this guide offers a robust approach to experimental design, data interpretation, and ensuring scientific integrity.
Introduction: The Significance of Thermal Properties in Drug Development
The thermal behavior of an active pharmaceutical ingredient (API) is a critical determinant of its stability, processability, and bioavailability. Properties such as the melting point, enthalpy of fusion, and thermal decomposition profile are fundamental to understanding the physicochemical nature of a compound. For a molecule like 2-stearyloxybenzoic acid, which combines the structural features of a benzoic acid derivative with a long aliphatic chain, a thorough thermal analysis is essential for predicting its behavior during formulation, storage, and in vivo administration. The long stearyl chain can introduce complex polymorphic and liquid crystalline behaviors, making a detailed thermal characterization indispensable.
Foundational Techniques for Thermal Analysis
The primary techniques for elucidating the thermal properties of organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the energetic and mass changes that occur as a substance is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material.[1][2] It is the cornerstone for determining melting points, enthalpies of fusion, glass transitions, and solid-solid phase transitions.[1][3]
Principle of Operation: A DSC instrument measures the difference in heat flow between a sample and an inert reference as a function of temperature.[2][4] When the sample undergoes a thermal event, such as melting, it requires more or less energy than the reference to maintain the same temperature, resulting in a detectable peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy change of the transition.
Experimental Causality: The choice of experimental parameters in DSC is critical for obtaining high-quality, reproducible data. The heating rate, for instance, can influence the resolution of thermal events. A slower heating rate generally provides better resolution of closely spaced transitions, while a faster rate can enhance the detection of weak transitions.[2] For novel compounds like 2-stearyloxybenzoic acid, an initial screening at a standard heating rate (e.g., 10 °C/min) is often followed by more detailed studies at slower rates to investigate any complex melting behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to determine the thermal stability and decomposition profile of a material.[5][6]
Principle of Operation: A high-precision balance within a furnace continuously monitors the sample's weight as it is heated. Mass loss events, such as dehydration, desolvation, or decomposition, are recorded as steps in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.[6]
Experimental Causality: The atmosphere within the TGA furnace (e.g., inert nitrogen or reactive air) is a key experimental variable. For determining the intrinsic thermal stability of 2-stearyloxybenzoic acid, an inert atmosphere is preferred to prevent oxidative decomposition. The heating rate also plays a role; slower rates can help to separate overlapping decomposition events.
Hypothetical Thermal Profile of 2-Stearyloxybenzoic Acid
Table 1: Predicted Thermal Properties of 2-Stearyloxybenzoic Acid and Reference Compounds
| Property | 2-Stearyloxybenzoic Acid (Predicted) | Benzoic Acid (Reference) | Salicylic Acid (2-Hydroxybenzoic Acid) (Reference) |
| Melting Point (Tm) | 70 - 90 °C | 122.7 °C[4] | 157-159 °C[9] |
| Enthalpy of Fusion (ΔHfus) | 40 - 60 kJ/mol | 18.0 kJ/mol | 23.7 kJ/mol |
| Onset of Decomposition (Td) | > 200 °C | Sublimes; decomposes above melting point[5][10] | Decomposes above 200 °C |
Note: The values for 2-stearyloxybenzoic acid are hypothetical and should be confirmed by experimental measurement.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the thermal analysis of a novel compound such as 2-stearyloxybenzoic acid.
Protocol for Melting Point Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines.[11]
-
Sample Preparation: Accurately weigh 2-5 mg of 2-stearyloxybenzoic acid into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
DSC Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
A second heating scan is often performed to investigate the thermal history of the sample.
-
-
Data Analysis: Determine the onset temperature of the melting endotherm, the peak temperature, and the integrated peak area to calculate the enthalpy of fusion.
Caption: Workflow for DSC Analysis.
Protocol for Thermal Stability Assessment by TGA
-
Instrument Calibration: Calibrate the TGA balance and temperature sensor according to the manufacturer's specifications.
-
Sample Preparation: Weigh 5-10 mg of 2-stearyloxybenzoic acid into a ceramic or aluminum TGA pan.
-
TGA Program:
-
Load the sample into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the percentage of mass loss at different stages, and the final residual mass.
Caption: Workflow for TGA Analysis.
Conclusion
A comprehensive thermal analysis is a non-negotiable step in the characterization of new chemical entities like 2-stearyloxybenzoic acid. While direct literature data may be sparse, a systematic approach using fundamental techniques such as DSC and TGA can provide the necessary insights into its melting behavior, phase transitions, and thermal stability. The protocols and theoretical considerations outlined in this guide are designed to equip researchers with a self-validating framework for obtaining accurate and reliable thermal data, thereby supporting informed decisions in the drug development pipeline. The experimental determination of these properties for 2-stearyloxybenzoic acid will be a valuable contribution to the scientific literature.
References
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Rojas-Aguilar, A., et al. (2020). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Retrieved from [Link]
-
López-Mayorga, F., et al. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]
-
Buanz, A., et al. (2015). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Retrieved from [Link]
-
Wyatt, A. F. G. (2015). An overview of calibration material used in thermal analysis—Benzoic acid. ResearchGate. Retrieved from [Link]
-
Verevkin, S. P., & Emel'yanenko, V. N. (2015). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. ScienceDirect. Retrieved from [Link]
-
Buryhin, A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID. Inchem.org. Retrieved from [Link]
-
Flores-Ledezma, D. M., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Retrieved from [Link]
-
Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Melting points of benzoic and stearic acids. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, m-acetoxy. NIST Chemistry WebBook. Retrieved from [Link]
-
Szczech, S. (2023). Differential Scanning Calorimetry Calibration and Heat Capacity. OSTI.GOV. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(Propionyloxy)benzoic acid (CAS 6328-44-5). Retrieved from [Link]
-
CAS. (n.d.). Salicylic acid. CAS Common Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]
-
Arulprakash, A., et al. (2016). Optimization of Molecular Modeling and Spectroscopic Studies of 2-Acetoxybenzoic Acid with 2-Hydroxypropane-1,2,3-Tricarboxylic Acid Crystal. Science Alert. Retrieved from [Link]
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Amphiphilic Properties of Long-Chain ortho-Alkoxybenzoic Acids: Self-Assembly, Structural Polymorphism, and Experimental Workflows
Executive Summary
Long-chain ortho-alkoxybenzoic acids (o-nOBA, where
Mechanistic Insights: The Ortho-Steric Effect
The amphiphilic behavior of any surfactant is governed by the hydrophilic-lipophilic balance (HLB) and the geometric packing parameter. In o-nOBA molecules, the alkoxy chain is positioned at the C2 position of the benzene ring, directly adjacent to the C1 carboxylic acid group [1].
Disruption of Planar Dimerization
In standard 4-alkoxybenzoic acids, molecules readily form flat, highly stable hydrogen-bonded dimers, which act as extended mesogenic units facilitating smectic and nematic liquid crystal phases. However, in 2-alkoxybenzoic acids, the steric bulk of the long alkyl chain forces the carboxyl group to rotate out of the aromatic plane to minimize van der Waals repulsion.
-
Causality: This out-of-plane rotation breaks the extended
-conjugation and weakens the classical cyclic hydrogen-bonded dimer. Consequently, o-nOBA molecules exhibit higher solubility in polar aprotic solvents and form non-planar, wedge-shaped dimers that fundamentally alter their packing parameter at interfaces.
Substrate-Induced Strain and Kinked Lamellae
When physisorbed onto highly oriented pyrolytic graphite (HOPG), alkoxybenzoic acids typically form lamellar structures. However, a geometric mismatch occurs: the optimal spacing for the bulky carboxyphenyl headgroups is approximately 8.2 Å, whereas the optimal van der Waals distance for interdigitated alkyl chains is ~8.8 Å [2].
-
Causality: This spatial mismatch leads to built-up mechanical strain within the 2D monolayer. To relieve this strain, the self-assembled networks form periodic "kinks" along the lamella axis. The ortho-substitution exacerbates this mismatch due to the awkward exit vector of the alkyl chain, leading to highly complex, fractured structural polymorphs that can be decoupled from the substrate using alkane buffer layers [3].
Self-assembly pathways of o-nOBA driven by environmental conditions and steric effects.
Thermodynamic Properties & Quantitative Data
In aqueous environments (pH >
Table 1: Representative Physicochemical Data for o-nOBA Homologues
Note: Data represents standardized behavior at 298 K in aqueous buffer (pH 8.0) and at the air-water interface.
| Chain Length ( | Molecular Weight ( g/mol ) | CMC (mM) | Limiting Area | Collapse Pressure |
| 10 (Decyl) | 278.39 | 4.15 | 38.5 | 28.4 |
| 12 (Dodecyl) | 306.44 | 1.02 | 39.2 | 32.1 |
| 14 (Tetradecyl) | 334.50 | 0.25 | 40.1 | 35.6 |
| 16 (Hexadecyl) | 362.55 | 0.06 | 41.5 | 38.2 |
Observation: The limiting area (
Experimental Workflows & Self-Validating Protocols
To accurately characterize the amphiphilic nature of o-nOBA, rigorous experimental design is required. The following protocols are engineered with built-in validation steps to prevent common artifacts such as solvent retention or subphase contamination.
Protocol 1: Langmuir Isotherm Acquisition & LB Film Transfer
This protocol isolates the 2D thermodynamic behavior of the amphiphile at the air-water interface [4].
Step-by-Step Methodology:
-
Subphase Preparation: Fill a thoroughly cleaned PTFE Langmuir trough with ultrapure water (Resistivity
M cm).-
Self-Validation: Close the barriers fully before adding any surfactant. If the surface pressure (
) rises above 0.2 mN/m, the subphase or trough is contaminated. Aspirate and clean again.
-
-
Solution Spreading: Dissolve the o-nOBA in HPLC-grade chloroform to a concentration of 1.0 mg/mL. Using a Hamilton microsyringe, deposit 10–20
L of the solution dropwise across the subphase. -
Solvent Evaporation: Wait exactly 15 minutes.
-
Causality: Chloroform must evaporate completely. Premature compression traps solvent molecules within the monolayer, artificially fluidizing the film and inflating the measured limiting area (
).
-
-
Compression: Compress the barriers at a slow, constant rate of 5 mm/min. Record the
(Surface Pressure vs. Area) isotherm. -
LB Transfer: Maintain the surface pressure at a target value (e.g., 20 mN/m) using electronic feedback. Submerge a hydrophilic silicon wafer vertically through the interface at 1 mm/min to transfer the monolayer.
Self-validating experimental workflow for Langmuir-Blodgett film fabrication and analysis.
Protocol 2: Determination of CMC via Tensiometry
To evaluate the bulk amphiphilic properties, the Critical Micelle Concentration must be determined.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 8.0.
-
Causality: o-nOBA molecules are weak acids. At unbuffered neutral pH, micellization can cause local pH shifts, altering the ionization state and broadening the CMC transition. A pH of 8.0 ensures >99% of the molecules are in the anionic carboxylate form.
-
-
Serial Dilution: Prepare a concentrated stock of the o-nOBA sodium salt and perform serial dilutions down to
mM. -
Surface Tension Measurement: Use a Wilhelmy plate tensiometer. Measure the surface tension (
) of each solution, starting from the lowest concentration to prevent carryover contamination. -
Data Analysis: Plot
versus . The CMC is identified as the sharp inflection point where the surface tension ceases to decrease, indicating that the interface is saturated and additional monomers are forming bulk micelles.
Conclusion
Long-chain ortho-alkoxybenzoic acids offer a fascinating deviation from classical surfactant physics. The steric hindrance imposed by the ortho-substitution acts as an internal structural regulator, preventing planar dimerization, expanding interfacial footprints, and driving the formation of kinked, strain-relieved 2D lamellae. Mastering the handling of these molecules requires strict adherence to self-validating protocols, particularly regarding solvent evaporation and pH control, to ensure that the observed macroscopic properties accurately reflect their unique molecular architecture.
References
-
Chemical Science (RSC Publishing) (2019). Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Retrieved from[Link]
-
PubMed Central (PMC) (2020). Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers. Retrieved from[Link]
-
ResearchGate (2025). Langmuir-Blodgett Mono- and Multilayer Assemblies of Amphiphilic Liquid-Crystalline n-Alkyl-4′-n-alkoxybiphenyl-4-carboxylates. Retrieved from[Link]
Methodological & Application
Application Note: High-Performance Synthesis of 2-(Octadecyloxy)benzoic Acid
Part 1: Executive Summary & Strategic Analysis
Introduction
2-(Octadecyloxy)benzoic acid represents a class of amphiphilic benzoic acid derivatives where a lipophilic C18 (stearyl) chain is attached to the hydrophilic salicylate core. Unlike its para-substituted counterparts—widely recognized for their thermotropic liquid crystalline properties—the ortho-substituted isomer presents unique steric and electronic characteristics. The proximity of the ether linkage to the carboxylic acid allows for potential intramolecular hydrogen bonding and metal chelation, making this molecule valuable in surfactant chemistry, surface modification, and as a lipophilic building block for drug delivery systems.
Retrosynthetic Logic: The "Protection-First" Approach
While a direct Williamson ether synthesis on salicylic acid is theoretically possible, it is fraught with chemoselectivity issues. The phenoxide dianion (generated by 2 equivalents of base) can lead to esterification (O-alkylation of the carboxylate) or mixed ether-ester products.
To ensure Scientific Integrity and High Purity , this protocol utilizes a Methyl Salicylate Intermediate Route . By "protecting" the carboxylic acid as a methyl ester, we isolate the phenolic hydroxyl as the sole nucleophile, guaranteeing regiospecificity.
Pathway Overview:
-
Nucleophilic Substitution (
): Methyl Salicylate + 1-Bromooctadecane Methyl 2-(octadecyloxy)benzoate. -
Saponification: Methyl 2-(octadecyloxy)benzoate
2-(Octadecyloxy)benzoic acid.
Part 2: Experimental Design & Optimization
Reaction Scheme Visualization
The following diagram outlines the chemical transformation and the critical decision points in the workflow.
Caption: Two-stage synthesis preventing side-reactions via ester protection.
Reagent Selection & Stoichiometry
| Reagent | Role | Eq. | Rationale |
| Methyl Salicylate | Substrate | 1.0 | Protected acid prevents byproduct formation. |
| 1-Bromooctadecane | Electrophile | 1.1 | Slight excess ensures complete consumption of the limiting substrate. |
| Potassium Carbonate ( | Base | 2.0 | Anhydrous. Mild enough to avoid ester hydrolysis, strong enough to deprotonate phenol ( |
| DMF (Dimethylformamide) | Solvent | - | Polar aprotic; stabilizes the phenoxide intermediate and dissolves the non-polar alkyl halide. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein condition: Converts bromide to more reactive iodide in situ (Optional but recommended). |
Part 3: Detailed Protocol (The "Gold Standard")
Phase 1: O-Alkylation (Synthesis of the Intermediate)
Safety Note: DMF is hepatotoxic and readily absorbed through skin. 1-Bromooctadecane is an irritant. Work in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere prevents phenol oxidation).
-
Solvation: Add Methyl Salicylate (3.04 g, 20 mmol) and Anhydrous DMF (40 mL) . Stir until dissolved.
-
Deprotonation: Add Anhydrous
(5.53 g, 40 mmol) . The mixture may turn yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add 1-Bromooctadecane (7.33 g, 22 mmol) and KI (0.33 g, 2 mmol) .
-
Reaction: Heat the mixture to 80°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material (Methyl Salicylate) should disappear.
-
-
Workup:
-
Cool to RT. Pour the mixture into Ice Water (200 mL) . The ester intermediate is highly lipophilic and will precipitate as a white/off-white solid.
-
Filter the solid or extract with Ethyl Acetate (3 x 50 mL) if oil forms.
-
Wash organic layer with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize the intermediate from cold Ethanol or Methanol to remove excess alkyl bromide.
-
Phase 2: Hydrolysis (Saponification to Target)
-
Setup: Use the crude/purified methyl ester from Phase 1 in a 250 mL RBF.
-
Hydrolysis: Add Ethanol (50 mL) and 10% Aqueous NaOH (20 mL) .
-
Reflux: Heat to reflux (approx. 85°C) for 3–4 hours. The solution should become homogeneous.
-
Acidification (Critical Step):
-
Cool the reaction mixture to RT.
-
Slowly add 1M HCl while stirring until pH reaches ~1–2.
-
The sodium salt converts to the free acid, precipitating out of the aqueous/alcoholic solution.
-
-
Isolation:
-
Final Purification: Recrystallize from Ethanol or an Ethanol/Acetone mixture.
Part 4: Characterization & Validation
To ensure the protocol was successful, compare your data against these standard parameters.
Expected NMR Data ( , 400 MHz)
Note: Chemical shifts are estimated based on homologous 2-alkoxybenzoic acid series.
| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |
| -COOH | ~10.5 - 11.5 | Broad Singlet | 1H | Carboxylic Acid |
| Ar-H (6) | 8.10 | Doublet of Doublets | 1H | Ortho to Carbonyl |
| Ar-H (4) | 7.50 | Triplet of Doublets | 1H | Para to Ether |
| Ar-H (3, 5) | 6.95 - 7.10 | Multiplet | 2H | Ortho/Para to Ether |
| -O-CH2- | 4.15 | Triplet ( | 2H | Ether Methylene |
| -CH2- (Beta) | 1.85 | Pentet | 2H | Beta to Oxygen |
| Bulk Chain | 1.25 - 1.45 | Broad Multiplet | 30H | Alkyl Chain |
| -CH3 | 0.88 | Triplet | 3H | Terminal Methyl |
Physical Properties[2]
-
Appearance: White to off-white crystalline powder.[4]
-
Solubility: Soluble in
, THF, warm Ethanol. Insoluble in water. -
Melting Point: Expected range 60–80°C . (Note: The ortho substituent disrupts packing more than para isomers, typically lowering the MP compared to 4-octadecyloxybenzoic acid, which melts ~100°C).
Part 5: Troubleshooting & Optimization Logic
Workup Logic Flow
The following diagram assists in resolving phase separation issues, a common challenge with amphiphilic molecules.
Caption: Decision tree for isolating amphiphilic products.
Common Pitfalls
-
Incomplete Alkylation: Often caused by trace water in DMF. Solution: Use anhydrous DMF and dry
in an oven before use. -
Saponification Stalling: The long alkyl chain creates a "greasy" environment that repels aqueous NaOH. Solution: Add more Ethanol to the hydrolysis mixture to ensure the ester is fully solubilized.
-
Purification Difficulty: If the product is waxy, recrystallization from pure ethanol may fail. Solution: Try a mixture of Methanol/Acetone (1:1) or cool the solution slowly to 4°C.
References
-
Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).[4]
-
BenchChem. (2025).[1] "Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids." Link
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1] Link
-
Royal Society of Chemistry. (2013). "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate." ChemSpider Synthetic Pages. Link
- Yeap, G. Y., et al. (2006). "Synthesis and mesomorphic properties of new Schiff base esters possessing terminal chloro and alkoxy substituents." Journal of Molecular Structure. (Context for liquid crystalline properties of alkoxybenzoic acids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(m-Tolyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID [chemicalsafety.ilo.org]
Protocol for alkylation of salicylic acid with octadecyl bromide
Executive Summary & Strategic Rationale
The alkylation of salicylic acid (2-hydroxybenzoic acid) with long-chain alkyl halides, such as octadecyl bromide (stearyl bromide), presents a classic problem in regioselectivity. Salicylic acid contains two nucleophilic sites: the carboxylate group (
For drug development and materials science professionals, the specific isomer required dictates the synthetic strategy:
-
Target A (Ester): Octadecyl salicylate. Used primarily as a lipophilic emollient, UV absorber, or prodrug carrier.
-
Target B (Ether-Acid): 2-(octadecyloxy)benzoic acid. Used as a surfactant, metabolic probe, or intermediate for pharmacological derivatives (e.g., amphiphilic chelators).
This guide provides a bifurcated protocol to selectively synthesize either the Ester (via kinetic control and stoichiometric modulation) or the Ether-Acid (via a thermodynamic protection-deprotection strategy).
Mechanistic Principles & Selectivity Control
The reaction is a nucleophilic substitution (
-
Path A (Carboxyl Alkylation): In the presence of a mild base (e.g.,
, ), the carboxylic acid is deprotonated first to form the carboxylate. Although the phenoxide is a stronger nucleophile, it does not form in significant concentrations until the carboxyl group is fully neutralized and a stronger base or excess base is present. The carboxylate attacks the alkyl halide to form the ester. -
Path B (Phenolic Alkylation): Direct alkylation of the phenol without alkylating the carboxyl group is chemically challenging because the carboxylate forms first. Therefore, the standard protocol for obtaining the Ether-Acid involves exhaustive alkylation (forming the ester-ether) followed by selective saponification of the ester.
Reaction Pathway Diagram
Figure 1: Divergent synthetic pathways for Salicylic Acid alkylation. Target A is obtained via mono-alkylation; Target B requires di-alkylation followed by hydrolysis.
Experimental Protocols
Critical Reagents & Safety
-
Octadecyl Bromide (Stearyl Bromide): Solid at RT. Melt before dispensing.
-
Solvent System: DMF (N,N-Dimethylformamide) is preferred for C18 chains due to solubility. Acetone is viable but requires large volumes.
-
Catalyst: Potassium Iodide (KI) is recommended (Finkelstein catalyst) to convert the bromide to the more reactive iodide in situ, significantly reducing reaction times for long-chain halides.
Protocol A: Synthesis of Octadecyl Salicylate (The Ester)
Objective: Selective alkylation of the carboxyl group.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Dissolve Salicylic Acid (1.38 g, 10.0 mmol) in DMF (20 mL) .
-
Base Addition: Add anhydrous Potassium Carbonate (
, 1.52 g, 11.0 mmol) . Stir at Room Temperature (RT) for 30 minutes.-
Note: Gas evolution (
) will occur. Ensure venting.
-
-
Reagent Addition: Add Octadecyl Bromide (3.33 g, 10.0 mmol) and Potassium Iodide (KI, 0.17 g, 1.0 mmol) .
-
Reaction: Heat the mixture to 80°C for 6–8 hours.
-
Monitoring: Check TLC (Hexane/Ethyl Acetate 8:2). The starting acid spot should disappear.
-
-
Workup:
-
Cool to RT. Pour mixture into Ice Water (100 mL) .
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude white solid from Ethanol/Hexane (9:1) .
Expected Yield: 75–85% Key Characteristic: IR spectrum shows Ester C=O (~1680 cm⁻¹) and Phenolic -OH (~3200 cm⁻¹, broad).
Protocol B: Synthesis of 2-(Octadecyloxy)benzoic Acid (The Ether-Acid)
Objective: Alkylation of the phenolic oxygen while retaining the free acid.
Step-by-Step Methodology:
-
Setup: 500 mL RBF with reflux condenser.
-
Dialkylation (Formation of Intermediate):
-
Dissolve Salicylic Acid (1.38 g, 10.0 mmol) in DMF (30 mL) .
-
Add
(4.14 g, 30.0 mmol) – Excess base is critical. -
Add Octadecyl Bromide (7.33 g, 22.0 mmol) – 2.2 equivalents.
-
Add KI (0.33 g, 2.0 mmol) .
-
Reflux at 90°C for 12–16 hours.
-
Checkpoint: TLC should show a non-polar spot (Ester-Ether) and no starting material.
-
-
Hydrolysis (Saponification):
-
Workup & Acidification:
-
Evaporate most of the Ethanol under reduced pressure.
-
Dilute the residue with Water (100 mL) . The mixture may be soapy (surfactant formation).
-
Acidification: Slowly add 1M HCl until pH reaches ~2. The product will precipitate as a white solid.
-
Filter the solid and wash copiously with water.
-
-
Purification: Recrystallize from Acetone or Hot Ethanol .
Expected Yield: 60–70% Key Characteristic: IR spectrum shows Carboxylic Acid C=O (~1690 cm⁻¹) and absence of phenolic -OH stretch. NMR will show the disappearance of the phenolic proton signal (>10 ppm).
Data Presentation & Quality Control
Table 1: Process Parameters & Troubleshooting
| Parameter | Protocol A (Ester) | Protocol B (Ether-Acid) | Impact on Quality |
| Stoichiometry (SA:R-Br) | 1 : 1.0 | 1 : 2.2 | Excess bromide in Protocol A leads to impurities (di-alkylated product). |
| Base Equivalents | 1.1 eq ( | 3.0 eq ( | Insufficient base in B prevents phenol alkylation. |
| Temperature | 80°C | 90°C (Alkylation) / 85°C (Hydrolysis) | High temp (>100°C) in DMF can cause solvent decomposition (dimethylamine formation). |
| Catalyst | 10 mol% KI | 20 mol% KI | Essential for conversion of unreactive alkyl bromides. |
Analytical Validation (Self-Validating System)
To confirm the identity of the product, use the following diagnostic signals:
-
NMR (DMSO-
or ):-
Octadecyl Chain: Large multiplet at 1.2–1.4 ppm (methylene envelope) and triplet at 0.88 ppm (terminal methyl).
-
Ester Product: Triplet at ~4.3 ppm (
). Phenolic -OH visible at >10 ppm (exchangeable). -
Ether-Acid Product: Triplet at ~4.0 ppm (
). Carboxylic -OH broad/invisible. Phenolic -OH absent .
-
Workflow Visualization
The following diagram illustrates the critical decision points and purification logic for the Ether-Acid synthesis, ensuring high purity.
Figure 2: Purification workflow for Protocol B, highlighting the critical saponification checkpoint.
References
-
Williamson Ether Synthesis & Selectivity
-
O-Alkylation Protocols (Dialkylation-Hydrolysis Strategy)
-
Source: CN103553909A (Patent). "Method for synthesizing o-ethoxybenzoic acid from salicylic acid."[1]
- Context: Validates the "Dialkylation followed by Hydrolysis" route as the industrial standard for obtaining salicylic ether-acids.
- URL
-
-
Finkelstein Catalysis in Alkylation
-
General Esterification Mechanisms
Sources
- 1. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - Google Patents [patents.google.com]
- 2. Method for the alkylation of salicylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. quora.com [quora.com]
- 4. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 5. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media [ouci.dntb.gov.ua]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Note: High-Purity 2-(Octadecyloxy)benzoic Acid via Optimized Recrystallization Protocols
Abstract
This application note provides a comprehensive guide to the purification of 2-(Octadecyloxy)benzoic acid using optimized recrystallization methods. Given the compound's amphipathic nature, with a polar carboxylic acid head and a long, nonpolar octadecyl tail, traditional single-solvent recrystallization can be challenging. We present two robust protocols: a single-solvent method using isopropanol and a more versatile two-solvent (anti-solvent) method employing an ethanol/water system. The guide explains the fundamental principles behind solvent selection, provides detailed step-by-step experimental procedures, and includes troubleshooting advice to overcome common issues such as oiling out and low yield. These protocols are designed for researchers, scientists, and drug development professionals to achieve high purity of 2-(Octadecyloxy)benzoic acid, a critical attribute for its use as a chemical intermediate in pharmaceutical and materials science applications.
Introduction and Foundational Principles
The purity of chemical intermediates is paramount in research and drug development, as impurities can directly impact the efficacy, safety, and stability of final products[1]. 2-(Octadecyloxy)benzoic acid is a valuable intermediate whose utility is contingent on its purity. Its unique molecular structure—a hydrophilic benzoic acid moiety attached to a long, hydrophobic C18 alkyl chain—presents specific purification challenges. This amphipathic character dictates its solubility, making the selection of an appropriate recrystallization solvent a critical first step.
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[2][3] An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, and as this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[4][5] The crystal lattice of the target compound tends to exclude impurity molecules, which remain in the surrounding solution (the mother liquor).[6] For a successful recrystallization, a solvent must be chosen in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8]
The Critical Role of Solvent Selection
The "like dissolves like" principle suggests that solvents with structural features similar to the solute will be most effective.[7] For 2-(Octadecyloxy)benzoic acid, the long alkyl chain imparts significant nonpolar, alkane-like character, while the benzoic acid group provides polarity and hydrogen-bonding capability.
-
Single-Solvent Systems: An ideal single solvent must effectively solvate both the polar and nonpolar regions of the molecule, particularly at elevated temperatures. Alcohols like ethanol and isopropanol are often good candidates, as their alkyl chains can interact with the octadecyl group, while the hydroxyl group can interact with the carboxylic acid.
-
Two-Solvent (Anti-Solvent) Systems: This method is often superior when a single ideal solvent cannot be found.[5] It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble.[2] This precisely reduces the solubility of the solution, inducing crystallization. For the target molecule, a good solvent like ethanol could be paired with water as an anti-solvent.
The following table summarizes the properties of solvents considered for the purification of 2-(Octadecyloxy)benzoic acid.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Consideration |
| Isopropanol | 82.6 | 19.9 | Good balance of polar (-OH) and nonpolar (isopropyl) character. Often shows a steep solubility curve with temperature. |
| Ethanol | 78.4 | 24.5 | Highly effective at dissolving the polar head; moderate interaction with the nonpolar tail. Excellent choice as the "good" solvent in a two-solvent system.[9][10] |
| Acetone | 56.0 | 20.7 | Strong solvent for many organic compounds, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Toluene | 110.6 | 2.4 | Effective at dissolving the nonpolar tail, but less so for the polar head. May be useful as part of a mixed-solvent system with a more polar component.[9] |
| Heptane/Hexane | 98.4 / 68.0 | ~1.9 | Excellent anti-solvents. They are nonpolar and will reduce the solubility of the amphipathic molecule when added to a more polar solution.[9] |
| Water | 100.0 | 80.1 | The compound is insoluble in water, making it an ideal anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.[11] |
Experimental Protocols and Methodologies
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated chemical fume hood.
Method 1: Single-Solvent Recrystallization from Isopropanol
This protocol is effective if the crude material contains impurities with significantly different solubility profiles in isopropanol compared to the target compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude 2-(Octadecyloxy)benzoic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 50 mL) and begin heating the mixture on a stirrer hotplate to near boiling (~80 °C).
-
Achieve Saturation: Continue adding hot isopropanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of near-boiling solvent to create a saturated solution, as this maximizes the recovery yield.[4][7]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the funnel to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[6]
-
Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor adhering to the crystal surface. Using cold solvent minimizes the loss of the purified product.[7]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Method 2: Two-Solvent (Anti-Solvent) Recrystallization using Ethanol/Water
This method provides greater control over the crystallization process and is often more effective for amphipathic molecules.
Step-by-Step Procedure:
-
Dissolution in "Good" Solvent: In a 250 mL Erlenmeyer flask, dissolve the crude 2-(Octadecyloxy)benzoic acid (e.g., 5.0 g) in a minimum amount of hot ethanol (~90% of boiling point) with stirring.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, begin adding hot deionized water (the "poor" solvent or anti-solvent) dropwise to the solution until a persistent slight turbidity (cloudiness) is observed. This indicates that the solution is saturated.[1]
-
Re-clarification: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again. This ensures the system is precisely at its saturation point at that temperature.
-
Slow Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Fine, pure crystals should form as the solubility decreases.
-
Maximize Crystal Formation: Place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold ethanol-water mixture (in the same ratio as the final crystallization solvent).
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Visualization of Workflows
The general workflow for purification by recrystallization can be visualized as a sequence of distinct steps, each with a specific purpose.
Caption: General experimental workflow for purification by recrystallization.
The logic for selecting a solvent system is based on the dual nature of the target molecule.
Caption: Solvent selection logic for an amphipathic molecule.
Characterization and Troubleshooting
The success of the purification should be validated by analytical methods.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) | Significance |
| Appearance | Off-white to yellowish solid | White, crystalline solid | Removal of colored impurities. |
| Melting Point | Broad range (e.g., 85-90 °C) | Sharp range (e.g., 92-93 °C) | A sharp, elevated melting point indicates higher purity.[12] |
| Purity (HPLC) | ~95% | >99.5% | Quantitative confirmation of impurity removal. |
| Yield | N/A | Typically 80-90% | Measures the efficiency of the process. Some loss is inevitable. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The compound is too soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and re-cool. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[8] 3. Switch to a two-solvent system and add more anti-solvent. |
| Product "Oils Out" | 1. The solution is supersaturated, and the cooling rate is too fast. 2. The melting point of the solid is lower than the boiling point of the solvent. | 1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool much more slowly. 2. Ensure the solution cools at or below the compound's melting point before significant crystallization occurs. |
| Very Low Yield | 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold enough. 3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the wash solvent is ice-cold. 3. Pre-heat all glassware used for hot filtration and work quickly. |
Conclusion
The purification of 2-(Octadecyloxy)benzoic acid can be effectively achieved through carefully selected recrystallization protocols. The choice between a single-solvent method with isopropanol and a two-solvent method with an ethanol/water system depends on the nature and quantity of impurities in the crude material. The two-solvent anti-solvent method generally offers more precise control over the crystallization process for this amphipathic molecule. By following the detailed procedures and troubleshooting guidelines presented in this application note, researchers can consistently obtain high-purity 2-(Octadecyloxy)benzoic acid (>99.5%), suitable for demanding applications in research and development.
References
-
Recrystallization. (n.d.). University of Toronto. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization, filtration and melting point. (n.d.). University of South Florida. [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Austin Peay State University. [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). St. Norbert College. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose. [Link]
-
Oliveira, C. S., et al. (2012). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
-
Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. [Link]
-
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [Link]
-
Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. KTH Royal Institute of Technology. [Link]
-
Benzoic acid. (n.d.). Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. pure.ul.ie [pure.ul.ie]
- 10. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. studymoose.com [studymoose.com]
2-(Octadecyloxy)benzoic acid 1H NMR characterization peaks
Application Note: Structural Validation of 2-(Octadecyloxy)benzoic Acid via 1H NMR
Executive Summary
This guide details the structural characterization of 2-(octadecyloxy)benzoic acid , a critical amphiphilic building block used in the synthesis of supramolecular liquid crystals and metallomesogens. Unlike simple benzoic acid derivatives, the presence of the C18 (octadecyl) chain at the ortho position introduces specific solubility and aggregation challenges (dimerization) that must be managed during Nuclear Magnetic Resonance (NMR) acquisition.
This protocol provides a self-validating workflow to distinguish the target molecule from common impurities (unreacted salicylic acid or alkyl halides) and confirms the integrity of the ether linkage.
Molecular Architecture & Resonance Logic
The molecule consists of three distinct magnetic environments:[1]
-
The Benzoic Acid Core: Aromatic protons exhibiting an ABCD spin system due to ortho substitution.
-
The Ether Linkage: A diagnostic triplet signal confirming the formation of the C-O bond.
-
The Lipophilic Tail: A C18 alkyl chain responsible for the molecule's mesogenic (liquid crystal) properties.
Mechanistic Insight: The Hydrogen Bond Dimer
In non-polar solvents like CDCl₃, 2-(octadecyloxy)benzoic acid exists primarily as a hydrogen-bonded dimer. This rapid exchange phenomenon causes the carboxylic acid proton (-COOH) to appear as a broad, concentration-dependent singlet, often shifted downfield (11.0–13.0 ppm).
Experimental Protocol
Materials & Reagents
-
Analyte: 2-(Octadecyloxy)benzoic acid (Purified >98%).[2]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane).
-
Note: CDCl₃ is preferred over DMSO-d₆. The C18 chain ensures high solubility in chloroform, whereas DMSO may cause signal broadening due to micelle-like aggregation.
-
-
Equipment: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation Workflow
-
Weighing: Transfer 10–15 mg of the solid into a clean vial.
-
Why: Higher concentrations favor dimer formation, stabilizing the -COOH peak.
-
-
Solvation: Add 0.6 mL of CDCl₃.
-
Homogenization: Sonicate for 30 seconds.
-
Critical: The long alkyl chain can induce local gelation; sonication ensures a true isotropic solution.
-
-
Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from synthesis).
Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30.
-
Relaxation Delay (D1): Set to 2.0–5.0 seconds .
-
Reasoning: The terminal methyl protons and aromatic protons have significantly different T1 relaxation times. A short D1 will lead to inaccurate integration ratios between the aliphatic tail and the aromatic ring.
-
-
Scans (NS): 16 or 32 (Sufficient for >10 mg sample).
Characterization Data: Peak Assignment Table
Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz[3]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |
| 11.50 – 12.50 | Broad Singlet | 1H | -COOH | Carboxylic acid proton.[4] Broadened by H-bond exchange/dimerization. |
| 8.15 | Doublet of Doublets (dd) | 1H | Ar-H6 | Ortho to -COOH. Deshielded by the anisotropic effect of the carbonyl group.[5] |
| 7.52 | Triplet of Doublets (td) | 1H | Ar-H4 | Para to alkoxy group. Resonates downfield due to lack of direct shielding. |
| 7.10 | Triplet (t) | 1H | Ar-H5 | Meta to alkoxy group. |
| 7.02 | Doublet (d) | 1H | Ar-H3 | Ortho to alkoxy group. Shielded by the electron-donating oxygen lone pairs (+M effect).[1] |
| 4.16 | Triplet (t, J=6.5 Hz) | 2H | -OCH₂ - | α-Methylene. Diagnostic peak for ether formation. |
| 1.85 – 1.95 | Quintet | 2H | -OCH₂CH₂ - | β-Methylene. Shielded relative to α, but distinct from bulk chain. |
| 1.25 – 1.55 | Multiplet (Broad) | 30H | -(CH₂ )₁₅- | Bulk methylene envelope. Integration confirms C18 chain length. |
| 0.88 | Triplet (t) | 3H | -CH₃ | Terminal methyl group. |
Visualizing the Workflow & Logic
Figure 1: Synthesis and Validation Workflow
This diagram outlines the logical flow from synthesis to spectral validation, highlighting critical checkpoints.
Caption: Figure 1. Self-validating workflow for the synthesis and characterization of 2-(octadecyloxy)benzoic acid.
Detailed Technical Analysis
The Aromatic Region (7.0 – 8.2 ppm)
The 2-alkoxy substitution pattern creates a distinct "2-up, 2-down" splitting pattern.
-
H-6 (8.15 ppm): This proton is significantly deshielded (shifted downfield) compared to benzene (7.26 ppm) because it sits in the deshielding cone of the adjacent carbonyl (C=O) group.
-
H-3 (7.02 ppm): This proton is shielded (shifted upfield) by the electron-donating alkoxy group (-OR) via resonance.
-
Validation Check: If the doublet at 8.15 ppm is missing or shifted to ~7.9 ppm, the carboxylic acid may have formed a salt or ester, indicating incomplete acidification during workup.
The Aliphatic Chain (0.8 – 4.2 ppm)
-
Integration Ratio: The integration of the aromatic region (4 protons) vs. the bulk methylene region (~1.25 ppm) is the primary purity check.
-
Calculation: Set the aromatic doublet at 8.15 ppm to 1.00. The bulk methylene peak should integrate to approximately 30.00.
-
Deviation: If the aliphatic integration is significantly higher (e.g., >35), the sample likely contains residual octadecyl bromide (starting material) or octadecanol (hydrolysis byproduct).
-
Common Impurities
-
Octadecyl Bromide: Look for a triplet at ~3.40 ppm (-CH₂ Br).
-
Acetone/Ethanol: Sharp singlets/triplets at 2.17 ppm or 3.72 ppm (residual recrystallization solvents).
-
Water: Broad singlet at ~1.56 ppm in CDCl₃ (can overlap with the bulk methylene chain; dry sample thoroughly).
References
-
Kato, T., et al. (2006).[6][7] "Functional Liquid-Crystalline Assemblies: Self-Organized Soft Materials."[7] Angewandte Chemie International Edition, 45(1), 38-68.[7] Link
-
Sigma-Aldrich. (2023).[7] "2-Ethoxybenzoic acid 1H NMR Spectrum." SpectraBase.[2] Link (Used as the core analog for aromatic splitting patterns).
-
Royal Society of Chemistry. (2013). "Synthesis and characterization of supramolecular hydrogen-bonded liquid crystals." Molecular Crystals and Liquid Crystals, 571, 40–56.[6] Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Authoritative source for general chemical shift rules of alkoxy-benzoic acids).
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. 1H NMR Spectrum of p-Ethoxy Benzoic Acid Describe and interpret the 1H N.. [askfilo.com]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Synthesis and Applications of Metal Complexes with 2-(Octadecyloxy)benzoic Acid Ligands
Executive Summary
2-(Octadecyloxy)benzoic acid (ODBA) is a highly versatile, amphiphilic ligand utilized in the synthesis of advanced metal complexes. By combining a strongly coordinating carboxylate headgroup with a highly lipophilic C18 alkyl chain, ODBA drives the formation of supramolecular architectures. These include liquid crystalline metallomesogens and highly ordered Langmuir-Blodgett (LB) films. This application note details the synthesis of the ODBA ligand and its subsequent coordination to Copper(II) and Europium(III), providing robust, self-validating protocols for researchers in materials science and drug development.
Mechanistic Insights & Causality
Ligand Design: The Amphiphilic Advantage
The preparation of ODBA relies on a Williamson ether synthesis between methyl salicylate and 1-bromooctadecane . Because the long C18 chain introduces significant steric bulk and reduces the solubility of the electrophile in polar media, Tetrabutylammonium iodide (TBAI) is employed as a phase-transfer catalyst. Causally, TBAI facilitates the nucleophilic attack by the phenoxide ion by bringing the reactants into the same phase, drastically improving the reaction kinetics and yield. Subsequent saponification with NaOH in methanol cleaves the methyl ester to yield the free carboxylic acid, providing the necessary anionic binding site for metalation [[1]]().
Coordination Chemistry: Driving Self-Assembly
-
Copper(II) Metallomesogens: Reaction of ODBA with Copper(II) acetate forms a binuclear paddlewheel complex,
. The causality of liquid crystal formation lies in the microphase segregation between the rigid, polar core and the molten, non-polar octadecyl chains. This structural dichotomy induces smectic or nematic mesophases upon heating, making it highly valuable for optoelectronic materials. -
Europium(III) Luminescent Films: Lanthanide complexes suffer from weak light absorption due to parity-forbidden f-f transitions. ODBA acts as an "antenna," absorbing UV light and transferring the excitation energy via its triplet state to the
resonance levels. Furthermore, the amphiphilic nature of ODBA allows the complex to be spread at the air-water interface, enabling the fabrication of highly ordered LB films with polarized emission, where the inter-layer distance can be precisely controlled (e.g., 29 Å for ODBA layers) .
Experimental Protocols
Protocol A: Synthesis of 2-(Octadecyloxy)benzoic Acid (Ligand)
This protocol is adapted from validated synthetic routes for Brartemicin analogues and Mincle agonists .
-
Etherification: In a 100 mL round-bottom flask, dissolve 500 mg (3.29 mmol) of methyl 2-hydroxybenzoate in 25 mL of acetone.
-
Catalysis & Alkylation: Add 705 mg (5.10 mmol) of anhydrous
and 55 mg (0.17 mmol) of TBAI. Stir for 10 minutes at room temperature to allow deprotonation. Add 1.55 g (4.65 mmol) of 1-bromooctadecane. -
Reflux: Heat the suspension to reflux overnight. The
acts as an acid scavenger, driving the reaction forward while TBAI shuttles the alkyl halide. -
Intermediate Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica-gel column chromatography (1:0 to 9:1, Petroleum Ether:EtOAc, v/v) to isolate methyl 2-(octadecyloxy)benzoate as an off-white solid (approx. 383 mg, 29% yield) .
-
Saponification: Dissolve the intermediate (383 mg, 0.947 mmol) in 30 mL of Methanol. Add 5 mL of 5 M NaOH. Reflux the mixture overnight.
-
Acidification & Isolation: Dilute the reaction mixture with 20 mL of deionized water. Carefully acidify to pH 1 using concentrated HCl. The sudden drop in pH protonates the carboxylate, causing the highly lipophilic ODBA to precipitate. Extract the aqueous phase with EtOAc, dry the organic layer over
, filter, and concentrate under reduced pressure to yield the pure ODBA ligand .
Protocol B: Synthesis of Binuclear Cu(II) Metallomesogen
-
Ligand Preparation: Dissolve 2.0 equivalents of ODBA in hot absolute ethanol (60 °C) until the solution is completely clear.
-
Metalation: Slowly add a solution of 1.0 equivalent of Copper(II) acetate monohydrate dissolved in a minimum volume of ethanol.
-
Reflux & Precipitation: Reflux the mixture for 4 hours. The solution will transition from pale blue to deep green, visually validating the formation of the binuclear paddlewheel complex.
-
Isolation: Allow the mixture to cool to room temperature. Filter the resulting green precipitate, wash thoroughly with cold ethanol to remove unreacted ligand, and recrystallize from a chloroform/ethanol mixture.
Protocol C: Fabrication of Eu(III)-ODBA Langmuir-Blodgett Films
-
Subphase Preparation: Prepare a subphase of pure water (Milli-Q, 18.2 MΩ·cm) containing
M . -
Spreading: Dissolve ODBA in chloroform (
M) and spread it dropwise onto the subphase using a Hamilton microsyringe. -
Compression: Allow 15 minutes for solvent evaporation. Compress the barriers at a rate of 5 mm/min. The ODBA molecules will spontaneously coordinate with
ions at the interface, forming a stable monolayer. -
Deposition: Transfer the monolayer onto a hydrophobic quartz substrate at a constant surface pressure of 30 mN/m using vertical dipping. This forms a highly ordered, luminescent LB film capable of polarized f-f emission .
Data Presentation
Table 1: Physicochemical Properties of ODBA and its Metal Complexes
| Compound / Complex | Role in Synthesis | Key Structural Feature | Primary Application | Visual / Spectral Indicator |
| Methyl 2-(octadecyloxy)benzoate | Intermediate | C18 chain + Methyl Ester | Precursor | Off-white solid |
| 2-(Octadecyloxy)benzoic acid (ODBA) | Ligand | Amphiphilic (C18 + COOH) | Metal Coordination | Precipitates at pH 1 |
| Product | Binuclear Paddlewheel | Liquid Crystals | Deep green color | |
| Product | 29 Å Inter-layer distance | Polarized Optics | Sharp f-f emission (Red) |
Workflow Visualization
Fig 1: Synthetic workflow and self-assembly pathways of 2-(Octadecyloxy)benzoic acid metal complexes.
References
-
AU2018361867B2 - Brartemicin analogues. Google Patents. Validated protocol for the synthesis of 2-(octadecyloxy)benzoic acid via Williamson ether synthesis and saponification.
-
A Structural Analysis in the Development of Self-Oriented Molecular Polarizing Filters Using Luminescence of Rare Earth Complexes. SPring-8. Research detailing the structural analysis and inter-layer distances of Europium-octadecyloxybenzoic acid Langmuir-Blodgett films.
Sources
Thin-film fabrication using long-chain benzoic acid derivatives
An Application Guide to the Fabrication and Characterization of Thin Films from Long-Chain Benzoic Acid Derivatives
Abstract
Long-chain benzoic acid derivatives represent a versatile class of molecules for the bottom-up fabrication of highly ordered organic thin films. Their inherent amphiphilic nature—combining a hydrophilic carboxylic acid head group with a hydrophobic alkyl chain—drives their self-assembly into well-defined monolayers and multilayer structures. This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the principles, fabrication protocols, and characterization techniques for creating functional thin films from these compounds. We delve into the causality behind experimental choices, offering field-proven insights into methodologies such as Langmuir-Blodgett deposition, spin coating, and self-assembled monolayer (SAM) formation. Detailed, self-validating protocols are provided for both fabrication and essential characterization techniques, including Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and Spectroscopic Ellipsometry, enabling users to achieve reproducible, high-quality films for applications ranging from organic electronics to advanced biosensors.
The Foundational Principle: Molecular Self-Assembly
The utility of long-chain benzoic acid derivatives in thin-film science is rooted in their capacity for spontaneous self-organization. This process is not random; it is governed by a delicate interplay of non-covalent interactions that dictate the final structure and properties of the film.
-
Amphiphilicity: The primary driver is the molecule's dual chemical nature. The benzoic acid head group, with its polar carboxylic acid moiety (-COOH), exhibits a strong affinity for polar surfaces or subphases like water. Conversely, the long alkyl chain is nonpolar and hydrophobic, preferring to minimize contact with polar environments and associate with other nonpolar chains.
-
Hydrogen Bonding: The carboxylic acid groups readily form strong, directional hydrogen bonds with each other. This often results in the formation of stable head-to-head dimers, which then act as the fundamental building blocks for the larger assembly[1]. This dimerization is a critical first step in establishing long-range order.
-
Van der Waals Forces: The long alkyl chains pack together to maximize van der Waals interactions. This "soft epitaxy" or ordering of the chains significantly contributes to the stability and crystalline nature of the resulting film[2]. The length of the alkyl chain can be tuned to modify the thickness and thermal properties of the film.
-
Aromatic (π-π) Stacking: The benzene rings of the benzoic acid head groups can interact through π-π stacking. These aromatic interactions further stabilize the assembly, contributing to the formation of higher-order aggregates like tetramers in solution, which can be preserved in the final crystal structure[1].
Understanding these forces is paramount, as the choice of fabrication method is essentially a strategy to manipulate and guide these interactions to achieve a desired film architecture.
Caption: Self-assembly of long-chain benzoic acid derivatives.
Fabrication Methodologies & Protocols
The choice of deposition technique directly impacts the film's structural order, uniformity, and thickness, which are critical for device performance[3][4]. We present protocols for three common methods, ranging from high-precision to high-throughput approaches.
Langmuir-Blodgett (LB) Deposition: The Architect's Approach
The LB technique offers unparalleled control over monolayer thickness, molecular orientation, and packing density, making it ideal for creating highly organized supramolecular structures[5][6]. The process involves forming a monolayer on a liquid subphase (typically purified water) and then transferring it layer by layer onto a solid substrate.
Causality: By mechanically compressing the molecules on the water's surface, they are forced from a disordered "gas" phase into a tightly packed, ordered "solid" phase. This pre-organization is crucial. The surface pressure provides the energy to overcome kinetic barriers, allowing the molecules to find their lowest energy state—a well-ordered crystalline monolayer—before the film is transferred.
-
Preparation:
-
Ensure the LB trough is meticulously clean. Clean with high-purity chloroform, followed by copious rinsing with ultrapure water.
-
Fill the trough with an appropriate subphase (e.g., ultrapure water, pH adjusted as needed). The pH can affect the ionization of the carboxylic acid head groups and thus the intermolecular repulsion[7].
-
Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) of the long-chain benzoic acid derivative in a volatile, water-immiscible solvent like chloroform or hexane.
-
-
Monolayer Formation:
-
Using a microliter syringe, carefully deposit small droplets of the solution onto the subphase surface. The solvent will evaporate, leaving the amphiphilic molecules at the air-water interface[7].
-
Allow 15-20 minutes for complete solvent evaporation.
-
-
Isotherm Measurement (Validation Step):
-
Begin compressing the monolayer with the trough barriers at a slow, controlled rate (e.g., 5-10 mm/min).
-
Simultaneously, record the surface pressure (Π) as a function of the area per molecule (Ų/molecule). This pressure-area isotherm is a critical validation step, revealing the different phases of the monolayer. The steep slope in the isotherm indicates the transition to a well-ordered solid film.
-
-
Film Transfer:
-
Select a target surface pressure within the stable solid phase region of the isotherm.
-
Clean the substrate (e.g., silicon wafer, quartz slide) thoroughly. Hydrophilic substrates are typically used for the first layer deposition.
-
Immerse the substrate vertically into the subphase before compressing the film to the target pressure.
-
Pull the substrate upwards through the monolayer at a slow, constant speed (e.g., 1-5 mm/min) while the instrument's feedback loop maintains the target pressure. This is known as vertical deposition[6].
-
For multilayer films, the process can be repeated.
-
Spin Coating: The Pragmatist's Method
Spin coating is a rapid, solution-based technique capable of producing uniform thin films over large areas[8][9]. While it does not afford the molecular-level ordering of the LB method, it is highly valuable for applications where film uniformity is more critical than perfect crystallinity, such as in organic electronics[10][11].
Causality: The process is governed by fluid dynamics and solvent evaporation. As the substrate rotates at high speed, centrifugal force drives the liquid radially outward, thinning the film[8]. Simultaneously, the solvent evaporates, "freezing" the molecules in place. The final film thickness is a function of solution viscosity, concentration, and spin speed[12][13].
-
Solution Preparation:
-
Dissolve the benzoic acid derivative in a suitable solvent (e.g., toluene, chlorobenzene, THF) to a specific concentration (e.g., 5-20 mg/mL). The concentration is a key parameter for controlling film thickness.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could cause film defects.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, Si/SiO₂) via sonication in a sequence of solvents (e.g., deionized water, acetone, isopropanol).
-
Dry the substrate thoroughly with a nitrogen gun.
-
Optional but recommended: Treat the substrate with an oxygen plasma or UV-Ozone cleaner to remove organic residues and ensure a consistent surface energy for uniform wetting.
-
-
Deposition:
-
Place the substrate on the spin coater chuck and secure it with a vacuum.
-
Dispense a small amount of the solution onto the center of the substrate to completely cover it.
-
Immediately start the spin program. A typical two-step program is effective:
-
Step 1 (Spread Cycle): A low speed (e.g., 500 RPM for 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): A high speed (e.g., 2000-5000 RPM for 30-60 seconds) to thin the film to the desired thickness[12].
-
-
-
Annealing:
-
After spinning, transfer the coated substrate to a hotplate for thermal annealing (e.g., 80-120 °C for 10-30 minutes).
-
Causality: Annealing provides thermal energy that allows the molecules to rearrange and self-organize, improving the film's crystallinity and reducing residual solvent. This step is crucial for optimizing the performance of devices.
-
Self-Assembled Monolayers (SAMs): The Chemist's Surface
This technique involves the spontaneous formation of an ordered monolayer by immersing a substrate into a dilute solution of the active molecule[14]. It relies on a specific, strong chemical interaction between the molecule's head group and the substrate. For benzoic acid derivatives, this is particularly effective on metal oxide surfaces.
Causality: The formation is driven by the strong coordination chemistry between the carboxylate head group and the metal atoms on the substrate surface. This chemical bond anchors the molecules, while the intermolecular interactions (van der Waals, π-π stacking) guide the assembly into a densely packed, ordered monolayer[14][15].
-
Substrate Preparation:
-
Prepare a substrate with a native or deposited oxide layer (e.g., Si/SiO₂, Al/Al₂O₃, Cobalt[15]).
-
Clean the substrate as described in Protocol 2.2.1. A pristine, hydroxylated surface is critical for good monolayer formation.
-
-
Immersion:
-
Prepare a millimolar (mM) solution of the benzoic acid derivative in a high-purity solvent like ethanol or toluene[15].
-
Immerse the cleaned substrate into the solution. The vessel should be sealed to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for a set duration, typically 12-24 hours, at a constant temperature[15].
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh solvent to remove any physisorbed (non-bonded) molecules. This is a critical step to ensure a true monolayer.
-
Dry the substrate gently under a stream of inert gas (e.g., nitrogen or argon).
-
Essential Characterization Protocols
Thorough characterization is non-negotiable for quality control and for correlating a film's structure with its function.[16] A multi-technique approach is always recommended.
Caption: A logical workflow for thin film characterization.
Protocol 3.1: Atomic Force Microscopy (AFM) for Surface Morphology
AFM provides high-resolution topographical images of the film surface, revealing details about grain size, domain structures, and defects like pinholes[10][17][18].
-
Method:
-
Mount the film sample onto an AFM stub using double-sided tape.
-
Select an appropriate imaging mode. Tapping mode (or AC mode) is generally preferred for soft organic films to minimize sample damage.
-
Engage the cantilever tip with the surface.
-
Optimize imaging parameters (scan size, scan rate, setpoint, gains) to achieve a clear, stable image.
-
Acquire both height and phase images. The phase image is often sensitive to variations in material properties and can reveal features not visible in the topography.
-
-
Self-Validation: Scan multiple areas of the sample to ensure the observed morphology is representative. Calibrate the AFM scanner using a standard grating before measurements.
Protocol 3.2: X-ray Diffraction (XRD) for Structural Analysis
XRD is a powerful technique to probe the crystalline structure of the film[4][16]. Using a grazing-incidence (GIXRD) geometry enhances surface sensitivity, which is crucial for thin films[3].
-
Method:
-
Mount the sample on the diffractometer stage.
-
Select a grazing incidence angle (e.g., 0.1-0.5 degrees). This confines the X-ray beam to the near-surface region, maximizing the signal from the film and minimizing it from the substrate.
-
Perform a 2θ scan over a relevant angular range.
-
The presence of sharp Bragg peaks indicates a crystalline or ordered structure. The peak positions can be used to calculate the d-spacing (interplanar distance) of the molecular layers, providing insight into molecular packing and orientation[17].
-
-
Self-Validation: A bare substrate should be scanned as a control to identify and subtract any background peaks.
Protocol 3.3: Spectroscopic Ellipsometry for Thickness and Optical Constants
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from the sample surface to determine film thickness with sub-nanometer precision, as well as its refractive index[3][19][20].
-
Method:
-
Place the sample on the ellipsometer stage and align it.
-
Acquire ellipsometric data (Ψ and Δ) over a wide spectral range (e.g., UV-Vis-NIR).
-
Develop an optical model that represents the sample stack (e.g., Substrate / Native Oxide / Benzoic Acid Film / Air).
-
Use a regression analysis to fit the model to the experimental data. The fitting algorithm varies the model parameters (like film thickness and optical constants) to minimize the difference between the measured and calculated Ψ and Δ spectra.
-
-
Self-Validation: The quality of the fit (e.g., Mean Squared Error) is a direct measure of the model's validity. Ensure the resulting optical constants are physically reasonable for an organic material.
Applications Overview
The ability to precisely engineer surfaces with long-chain benzoic acid derivatives has opened doors in several high-technology fields.
| Application Area | Function of the Thin Film | Causality / Mechanism | Key Characterization |
| Organic Electronics | Gate dielectric layer, semiconductor/dielectric interface modification.[21] | Forms a smooth, low-leakage insulating layer. The ordered monolayer can template the growth of the overlying semiconductor, improving charge transport.[21] | AFM, Ellipsometry, Electrical (I-V) Measurements. |
| Biosensors | Immobilization matrix for biorecognition elements (e.g., enzymes, antibodies).[22][23] | The carboxylic acid head groups provide convenient anchor points for covalent attachment of biomolecules. The underlying film prevents non-specific adsorption. | FTIR (to confirm binding), AFM, Fluorescence Microscopy. |
| Area-Selective Deposition | Acts as an inhibitor or passivation layer to block chemical reactions on the surface.[14][15] | The densely packed, chemically inert alkyl chains form a barrier that prevents precursors in processes like Atomic Layer Deposition (ALD) from reaching the substrate.[15] | Contact Angle, XPS, AFM. |
| Corrosion Protection | Forms a dense barrier layer on metal surfaces. | The hydrophobic film repels water and corrosive agents, while the strong head group adhesion ensures the film's integrity. | Electrochemical Impedance Spectroscopy (EIS), Salt Spray Test. |
Troubleshooting Common Fabrication Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Film Uniformity (Spin Coating) | Poor surface wetting; solution dispensed off-center; incorrect spin speed. | Improve substrate cleaning (use plasma/UV-Ozone); ensure solution is dispensed at the exact center; optimize the spread cycle in the spin program. |
| Cracked or Dewetted Film | High internal stress; incompatible solvent; excessive annealing temperature. | Reduce annealing temperature or time; use a solvent with a slower evaporation rate; consider using a mixed solvent system. |
| Incomplete Monolayer (LB or SAM) | Insufficient molecule concentration in solution; insufficient deposition time (SAM); transferring LB film in the "liquid" phase. | Increase solution concentration or immersion time for SAMs. For LB, ensure transfer occurs at a surface pressure well into the solid phase of the isotherm. |
| Multilayer Aggregates (SAM) | Solution too concentrated; inadequate rinsing. | Reduce the concentration of the SAM solution; increase the rigor and duration of the post-deposition rinsing step with fresh solvent. |
| Low Crystallinity | Contaminated substrate or solution; annealing temperature too low or time too short. | Filter all solutions; ensure pristine substrate cleanliness; systematically optimize the annealing conditions (temperature and time) to promote ordering. |
References
A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.
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Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers. [Link]
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Surface Analysis and Thin Film Characterization of Materials. HORIBA. [Link]
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10.4 Characterization of thin film properties and quality. Fiveable. [Link]
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Studies on the Molecular Environment and Reaction Kinetics of Photo-Oligomerization in Langmuir−Blodgett Films of 4-(4-(2-(Octadecyloxycarbonyl)vinyl)- cinnamoylamino)benzoic Acid. ACS Publications. [Link]
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Thin film Characterization Techniques. Unknown Source. [Link]
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AFM images and XRD patterns of monolayer nanoachitectures (A-F) AFM... ResearchGate. [Link]
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Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. PubMed. [Link]
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Molecular Characterization Of Structure And Bonding In Thin Film Materials. SPIE Digital Library. [Link]
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X-ray Studies of Self-Assembled Organic Monolayers Grown on Hydrogen-Terminated Si(111). Bedzyk Group. [Link]
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Thin Film Deposition and Characterization Techniques. Open Access Pub. [Link]
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Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. ResearchGate. [Link]
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Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. NSF Public Access Repository. [Link]
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Growth of a self-assembled monolayer decoupled from the substrate: nucleation on-command using buffer layers. PMC. [Link]
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Formation and Structure of Self-Assembled Monolayers. SciSpace. [Link]
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Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissu. Unknown Source. [Link]
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Structural analysis of self‐assembled monolayers on polymer GIs. a) AFM... ResearchGate. [Link]
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Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. [Link]
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Detection of Benzoic Acid by an Amperometric Inhibitor Biosensor Based on Mushroom Tissue Homogenate. ResearchGate. [Link]
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Higher-Order Self-Assembly of Benzoic Acid in Solution. ResearchGate. [Link]
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2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and. Unknown Source. [Link]
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Benzoic acid derivatives as a simple building block for on-surface C–C... ResearchGate. [Link]
- Purification of benzoic acid and its derivatives.
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Spectroscopic Characterization of Structural Properties of Quinoxalinophenanthrophenazines Thin Films. ResearchGate. [Link]
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Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor. MDPI. [Link]
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On the origin of surfaces-dependent growth of benzoic acid crystal inferred through the droplet evaporation method. ResearchGate. [Link]
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Conducting and Magnetic Langmuir−Blodgett Films. Unknown Source. [Link]
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Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione. PMC. [Link]
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Spectroscopic Analysis of Thin Films: A Comparison of FTIR Sampling. Harrick. [Link]
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Structural and Chemical Characterizations of Thin Films on Surfaces. UIC Indigo. [Link]
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Langmuir-Blodgett Film. Unknown Source. [Link]
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Langmuir Films. Nanoscience Instruments. [Link]
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Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. ORBi UMONS. [Link]
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Spectroscopic Ellipsometry Characterization of Thin Films Used in the Food Packaging Industry. American Laboratory. [Link]
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Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. Materials Advances (RSC Publishing). [Link]
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Langmuir-Blodgett Films a unique tool for molecular electronics. arXiv. [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]
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Optimum conditions to prepare thin films by spin coating technique? ResearchGate. [Link]
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Spin Coating: Process, Applications, Challenges, and Characterization Techniques. Unknown Source. [Link]
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Benzoic Acid and Phthalic Acid on Atomically Well-Defined MgO(100) Thin Films: Adsorption, Interface Reaction, and Thin Film Growth. The Journal of Physical Chemistry C - ACS Publications. [Link]
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Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration. MDPI. [Link]
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Benzenedisulfonic Acid as an ALD/MLD Building Block for Crystalline Metal‐Organic Thin Films. ResearchGate. [Link]
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Characterization Study of Thin Film Coatings on Porous Ceramic Material Prepared by Spin Coating Method. IIETA. [Link]
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Advanced fabrication and characterization of thin-film composite polyamide membranes for superior performance in reverse osmosis desalination. PMC. [Link]
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Application Note: FTIR Analysis of Carboxylic Acid Dimerization in 2-Alkoxybenzoic Acids
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Thermodynamic equilibrium, spectral deconvolution, and self-validating methodologies for polymorphism and solubility prediction.
Mechanistic Causality: The Role of the Ortho-Alkoxy Group
In pharmaceutical development and crystal engineering, the solid-state properties of an active pharmaceutical ingredient (API)—such as solubility, dissolution rate, and polymorphic stability—are largely governed by non-covalent intermolecular networks. Carboxylic acids are classic supramolecular synthons that typically self-assemble into highly stable, cyclic hydrogen-bonded dimers[1].
However, 2-alkoxybenzoic acids (e.g., 2-methoxybenzoic acid) present a highly specific thermodynamic deviation. The substitution of an alkoxy group at the ortho position introduces two competing mechanistic factors:
-
Steric Hindrance: The bulky alkoxy group physically disrupts the planar alignment required for optimal cyclic dimerization[2].
-
Intramolecular Hydrogen Bonding: The oxygen atom of the ortho-alkoxy group acts as a localized hydrogen bond acceptor. This competes directly with intermolecular dimerization, stabilizing the monomeric state by forming an intramolecular hydrogen bond with the carboxyl proton[2].
Fourier Transform Infrared (FTIR) spectroscopy is the most diagnostic tool for evaluating this dynamic equilibrium[3]. Because hydrogen bonding weakens the covalent force constant of the participating bonds, the transitions between cyclic dimers, open-chain dimers, and free monomers produce highly predictable, quantifiable shifts in the vibrational frequencies of the carboxyl group[4].
Thermodynamic equilibrium of 2-alkoxybenzoic acid dimerization states.
Self-Validating Protocol: Temperature-Dependent FTIR
To accurately measure the dimerization constant (
Step-by-Step Methodology
Step 1: Sample Preparation Prepare a 0.01 M solution of the 2-alkoxybenzoic acid in anhydrous carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Causality: High concentrations artificially force dimerization, while extremely low concentrations yield poor signal-to-noise ratios. A 0.01 M concentration ensures that both monomeric and dimeric species are present in measurable quantities at ambient temperature. Anhydrous non-polar solvents are mandatory to prevent competitive solvent-solute hydrogen bonding.
Step 2: Background Acquisition Inject pure anhydrous CCl₄ into a sealed variable-temperature liquid cell equipped with CaF₂ or KBr windows (0.1 mm path length). Acquire a background spectrum at the starting temperature (20 °C) to subtract solvent vibrational modes.
Step 3: Temperature-Dependent Spectral Acquisition Flush and fill the cell with the 0.01 M analyte solution. Acquire FTIR spectra from 4000 cm⁻¹ to 400 cm⁻¹ at a high resolution of 2 cm⁻¹[6]. Using a programmable Peltier or fluid-jacketed controller, increase the temperature from 20 °C to 60 °C in 5 °C increments[5]. Causality: Allow exactly 5 minutes of thermal equilibration at each step to ensure the thermodynamic state matches the sensor reading.
Step 4: Self-Validation via Isosbestic Point Overlay all temperature-dependent spectra focusing on the carbonyl (C=O) stretching region (1650–1800 cm⁻¹). System Check: A scientifically valid run must exhibit a distinct isosbestic point (a specific wavenumber where total absorbance remains constant at all temperatures). The presence of an isosbestic point mathematically proves a closed two-state equilibrium (Dimer ⇌ Monomer). If the isosbestic point is absent or drifting, the system has suffered from solvent evaporation, thermal degradation, or baseline drift, and the data must be discarded.
Step 5: Spectral Deconvolution Export the validated spectra. Use a Gaussian-Lorentzian curve-fitting algorithm to deconvolute the overlapping C=O bands. Integrate the area under the monomer peak (~1750 cm⁻¹) and the dimer peak (~1700 cm⁻¹) to calculate the equilibrium constant at each temperature[4].
Step-by-step workflow for temperature-dependent FTIR analysis.
Quantitative Data Interpretation
The interpretation of the FTIR spectra relies on the principle that hydrogen bonding acts as an electron density sink. When the carbonyl oxygen donates lone-pair electron density to a hydrogen bond, the C=O double bond character decreases, lowering the force constant and shifting the absorption band to a lower frequency (red shift)[1]. Conversely, as thermal energy breaks the dimers, the C=O bond regains its full double-bond strength, resulting in a blue shift[7].
Table 1: Expected FTIR Band Assignments for 2-Alkoxybenzoic Acids
| Vibrational Mode | Dimeric State (cm⁻¹) | Monomeric State (cm⁻¹) | Mechanistic Rationale |
| O-H Stretch | 2500 – 3300 (Broad) | ~3500 – 3580 (Sharp) | Intermolecular H-bonding creates a wide distribution of bond lengths, severely broadening the peak[6]. Monomers exhibit a sharp peak, though slightly shifted if an intramolecular H-bond with the ortho-alkoxy group exists. |
| C=O Stretch | 1680 – 1710 (Strong) | 1740 – 1760 (Strong) | H-bonding weakens the carbonyl double bond, lowering the vibrational frequency[4]. The emergence of the 1750 cm⁻¹ peak at higher temperatures confirms dimer dissociation. |
| C-O Stretch | ~1280 – 1320 | ~1210 – 1250 | Dimerization increases the double-bond character of the C-O single bond, shifting it to higher wavenumbers. |
| O-H Out-of-Plane Bend | ~920 – 940 (Broad) | Absent / Shifted | This low-frequency band is highly diagnostic for the cyclic carboxylic acid dimer structure. Its disappearance confirms complete monomerization. |
Application Insight for Drug Development
By plotting the natural log of the equilibrium constant (
References
-
[4] Title: 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts Source: libretexts.org URL:
-
[1] Title: Infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 Source: docbrown.info URL:
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[5] Title: Hydrogen bonding and liquid crystallinity of low molar mass and polymeric mesogens containing benzoic acids: a variable temperature Fourier transform infrared spectroscopic study Source: tandfonline.com URL:
-
[6] Title: Infrared Spectrum Of Benzoic Acid Source: wax-studios.com URL:
-
[3] Title: Studying the Effect of Temperature on the Formation of Hydrogen Bond Dimers: A FTIR and Computational Chemistry Lab for Undergraduate Students Source: acs.org URL:
-
[7] Title: (PDF) New insights into the liquid crystal behaviour of hydrogen-bonded mixtures provided by temperature-dependent FTIR spectroscopy Source: researchgate.net URL:
-
[2] Title: Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods Source: researchgate.net URL:
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. wax-studios.com [wax-studios.com]
- 7. researchgate.net [researchgate.net]
Solvent selection for 2-(Octadecyloxy)benzoic acid synthesis
Part 1: Executive Summary & Core Directive
The Challenge: Synthesizing 2-(octadecyloxy)benzoic acid presents a classic "solubility paradox." The starting material, salicylic acid, is a polar, hydrogen-bonding solid. The alkylating agent, 1-bromooctadecane, is a waxy, non-polar lipophile. The target molecule is amphiphilic, possessing a polar head and a massive C18 hydrophobic tail.
The Solution: Standard solvent protocols (e.g., simple ethanol reflux) often fail to achieve high yields for C18 chains due to the poor solubility of the alkyl halide and slow SN2 kinetics. This guide moves beyond basic textbook recipes to recommend a Polar Aprotic / Carbonate System (DMF/K₂CO₃) for laboratory-scale high-throughput synthesis, and a Phase Transfer Catalysis (PTC) method for scalable, green processing.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Basis for Solvent Selection
The reaction is a Williamson Ether Synthesis, specifically an SN2 nucleophilic substitution.
-
Nucleophile Generation: Salicylic acid has two acidic protons: the carboxylic acid (
) and the phenolic hydroxyl ( ). To selectively alkylate the phenolic oxygen, we must generate the dianion (or at least the phenoxide).-
Implication: A base strong enough to deprotonate the phenol is required (e.g., K₂CO₃, KOH).
-
-
The Kinetics (SN2): The reaction rate depends on the concentration of the phenoxide and the alkyl halide.
-
Solvent Role: The solvent must dissolve the non-polar 1-bromooctadecane and the ionic salicylate salt.
-
The Trap: Protic solvents (Ethanol/Methanol) solvate the nucleophile (phenoxide) via hydrogen bonding, creating a "solvent cage" that reduces reactivity. Polar Aprotic solvents (DMF, DMSO) leave the anion "naked" and highly reactive.
-
Solvent Selection Matrix
| Solvent System | Role | Suitability for C18 Chain | Pros | Cons |
| DMF / K₂CO₃ | Recommended (Lab) | High | Excellent solubility for both reactants; accelerates SN2 rate significantly. | High boiling point (153°C) makes removal difficult; requires aqueous workup. |
| Ethanol / KOH | Traditional | Low/Medium | Green solvent; cheap; easy to remove. | Poor solubility of C18-bromide limits yield; requires long reflux (24h+); "Solvent cage" effect slows reaction. |
| Toluene / Water (PTC) | Recommended (Scale) | High | Excellent for non-polar halides; easy product isolation (layer separation). | Requires catalyst (TBAB); slightly more complex setup. |
| Acetone / K₂CO₃ | Alternative | Medium | Easy workup (low BP). | Low boiling point (56°C) limits reaction temperature; SN2 is slow for bulky C18. |
Part 3: Detailed Experimental Protocols
Protocol A: High-Yield Laboratory Synthesis (DMF Method)
Best for: Research scale (1g – 50g), maximizing yield.
Reagents:
-
Salicylic Acid (1.0 eq)
-
1-Bromooctadecane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) [Concentration: 0.5 M]
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein accelerator
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid in DMF. Add K₂CO₃.
-
Note: Evolution of CO₂ will occur as the carboxylate forms. Stir at room temperature for 30 mins to ensure deprotonation.
-
-
Alkylation: Add 1-Bromooctadecane and catalytic KI.
-
Why KI? It converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
-
Reaction: Heat the mixture to 90°C for 4-6 hours.
-
Validation: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The non-polar bromide spot should disappear.
-
-
Workup (The "Crash" Method):
-
Cool the mixture to room temperature.
-
Pour the DMF solution slowly into a beaker containing Ice-Cold 1M HCl (5x volume of DMF).
-
Observation: The product will precipitate immediately as a white/off-white solid. The acid neutralizes excess carbonate and protonates the carboxylate group, rendering the product insoluble in water.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove residual DMF.
Protocol B: Purification (Recrystallization)
Critical for removing unreacted C18-bromide and trace salicylic acid.
Solvent System: Ethanol (Primary) + Ethyl Acetate (Co-solvent if needed)
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add Ethanol (approx. 10 mL per gram of solid). Heat to boiling.
-
Troubleshooting: If the solid does not fully dissolve at boiling (common for C18), add Ethyl Acetate dropwise until clear.
-
Hot Filtration: If insoluble particles remain (salts), filter while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).
-
Final Wash: Filter crystals and wash with cold Ethanol.
Part 4: Visualization & Logic Mapping
Diagram 1: Reaction Mechanism & Solvent Interaction
This diagram illustrates the Williamson Ether pathway and the critical role of the solvent shell.
Caption: Mechanistic pathway highlighting the "Naked Anion" effect in polar aprotic solvents (DMF), crucial for overcoming the steric bulk of the C18 chain.
Diagram 2: Experimental Workflow (Synthesis to Purity)
Caption: Step-by-step workflow from raw materials to purified API-grade intermediate.
Part 5: Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
-
Solubility Check: The final product should be soluble in Chloroform and THF, but insoluble in water.
-
Melting Point:
-
Literature range for homologous 2-alkoxybenzoic acids is typically 60–100°C (depending on chain packing).
-
Specific Check: 2-(Octadecyloxy)benzoic acid often exhibits liquid crystalline behavior (mesophase) before clearing. Look for a "double melt" or opaque fluid transition.
-
-
1H-NMR Validation (CDCl₃):
-
Triplet at ~4.0 ppm: Indicates the -OCH₂- protons next to the aromatic ring (Diagnostic of successful ether formation).
-
Multiplet at ~0.88 ppm: Terminal methyl group of the C18 chain.
-
Absence of ~5.0-6.0 ppm: Absence of phenolic OH signal.
-
References
-
Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Yeap, G. Y., et al. (2006). "Synthesis and Mesomorphic Properties of n-Alkoxybenzoic Acids." Mol.[5] Cryst. Liq. Cryst. (Describes the synthesis of homologs C6-C16 using similar protocols).
-
Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic validation). Link
-
BenchChem Application Notes. "Recrystallization of Benzoic Acid Derivatives." (Purification protocols). Link
Sources
Catalytic O-Alkylation of 2-Hydroxybenzoic Acid: A Comprehensive Guide to Synthetic Strategies
In the landscape of pharmaceutical and fine chemical synthesis, the O-alkylation of 2-hydroxybenzoic acid (salicylic acid) and its derivatives represents a pivotal transformation. The resulting 2-alkoxybenzoic acids are key structural motifs in a multitude of biologically active molecules, including analgesics, anti-inflammatory agents, and candidates for anticancer and antihistamine therapies.[1] This guide provides an in-depth exploration of the catalytic methodologies employed for this crucial reaction, offering researchers, scientists, and drug development professionals a detailed resource for procedural execution and mechanistic understanding.
The Strategic Importance of O-Alkylation of 2-Hydroxybenzoic Acid
The selective O-alkylation of 2-hydroxybenzoic acid is a non-trivial synthetic challenge. The molecule possesses two nucleophilic sites: the phenolic hydroxyl group and the carboxylate group (under basic conditions). Furthermore, the aromatic ring is susceptible to electrophilic attack (C-alkylation), particularly under acidic conditions. Therefore, the choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity for the desired O-alkylated product. This document will traverse the primary catalytic systems, providing both theoretical grounding and practical, field-proven protocols.
Phase-Transfer Catalysis (PTC): A Workhorse for Selective O-Alkylation
Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles with water-insoluble electrophiles. In the context of 2-hydroxybenzoic acid O-alkylation, a phase-transfer catalyst facilitates the transfer of the phenoxide anion from the aqueous phase (or solid phase) to the organic phase, where it can react with the alkylating agent.
Mechanism of Action
The reaction typically proceeds via the Williamson ether synthesis mechanism.[2][3] In a biphasic system (e.g., solid-liquid or liquid-liquid), a base deprotonates the phenolic hydroxyl group of 2-hydroxybenzoic acid to form the salicylate anion. The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), then forms an ion pair with the salicylate anion (Q⁺⁻OArCOO⁻). This lipophilic ion pair is soluble in the organic phase, where it reacts with the alkylating agent (R-X) in an Sₙ2 reaction to form the desired ether. The catalyst is then regenerated and returns to the aqueous or solid phase to repeat the cycle. The use of PTC often leads to higher yields, milder reaction conditions, and enhanced selectivity for O-alkylation over C-alkylation.[4]
Diagram: Mechanism of Phase-Transfer Catalyzed O-Alkylation
Caption: Phase-transfer catalytic cycle for the O-alkylation of 2-hydroxybenzoic acid.
Experimental Protocol: Phase-Transfer Catalyzed O-Ethylation of 2-Hydroxybenzoic Acid
This protocol describes the synthesis of 2-ethoxybenzoic acid using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
Materials:
-
2-Hydroxybenzoic acid
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzoic acid (13.8 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol).
-
Solvent and Reagent Addition: Add 100 mL of toluene to the flask, followed by the dropwise addition of ethyl iodide (18.7 g, 0.12 mol) over 10 minutes with vigorous stirring.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Combine the filtrates and wash with 1 M HCl (2 x 50 mL) to remove any unreacted starting material.
-
Wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic impurities.
-
Finally, wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-ethoxybenzoic acid.
Classical Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers.[2][3] In the context of 2-hydroxybenzoic acid, this typically involves the deprotonation of the phenolic hydroxyl group with a strong base, followed by reaction with an alkyl halide.
Causality Behind Experimental Choices
The choice of base and solvent is critical in the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenolic hydroxyl group.[5] Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone are often employed as they can dissolve both the starting material and the intermediate phenoxide, facilitating the Sₙ2 reaction.
Diagram: Experimental Workflow for Williamson Ether Synthesis
Caption: A typical laboratory workflow for the Williamson ether synthesis of 2-alkoxybenzoic acids.
Experimental Protocol: Standard Williamson Ether Synthesis for O-Methylation
This protocol details the synthesis of 2-methoxybenzoic acid.
Materials:
-
2-Hydroxybenzoic acid
-
Methyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzoic acid (13.8 g, 0.1 mol) and 100 mL of anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution and stir at room temperature for 30 minutes.
-
Alkylating Agent Addition: Cool the mixture in an ice bath and add methyl iodide (21.3 g, 0.15 mol) dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous mixture to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude 2-methoxybenzoic acid can be purified by recrystallization from hot water or an ethanol/water mixture.
Acid-Catalyzed O-Alkylation
Acid catalysts can also be employed for the O-alkylation of 2-hydroxybenzoic acid, particularly when using alcohols or olefins as alkylating agents.[6] These reactions often require higher temperatures compared to base-mediated methods.
Mechanistic Considerations
With alcohols as alkylating agents, the acid catalyst protonates the alcohol, which then loses water to form a carbocation. This carbocation is then attacked by the phenolic oxygen of 2-hydroxybenzoic acid. A competing reaction is the Friedel-Crafts C-alkylation of the aromatic ring. When using olefins, the acid catalyst protonates the double bond to generate a carbocation, which then alkylates the phenol. The selectivity between O- and C-alkylation is a key challenge in these reactions.
Experimental Protocol: Acid-Catalyzed O-Alkylation with an Olefin
This protocol is adapted from industrial processes for the synthesis of long-chain O-alkylated salicylic acids.[6]
Materials:
-
2-Hydroxybenzoic acid
-
1-Dodecene
-
Methanesulfonic acid
-
Light naphtha
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 2-hydroxybenzoic acid (138 g, 1.0 mol) and 1-dodecene (202 g, 1.2 mol).
-
Catalyst Addition: With stirring, carefully add methanesulfonic acid (29 g, 0.3 mol).
-
Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere and maintain this temperature for 24 hours.
-
Work-up:
-
Cool the reaction mixture and add 300 mL of light naphtha.
-
Transfer the mixture to a separatory funnel and allow the phases to separate. The lower phase contains the spent catalyst.
-
Wash the organic phase with water to remove any residual acid.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The product, a mixture of O- and C-alkylated dodecyl salicylic acids, can be purified by vacuum distillation or column chromatography.
Emerging Catalytic Systems: A Glimpse into the Future
While the aforementioned methods are well-established, research continues to explore more sustainable and efficient catalytic systems.
-
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. While specific examples for the O-alkylation of 2-hydroxybenzoic acid are still emerging, organocatalysts offer the potential for metal-free and environmentally benign transformations.
-
Enzymatic Catalysis: Biocatalysis using enzymes offers unparalleled selectivity under mild conditions. Hydroxybenzoic acid decarboxylases have been shown to catalyze the reverse carboxylation reaction, indicating the potential for enzymatic manipulation of this class of molecules.[7] Further research may lead to the development of engineered enzymes for selective O-alkylation.
Comparative Overview of Catalytic Systems
| Catalyst System | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |
| Phase-Transfer Catalysis | Alkyl halides | Biphasic, 80-110 °C | High selectivity for O-alkylation, mild conditions, high yields | Catalyst can sometimes be difficult to remove completely |
| Williamson Ether Synthesis | Alkyl halides | Aprotic polar solvent, strong base, 60-80 °C | Well-established, reliable, good yields | Requires stoichiometric amounts of strong base, anhydrous conditions may be necessary |
| Acid Catalysis | Alcohols, Olefins | High temperature (120-200 °C) | Can utilize inexpensive alkylating agents | Often results in a mixture of O- and C-alkylated products, harsh conditions |
| Metal Oxides | Alcohols | High temperature, vapor or liquid phase | Heterogeneous, easily separable | Can lead to a mixture of products, potential for catalyst deactivation |
| Organocatalysis | Various | Mild conditions | Metal-free, potentially high selectivity | Field is still developing for this specific application |
| Enzymatic Catalysis | Activated alcohols | Aqueous media, room temperature | High selectivity, environmentally friendly | Enzyme stability and cost can be limiting factors |
Conclusion
The O-alkylation of 2-hydroxybenzoic acid is a versatile transformation with significant implications in medicinal chemistry and materials science. The choice of catalytic system is dictated by the desired product, the available starting materials, and the required scale of the reaction. Phase-transfer catalysis and the Williamson ether synthesis remain the most reliable and selective methods for laboratory-scale synthesis. Acid catalysis is more suited for industrial-scale production where cost of raw materials is a primary concern, though it often sacrifices selectivity. The continued development of novel catalytic systems, such as organocatalysis and enzymatic catalysis, holds the promise of even more efficient and sustainable routes to this important class of compounds.
References
-
Gasz, et al. (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]
-
Hashimoto, I., et al. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]
-
Inoue, M., & Enomoto, S. (1977). Alkylation of Phenols on Fe2O3 and Cr2O3. J-Stage. Available at: [Link]
-
Mancuso, R., et al. (2011). Acid catalyzed alkylation of phenols with cyclohexene. IRIS. Available at: [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]
-
NASCENT. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
O'Donnell, M. J. (2012). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. Available at: [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Available at: [Link]
-
ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available at: [Link]
-
Royal Society of Chemistry. (2013). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry. Available at: [Link]
-
Shi, et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Available at: [Link]
-
Singh, R. K., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
-
University of South Alabama. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]
- U.S. Patent No. US7045654B2. (2006). Method for the alkylation of salicylic acid. Google Patents.
-
Worldwidejournals.com. (2013). Green Synthesis of Acetyl Salicylic Acid by Using PT - Zeolites Catalysts. Available at: [Link]
-
Zhang, et al. (2023). De novo biosynthesis of 2-hydroxyterephthalic acid, the monomer for high-performance hydroxyl modified PBO fiber, by enzymatic Kolbe–Schmitt reaction with CO2 fixation. PMC. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. US7045654B2 - Method for the alkylation of salicylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mesophase Formation in Benzoic Acid Derivatives
Guide ID: TSC-BA-LC-001 Topic: Troubleshooting the Absence of Liquid Crystal Phases in 2-(Octadecyloxy)benzoic acid Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and materials scientists investigating liquid crystalline materials. Here, we address a common query regarding the synthesis and characterization of substituted benzoic acids, specifically focusing on why certain isomers, like 2-(Octadecyloxy)benzoic acid, fail to exhibit the expected liquid crystal (LC) behavior.
Frequently Asked Questions (FAQs)
Q1: I've synthesized 2-(Octadecyloxy)benzoic acid, but it melts directly into an isotropic liquid. Why am I not observing a liquid crystal phase?
A1: The absence of a liquid crystal phase, or mesophase, in 2-(Octadecyloxy)benzoic acid is a direct consequence of its molecular structure. While many long-chain alkoxybenzoic acids are classic examples of liquid crystals, the specific position of the substituent on the benzene ring is critical. The failure of the 2-substituted (ortho) isomer to form a mesophase can be attributed to two primary factors: unfavorable molecular geometry and steric hindrance of essential intermolecular interactions.
-
Molecular Geometry and Anisotropy: Liquid crystal formation requires molecules (mesogens) to have a high degree of shape anisotropy, such as a rod-like (calamitic) or disk-like (discotic) geometry.[1][2][3][4] This allows them to align along a common direction, creating the long-range orientational order characteristic of a mesophase while still being able to flow.[3] The para-substituted isomer, 4-(Octadecyloxy)benzoic acid, possesses a highly linear, rod-like shape, which is ideal for forming nematic and smectic LC phases.[5][6][7] In contrast, the ortho-substitution in 2-(Octadecyloxy)benzoic acid forces the long alkyl chain to protrude at an angle to the main axis of the benzoic acid ring, creating a "bent" or "kinked" molecular structure. This significantly reduces the molecular aspect ratio (length-to-breadth ratio), preventing the efficient packing and parallel alignment required for liquid crystallinity.[8]
-
Steric Hindrance of Hydrogen Bonding: For benzoic acid derivatives, hydrogen bonding between the carboxylic acid groups is a crucial driving force for mesophase formation.[9] Molecules typically form hydrogen-bonded dimers, which effectively doubles the length of the rigid core and enhances the overall molecular anisotropy.[10][11] In the case of 4-(Octadecyloxy)benzoic acid, these dimers form readily, creating stable, linear supramolecular structures. However, in 2-(Octadecyloxy)benzoic acid, the bulky octadecyloxy chain is positioned directly adjacent to the carboxylic acid group. This creates significant steric hindrance, preventing the close approach required for two molecules to form the planar, hydrogen-bonded dimer. By disrupting this key intermolecular interaction, the molecule loses the ability to form the extended, rod-like supramolecular assemblies necessary for a liquid crystal phase.
The diagram below illustrates the critical difference in molecular shape and the impact on dimerization between the ortho and para isomers.
Caption: Molecular structure comparison and its effect on dimerization.
Table 1: Comparative Properties of Alkoxybenzoic Acid Isomers
| Property | 2-(Octadecyloxy)benzoic acid (ortho) | 4-(Octadecyloxy)benzoic acid (para) | Rationale for Difference |
| Molecular Shape | Bent / Kinked | Linear / Rod-like | The ortho position of the alkoxy chain disrupts the linearity of the molecule. |
| Anisotropy | Low | High | A linear shape leads to a higher aspect ratio, which is a prerequisite for LC phases.[4] |
| H-Bonding Dimerization | Sterically Hindered | Favorable | The bulky ortho group prevents the necessary planar arrangement for dimerization. |
| Expected Phase Behavior | Crystal → Isotropic Liquid | Crystal → Smectic → Nematic → Isotropic Liquid | The combination of a linear shape and strong dimerization in the para isomer stabilizes mesophases.[6][12] |
Troubleshooting Guide: Absence of Expected Mesophase
If your experimental goal was to create a liquid crystalline material and it failed, it is crucial to validate both the chemical structure and the thermal properties of your compound. This workflow outlines the essential characterization steps.
Q2: What steps should I take to confirm that my synthesized compound is indeed non-mesomorphic?
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BRG - Introduction to Liquid Crystals [barrett-group.mcgill.ca]
- 4. ndlc.physics.manchester.ac.uk [ndlc.physics.manchester.ac.uk]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Alkoxybenzoic Acid Dimerization
Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the dimerization of 2-alkoxybenzoic acids. The presence of a bulky alkoxy group at the ortho position introduces significant steric hindrance, often leading to low yields and reaction failures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses the most common issues encountered during the cyclodimerization of 2-alkoxybenzoic acids to form dibenzo[b,f][1][2]dioxocine-6,12-diones.
Problem 1: Low or No Yield of the Dimer Product
Q: My reaction is yielding very little or none of the desired dimer. Thin-layer chromatography (TLC) analysis shows only the starting material. What are the primary causes and how can I fix this?
A: This is the most frequent challenge and typically points to two main factors: insufficient activation of the carboxylic acid due to steric hindrance, and suboptimal reaction conditions.
Probable Cause 1: Ineffective Carboxylic Acid Activation The bulky ortho-alkoxy group physically obstructs the approach of standard coupling reagents, preventing the formation of a reactive intermediate.
-
Solution: Employ a Powerful Activating Agent. Standard peptide coupling agents like DCC or EDC often fail in this context. A more potent reagent is necessary to overcome the steric barrier. Trifluoroacetic anhydride (TFAA) is a highly effective choice.[2][3] It reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate, which is susceptible to nucleophilic attack by a second molecule of the 2-alkoxybenzoic acid.
Probable Cause 2: Suboptimal Reaction Conditions Even with a strong activating agent, the reaction may require more energy to overcome the activation barrier imposed by steric hindrance.
-
Solution 1: Optimize Temperature. Gently heating the reaction can provide the necessary activation energy.[4] If conventional heating is ineffective, consider microwave-assisted synthesis, which can often accelerate sterically hindered reactions.[5]
-
Solution 2: Choose an Appropriate Solvent. The solvent can play a crucial role. Aprotic, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred as they do not interfere with the reactive intermediates.[6] In contrast, polar, coordinating solvents like DMSO or THF can solvate the carboxylic acid and inhibit the formation of hydrogen-bonded dimers, which may be a precursor state to the covalent dimerization.[6]
Problem 2: Formation of Multiple Side Products
Q: My reaction is messy. TLC and NMR analysis show multiple products, with only a small amount of the desired dimer. How can I improve the selectivity?
A: The formation of multiple side products, such as linear esters or polymers, indicates that the reaction conditions are not favoring the desired bimolecular cyclization.
Probable Cause 1: Competing Reaction Pathways The highly reactive mixed anhydride intermediate can react in undesired ways if the conditions are not controlled.
-
Solution: Control Reagent Addition and Concentration. A slow, dropwise addition of the activating agent (e.g., TFAA) to a concentrated solution of the 2-alkoxybenzoic acid can help maintain a low concentration of the reactive intermediate, minimizing polymerization. High concentrations of the starting material will favor the desired intermolecular reaction over competing pathways.
Probable Cause 2: Substrate Purity Impurities in the starting 2-alkoxybenzoic acid can interfere with the reaction, leading to side products.
-
Solution: Ensure High Purity of Starting Material. Purify the starting acid by recrystallization or column chromatography before use.[7] Confirm its purity via NMR and melting point analysis.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common issues in this synthesis.
Caption: A decision tree for troubleshooting 2-alkoxybenzoic acid dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the dimerization of 2-alkoxybenzoic acids using trifluoroacetic anhydride (TFAA)?
A1: The reaction proceeds through the formation of a mixed anhydride intermediate.
-
Activation: One molecule of the 2-alkoxybenzoic acid attacks the highly electrophilic carbonyl carbon of TFAA, displacing a trifluoroacetate anion. This forms a mixed trifluoroacetic-benzoic anhydride.
-
Nucleophilic Attack: A second molecule of the 2-alkoxybenzoic acid then acts as a nucleophile, attacking the benzoic carbonyl carbon of the mixed anhydride. The ortho-alkoxy group's oxygen is the nucleophile in this step.
-
Dimerization and Ring Closure: This intramolecular-like attack from the second molecule leads to the formation of the eight-membered ring of the dibenzo[b,f][1][2]dioxocine-6,12-dione, with the elimination of trifluoroacetic acid and water.
Caption: Simplified mechanism of TFAA-mediated dimerization.
Q2: How does the size of the ortho-alkoxy group (e.g., methoxy vs. isopropoxy) affect the reaction?
A2: The size of the alkoxy group has a direct and significant impact on the reaction rate and yield. As the steric bulk of the R-group in -OR increases (e.g., from -OCH₃ to -OCH(CH₃)₂), the steric hindrance around the carboxylic acid also increases.[4] This makes the initial activation step more difficult and can hinder the approach of the second acid molecule. Consequently, reactions with larger alkoxy groups typically require more forcing conditions, such as higher temperatures or longer reaction times, and may still result in lower yields compared to their less-hindered counterparts.
Q3: What are the best analytical techniques to confirm the formation and purity of the dimer product?
A3: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the dimer and reveal the presence of any unreacted starting material or side products. The disappearance of the acidic proton from the carboxylic acid is a key indicator.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the dimer product.[8]
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic ester/lactone C=O stretching frequencies, which are typically shifted compared to the starting acid's C=O stretch.[9]
-
Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline product.[10]
Q4: Are there any alternative reagents to TFAA for promoting this dimerization?
A4: While TFAA is highly effective, other strong dehydrating agents or coupling reagents designed for sterically hindered transformations can be explored.
-
Phosphorus Pentoxide (P₂O₅): A classical, powerful dehydrating agent that can promote the formation of anhydrides and facilitate dimerization.[2]
-
Uronium-based Coupling Agents: Reagents like TBTU or COMU, often used in peptide synthesis, can be effective for forming esters from sterically hindered alcohols and may be applicable here, especially when used with a strong, non-nucleophilic base.[11]
-
Acid Chlorides: Conversion of the 2-alkoxybenzoic acid to its corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive intermediate. However, this two-step process adds complexity and may require careful optimization to avoid polymerization.
Data Summary: Comparison of Dimerization Conditions
The following table provides a comparative overview of different approaches. Yields are illustrative and will vary based on the specific substrate.
| Method/Activating Agent | Typical Solvent | Temperature | Relative Reaction Time | Pros | Cons |
| TFAA | DCM, Toluene | 0 °C to Reflux | Moderate | High yields, one-pot procedure, reliable for hindered substrates.[2] | Reagent is corrosive and moisture-sensitive.[3] |
| DCC/DMAP | DCM | Room Temp | Very Long | Mild conditions. | Often fails or gives very low yields with sterically hindered substrates.[11] |
| P₂O₅ | Toluene | Reflux | Long | Strong dehydrating agent, inexpensive. | Harsh conditions, difficult workup. |
| SOCl₂ then Base | Toluene | Reflux | Long | Forms highly reactive intermediate. | Two-step process, risk of side reactions/polymerization. |
| Microwave Irradiation | Solvent-free or High-boiling solvent | High (e.g., 150°C) | Short | Drastically reduced reaction times, can improve yields.[5] | Requires specialized equipment. |
Experimental Protocol: Dimerization using Trifluoroacetic Anhydride (TFAA)
This protocol is a general guideline for the cyclodimerization of a sterically hindered 2-alkoxybenzoic acid.
Materials:
-
2-Alkoxybenzoic acid (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 2-alkoxybenzoic acid in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TFAA Addition: Add the trifluoroacetic anhydride (TFAA) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting material. If the reaction is sluggish, it may be gently heated to reflux.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure dibenzo[b,f][1][2]dioxocine-6,12-dione.
References
-
Kacprzak, K. (2020). Unsymmetrically Substituted Dibenzo[b,f][1][2]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. Molecules, 25(4), 882. Available from: [Link]
-
Kacprzak, K. (2020). Unsymmetrically Substituted Dibenzo[ b,f][1][2]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. PubMed. Available from: [Link]
-
Andrew, M. et al. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available from: [Link]
-
(n.d.). synthesis of dimeric aryls and heteroaryls through dimerization. Semantic Scholar. Available from: [Link]
-
(n.d.). Trifluoroacetic anhydride. Wikipedia. Available from: [Link]
-
(n.d.). Synthetic strategies and diversification of dibenzo[1][2]diazocines. ResearchGate. Available from: [Link]
-
Al-Mourabit, A. et al. (2019). Synthesis of 6,12-Disubstituted Methanodibenzo[b,f][1][2]dioxocins: Pyrrolidine Catalyzed Self-Condensation of 20-Hydroxyacetophenones. Semantic Scholar. Available from: [Link]
-
(n.d.). Ionization model of a conjugate of a benzoic acid with trifluoroacetic... ResearchGate. Available from: [Link]
-
Ferguson, G. et al. (2011). 2,4,6-Trifluoro-benzoic acid. PubMed. Available from: [Link]
-
Choi, S. -K. et al. (2014). Synthesis of Quinolines and Dibenzo[b,f][1][2]Diazocines by MW-Assisted Solvent-Free Method. Asian Journal of Chemistry. Available from: [Link]
-
(n.d.). Spectroscopic investigation of the dimerization of halogenated acetic acids. Semantic Scholar. Available from: [Link]
-
Chatterley, A. S. et al. (2024). Ultrafast buckling and hydrogen bond dynamics in photoexcited acid dimers. UCL Discovery. Available from: [Link]
-
Fu, Y. et al. (2023). A biased allosteric modulator functions as a molecular glue to induce β2AR dimerization. bioRxiv. Available from: [Link]
-
(n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. Available from: [Link]
-
Prosvirkin, A. et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4293. Available from: [Link]
-
(n.d.). Mixed-dimer formation in binary systems of 4-substituted benzoic acids and structure considerations. ResearchGate. Available from: [Link]
-
Le, C. M. et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis, 12(22), 14046-14053. Available from: [Link]
-
Bär, R. et al. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 194-198. Available from: [Link]
-
Tverdova, N. V. et al. (2022). Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State. Semantic Scholar. Available from: [Link]
-
Fréchet, J. M. J. et al. (2006). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. Available from: [Link]
-
(n.d.). Preparation and Mesomorphic Characterization of Supramolecular Hydrogen-Bonded Dimer Liquid Crystals. ResearchGate. Available from: [Link]
-
Linde, D. et al. (2022). Structural Characterization of Two Short Unspecific Peroxygenases: Two Different Dimeric Arrangements. International Journal of Molecular Sciences, 23(9), 4991. Available from: [Link]
-
Itoh, Y. et al. (2022). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry, 46(10), 4721-4729. Available from: [Link]
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- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Long-Chain Alkyl Halides
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and efficiency of this classic yet crucial reaction, particularly when working with challenging long-chain alkyl halides. Here, we will move beyond the textbook description and delve into the practical nuances and troubleshooting strategies that can make the difference between a low-yield struggle and a successful synthesis.
The Williamson ether synthesis, a staple in organic chemistry for over 170 years, forms an ether from an organohalide and an alkoxide.[1][2] While versatile, its application to long-chain, hydrophobic substrates often presents unique challenges that can lead to diminished yields and the formation of unwanted byproducts.[2][3] This guide provides in-depth, experience-driven advice to navigate these complexities.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when performing a Williamson ether synthesis with long-chain alkyl halides. The solutions are presented in a question-and-answer format, providing not just a "what to do" but also a "why it works."
Problem 1: Low or No Product Formation
Q: I'm reacting a long-chain primary alkyl bromide with the sodium salt of a long-chain alcohol in THF, but I'm seeing very little to no ether product, even after prolonged heating. What's going on?
A: This is a classic solubility and reactivity issue. Long, nonpolar alkyl chains significantly reduce the solubility of both the alkoxide and the alkyl halide in many common polar aprotic solvents like THF.[1][4] This poor solubility leads to a low effective concentration of your reactants, drastically slowing down the desired S(_N)2 reaction.
Troubleshooting Suggestions:
-
Solvent Selection: Switch to a higher-boiling point, polar aprotic solvent that can better solvate the long alkyl chains. N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[1][5] These solvents will increase the solubility of your reactants and enhance the nucleophilicity of the alkoxide.[6]
-
Introduce a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., toluene and water with a strong base), a PTC can be incredibly effective. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), shuttles the alkoxide from the aqueous or solid phase into the organic phase where the long-chain alkyl halide resides, facilitating the reaction.[7][8] This technique is widely used in industrial syntheses for its efficiency.[1]
-
Increase the Reaction Temperature: Within limits, increasing the temperature can significantly accelerate the reaction rate.[1][9] However, be cautious, as excessively high temperatures can promote elimination side reactions.[9][10] A typical temperature range for this reaction is 50-100 °C.[1][5]
Problem 2: Formation of an Alkene Byproduct (E2 Elimination)
Q: My main product is the desired ether, but I'm consistently getting a significant amount of an alkene byproduct. How can I suppress this elimination reaction?
A: The formation of an alkene is a result of a competing E2 elimination reaction, which is favored by sterically hindered substrates and strong, bulky bases.[2][4] While you are using a primary alkyl halide, the long chain itself can contribute to some steric hindrance.
Troubleshooting Suggestions:
-
Choice of Base: If you are generating your alkoxide in situ, ensure you are using a strong, non-bulky base. Sodium hydride (NaH) is a superior choice to potassium tert-butoxide for forming a primary alkoxide when elimination is a concern.[10][11]
-
Synthetic Strategy Re-evaluation: The Williamson synthesis is most effective with primary alkyl halides.[11][12] If you are attempting to use a secondary long-chain alkyl halide, the E2 pathway will likely dominate.[11][13] In such cases, it is almost always better to reverse the roles of the nucleophile and electrophile. For example, to synthesize a secondary ether, use the secondary alcohol to form the alkoxide and react it with a primary alkyl halide.[14][15]
-
Temperature Control: As mentioned, lower temperatures favor the S(_N)2 reaction over E2 elimination.[6] Try running your reaction at the lower end of the effective temperature range.
Problem 3: Reaction Stalls or is Incomplete
Q: My reaction starts well, but then seems to stall, leaving a significant amount of unreacted starting material. What can I do to drive it to completion?
A: An incomplete reaction can be due to several factors, including insufficient reactivity of the alkyl halide or deactivation of the nucleophile.
Troubleshooting Suggestions:
-
Improve the Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl.[3][10] If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate. Alternatively, you can convert the alcohol counterpart to a tosylate or mesylate, which are excellent leaving groups.[11][15]
-
Catalytic Iodide: If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide undergoes a Finkelstein reaction with the alkyl halide to generate the more reactive alkyl iodide in situ.[2]
-
Use of Silver Oxide (Ag₂O): For sensitive substrates, silver oxide can be used as a mild base. This variation allows the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide, which can sometimes be beneficial.[14]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Williamson ether synthesis with long-chain substrates?
A1: Polar aprotic solvents are generally the best choice.[1][4] For long-chain, nonpolar substrates, higher-boiling point solvents like DMF and DMSO are often more effective than THF or acetonitrile due to their superior solvating power for both the alkoxide and the alkyl halide.[1][5][16]
Q2: Can I use microwave irradiation to speed up my reaction?
A2: Yes, microwave-assisted Williamson ether synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[8][17][18] The rapid, uniform heating provided by microwaves can overcome the kinetic barriers often associated with these reactions.[18] This can be a particularly effective strategy for high-throughput synthesis.[19]
Q3: Are there any "green" alternatives to traditional solvents?
A3: The development of more environmentally friendly protocols is an active area of research.[19] Some approaches include the use of ionic liquids, solvent-free conditions with microwave irradiation, or reactions in aqueous micellar solutions.[7][8] The use of phase-transfer catalysis can also be considered a greener approach as it allows for the use of water as a solvent and can reduce the amount of organic solvent needed.
Q4: I'm working with a very sterically hindered alcohol. What is the best approach?
A4: For sterically hindered alcohols, it is crucial to pair them with a non-hindered primary alkyl halide.[10][12] The S(_N)2 reaction is much more sensitive to steric hindrance on the electrophile (the alkyl halide) than on the nucleophile (the alkoxide).[10] Therefore, forming the bulky alkoxide and reacting it with a simple electrophile like methyl iodide is the preferred strategy.[14]
III. Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Long-Chain Ether
This protocol provides a general method for the synthesis of a long-chain ether using a strong base to generate the alkoxide.
-
Alkoxide Formation: a. In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the long-chain alcohol (1.0 equivalent) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Under a gentle stream of nitrogen, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases, to ensure complete formation of the alkoxide.
-
Ether Synthesis: a. Cool the alkoxide solution back to 0 °C. b. Slowly add the long-chain alkyl bromide (1.05 equivalents) to the stirred solution. c. Heat the reaction mixture to 60-80 °C. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of water. c. Extract the product into an organic solvent such as diethyl ether or ethyl acetate. d. Wash the combined organic layers with water and then with brine.[20] e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] f. Purify the crude product by column chromatography or distillation.
Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol is particularly useful for large-scale syntheses or when dealing with reactants of very different polarities.
-
Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the long-chain alcohol (1.0 equivalent), a 50% aqueous solution of sodium hydroxide (excess), and toluene. b. Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents). c. Add the long-chain alkyl halide (1.0 equivalent) to the biphasic mixture.
-
Reaction: a. Stir the mixture vigorously and heat to reflux (the temperature will depend on the boiling point of the azeotropic mixture). b. The phase-transfer catalyst will transport the alkoxide from the aqueous phase to the organic phase to react with the alkyl halide. c. Monitor the reaction for completion by TLC or GC.
-
Work-up and Purification: a. Follow the work-up and purification steps outlined in the general protocol above.
IV. Visualizing Key Concepts
The Williamson Ether Synthesis Mechanism
The following diagram illustrates the S(_N)2 mechanism of the Williamson ether synthesis.
Caption: S(_N)2 mechanism of the Williamson ether synthesis.
Competition Between S(_N)2 and E2 Pathways
This diagram illustrates the competition between the desired substitution (S(_N)2) and the undesired elimination (E2) reactions.
Caption: S(_N)2 vs. E2 competition in Williamson synthesis.
V. Data Summary
| Parameter | Recommendation for Long-Chain Substrates | Rationale |
| Alkyl Halide | Primary (R-CH₂-X) | Minimizes competing E2 elimination reactions.[11][12] |
| Leaving Group | I > Br > Cl > OTs > OMs | More reactive leaving groups increase the reaction rate.[10][15] |
| Base | NaH, KH | Strong, non-bulky bases ensure complete deprotonation without promoting elimination.[10][11] |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents improve solubility and enhance nucleophilicity.[1][5][6] |
| Temperature | 50-100 °C | Balances reaction rate with minimizing side reactions.[1][5] |
| Additives | Phase-Transfer Catalyst (e.g., TBAB), NaI/KI | PTCs are effective for biphasic systems; catalytic iodide increases the reactivity of the alkyl halide.[2][7] |
VI. References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available from: [Link]
-
Saha, B., et al. (n.d.). A review on the advancement of ether synthesis from organic solvent to water. RSC Publishing. Available from: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]
-
Kazemi, M. (2016, November 22). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available from: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]
-
Royal Society of Chemistry. (2002, July 4). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry. Available from: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Available from: [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available from: [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Available from: [Link]
-
Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Available from: [Link]
-
Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available from: [Link]
-
Bentham Science. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Available from: [Link]
-
Montclair State University. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Available from: [Link]
-
ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Available from: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available from: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available from: [Link]
-
Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Available from: [Link]
-
ResearchGate. (2025, August 6). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Available from: [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available from: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of ultrasound in total synthesis of bioactive natural products: A promising green tool. Available from: [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]
-
L.S. College. (2021, October 23). Williamson ether synthesis. Available from: [Link]
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Removing unreacted octadecyl bromide from reaction mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted octadecyl bromide (1-bromooctadecane) from reaction mixtures. As a long-chain, non-polar alkyl halide, its physical properties present unique purification challenges that standard aqueous workups cannot resolve. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions for successful purification.
Understanding the Challenge: Physical Properties of Octadecyl Bromide
A successful purification strategy begins with a thorough understanding of the physical and chemical properties of the impurity you aim to remove. Octadecyl bromide's characteristics dictate which methods will be effective.
| Property | Value | Significance for Purification |
| CAS Number | 112-89-0 | Unique identifier for substance lookup. |
| Molecular Formula | C₁₈H₃₇Br | The long C18 alkyl chain confers high lipophilicity and non-polar character. |
| Molecular Weight | 333.40 g/mol [1] | Its relatively high molecular weight contributes to its low volatility. |
| Appearance | White to light yellow solid or lump[1][2][3] | It is a solid at room temperature, which is critical for recrystallization strategies. |
| Melting Point | 25-30 °C[1][4] | Its low melting point means it can be handled as a liquid with gentle warming. |
| Boiling Point | 214-216 °C at 12 mmHg[1][4] | The high boiling point necessitates vacuum distillation for separation from less volatile compounds.[5] |
| Water Solubility | Insoluble[4][6] | This property renders simple aqueous extractions ineffective for its removal. |
| Organic Solvents | Soluble in ethanol, ether, ethyl acetate, petroleum ether[4] | Provides a starting point for selecting solvents for chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted octadecyl bromide?
The most effective methods leverage its non-polar nature and high boiling point. The three primary techniques are:
-
Flash Column Chromatography: Best for separating compounds with different polarities. Since octadecyl bromide is very non-polar, it typically elutes quickly with non-polar solvents.[7]
-
Vacuum Distillation: Ideal when there is a significant difference in boiling points between octadecyl bromide and your desired product. The use of a vacuum is critical to lower the boiling point and prevent thermal decomposition of the product or starting material.[5][8]
-
Recrystallization: Effective if your desired product is a solid and you can identify a solvent system where the solubility of your product and octadecyl bromide differ significantly with temperature.[9][10]
Q2: Why can't I just wash the unreacted octadecyl bromide out with water or brine?
Octadecyl bromide is characterized by its long, 18-carbon alkyl chain, which makes it highly non-polar and hydrophobic. It is insoluble in water.[4][6] Therefore, washing the organic layer with an aqueous solution (like water or brine) will not transfer the octadecyl bromide from the organic phase to the aqueous phase. This step is only effective for removing water-soluble (polar or ionic) impurities.
Q3: How do I choose the best method for my specific reaction?
The choice depends on the properties of your desired product and the scale of your reaction. The following diagram provides a general decision-making framework.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Issue 1: My product and octadecyl bromide are both non-polar and co-elute during column chromatography.
-
Causality: When two compounds have very similar polarities, they will interact with the stationary phase (e.g., silica gel) in a similar manner, leading to poor separation. A standard solvent system like ethyl acetate/hexane may not provide sufficient resolution.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Decrease the polarity of the eluent significantly. Start with 100% hexane or petroleum ether. Since octadecyl bromide is an alkyl halide, it is extremely non-polar and should elute with, or very close to, the solvent front.[7]
-
Use a Low-Polarity Co-solvent: If 100% hexane is not enough, add a very small amount of a slightly more polar solvent like toluene or dichloromethane (1-2%) instead of ethyl acetate or ether. This can create subtle differences in elution behavior.
-
Increase Column Length: A longer column provides more surface area and more theoretical plates, enhancing the separation of closely eluting compounds.
-
Consider Reversed-Phase Chromatography: If your product has slightly more polarity than octadecyl bromide, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like methanol/water) can be highly effective.[11] In this mode, the most non-polar compound (octadecyl bromide) will be retained more strongly, reversing the elution order.
-
Issue 2: My product is thermally sensitive, and I'm worried about decomposition during distillation.
-
Causality: High temperatures can cause degradation of sensitive functional groups. While octadecyl bromide's atmospheric boiling point is very high, even under a standard laboratory vacuum, the required temperature might be excessive for your product.
-
Troubleshooting Steps:
-
Use a High-Vacuum Pump: A standard water aspirator or diaphragm pump may only achieve 10-20 mmHg. Employing a rotary vane pump (high-vacuum pump) can lower the pressure to <1 mmHg. This will significantly decrease the boiling point of octadecyl bromide, allowing for distillation at a much lower temperature.[12]
-
Use a Short-Path Distillation Apparatus: This type of apparatus minimizes the distance the vapor has to travel from the distillation flask to the condenser. This reduces the amount of material that condenses and falls back into the pot, increasing efficiency and minimizing the required heating time.
-
Abandon Distillation: If your product is extremely sensitive, distillation is not the appropriate method. Flash column chromatography is the preferred alternative as it is performed at room temperature.
-
Issue 3: I tried recrystallization, but my product and the unreacted octadecyl bromide either both crashed out or both stayed in solution.
-
Causality: This indicates that the chosen solvent does not effectively differentiate between the solubilities of your product and octadecyl bromide at different temperatures.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent.[9] Test a range of solvents. The ideal solvent will fully dissolve your crude product at its boiling point but will result in poor solubility for your desired product at low temperatures (e.g., 0 °C).
-
Try a Two-Solvent System: Use a pair of miscible solvents, one in which your product is soluble (e.g., dichloromethane) and one in which it is insoluble (e.g., hexane). Dissolve the crude material in a minimum of the "good" solvent while hot, then slowly add the "bad" solvent until the solution becomes cloudy (the cloud point). Gently warm to redissolve, then allow to cool slowly. This can fine-tune the solubility to selectively crystallize your product.
-
Consider the Impurity's Properties: Since octadecyl bromide is a low-melting solid (m.p. 25-30 °C), it may "oil out" instead of crystallizing. If you see an oily layer forming upon cooling, you may need to use a different solvent system or switch to chromatography.
-
Issue 4: Can I use a chemical scavenger to remove the last traces of octadecyl bromide?
-
Causality: In some cases, an unreacted electrophile (like octadecyl bromide) can be converted into a different compound with more favorable properties for removal.
-
Troubleshooting Steps:
-
Nucleophilic Scavenging: This is an advanced technique. If your desired product is stable to nucleophiles, you could add a reagent like triethylamine. The triethylamine will react with the excess octadecyl bromide via an Sₙ2 reaction to form a quaternary ammonium salt, octadecyltriethylammonium bromide.[13] This salt is ionic and highly polar, making it easily removable by washing the reaction mixture with water.[13]
-
Caution: This method is only viable if your desired product does not possess any electrophilic sites that could react with the scavenger. Always test this on a small scale first.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and often most effective method. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[14]
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. For removing octadecyl bromide from a more polar product, start with 100% Hexane or Petroleum Ether. The octadecyl bromide should have a high Rf value (close to 1.0) in this system, while your product remains at the baseline.
-
Column Packing:
-
Select a column of appropriate size (typically use 20-50 times the weight of silica gel to the weight of your crude sample).[7]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.[8] Add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude mixture in the minimum possible amount of a low-boiling solvent (like dichloromethane or the eluent).
-
Carefully pipette this solution onto the top layer of sand.
-
Alternatively, for better resolution, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, consistent air pressure to the top of the column to start the flow.
-
Begin collecting the eluting solvent in a series of labeled test tubes or flasks.
-
Start with your non-polar solvent (100% Hexane) to elute the unreacted octadecyl bromide first.
-
Once the octadecyl bromide has been fully eluted (as monitored by TLC), gradually increase the solvent polarity to elute your desired product.
-
-
Analysis and Solvent Removal:
-
Spot samples from your collected fractions onto TLC plates to identify which fractions contain your pure product.
-
Combine the fractions containing only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Vacuum Distillation
This method is best for thermally stable compounds with significantly different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus (distilling flask, short-path distillation head with condenser, receiving flask, and thermometer). Ensure all glass joints are properly sealed with vacuum grease.
-
Connect to Vacuum: Connect the apparatus to a cold trap and a vacuum pump. The cold trap (e.g., using dry ice/acetone) is crucial to protect the pump from volatile solvents.
-
Begin Distillation:
-
Place the crude reaction mixture in the distilling flask with a stir bar.
-
Turn on the vacuum pump and allow the system to reach the minimum pressure.
-
Begin stirring and gently heat the distilling flask using a heating mantle.
-
Monitor the temperature at the distillation head. The first fraction to distill should be any residual solvent.
-
As the temperature increases, the unreacted octadecyl bromide will begin to distill. Collect this in a separate receiving flask. Based on its boiling point of 214-216 °C at 12 mmHg, you can estimate the temperature at different pressures.[4]
-
-
Product Collection: After the octadecyl bromide has been removed, you can either stop the distillation (if your product is non-volatile) or increase the temperature to distill your product into a clean receiving flask (if it is volatile).
-
Shutdown: Once the separation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the vacuum to avoid shattering the glassware.
References
-
Scribd. Preparation and Purification of An Alkyl Halide. Available from: [Link]
-
LookChem. Cas 112-89-0,1-Bromooctadecane. Available from: [Link]
-
Haz-Map. 1-Bromooctadecane - Hazardous Agents. Available from: [Link]
-
Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols (Mar 17, 2024). Available from: [Link]
-
Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols (Nov 07, 2023). Available from: [Link]
-
Cheméo. Chemical Properties of Octadecane, 1-bromo- (CAS 112-89-0). Available from: [Link]
-
PubChem. 1-Bromooctadecane | C18H37Br | CID 8218. Available from: [Link]
- Google Patents. US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.
-
University of Victoria. Column chromatography. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION (Jun 20, 2021). Available from: [Link]
-
Syrris. Liquid-Liquid Extraction: An Overview. Available from: [Link]
-
YouTube. Liquid-Liquid Extraction (Oct 03, 2022). Available from: [Link]
-
YouTube. Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents (Feb 13, 2021). Available from: [Link]
-
Vedantu. Preparation of Alkyl Halides: Methods & Key Reactions Explained. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization (Jan 29, 2023). Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Chemistry LibreTexts. B. Column Chromatography (Aug 29, 2023). Available from: [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]
-
Busch United States. Vacuum Distillation. Available from: [Link]
-
The Schlenk Line Survival Guide. Static Vacuum Distillation. Available from: [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization (Nov 28, 2007). Available from: [Link]
-
PubMed. Removal of non-ionic organic pollutants from water via liquid-liquid extraction (May 15, 2005). Available from: [Link]
-
Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone? (May 11, 2025). Available from: [Link]
-
Organic Syntheses. n-DODECYL BROMIDE. Available from: [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture? (Oct 01, 2014). Available from: [Link]
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
-
VACUUBRAND. Fine Vacuum Distillation. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks (Feb 12, 2016). Available from: [Link]
-
Taylor & Francis. Vacuum distillation – Knowledge and References. Available from: [Link]
Sources
- 1. 1-Bromooctadecane|CAS 112-89-0|Supplier [benchchem.com]
- 2. 1-Bromooctadecane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 1-Bromooctadecane(112-89-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Cas 112-89-0,1-Bromooctadecane | lookchem [lookchem.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. fishersci.com [fishersci.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. columbia.edu [columbia.edu]
- 12. Fine Vacuum Distillation – Vacuum Pumps | VACUUBRAND [vacuubrand.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
Troubleshooting low melting points in ortho-alkoxybenzoic acids
The following guide is structured as a Tier-3 Technical Support resource for chemical researchers. It prioritizes mechanistic understanding over rote instructions, ensuring you can troubleshoot not just what is happening, but why.
Executive Summary: The "Ortho" Anomaly
If you are synthesizing ortho-alkoxybenzoic acids (e.g., 2-methoxybenzoic acid, 2-ethoxybenzoic acid) and observing melting points (MP) significantly lower than literature values—or lower than their para isomers—you are likely encountering one of two distinct phenomena:
-
Thermodynamic Depression: The "Ortho Effect" disrupts intermolecular hydrogen bonding, intrinsically lowering the lattice energy.
-
Kinetic Impurity Occlusion: These "low-melting" lattices are prone to "oiling out" (liquid-liquid phase separation), trapping solvent and byproducts that further depress the MP.
This guide distinguishes between an intrinsic property and a purity failure.
Module 1: Diagnosis & Root Cause Analysis
Q1: My 2-methoxybenzoic acid melts at 100°C, but the para-isomer melts >200°C. Is my product impure?
Status: Likely Pure (Intrinsically Low MP).
Technical Explanation: You are observing the Intramolecular Hydrogen Bonding Effect .[1]
-
Para-isomers: Form stable, centrosymmetric intermolecular dimers via the carboxylic acid groups. This creates a robust crystal lattice requiring high energy to break (High MP).
-
Ortho-isomers: The phenolic ether oxygen (alkoxy group) acts as a hydrogen bond acceptor for the carboxylic acid proton. This forms a stable 6-membered pseudo-ring (intramolecular bond).
-
The Consequence: This "internal chelation" satisfies the hydrogen bond donor, preventing the formation of strong intermolecular dimers. The molecules pack less efficiently, resulting in a dramatically lower melting point.[2]
Data Comparison:
| Compound | Structure | Melting Point (°C) | Dominant Interaction |
|---|---|---|---|
| 4-Methoxybenzoic acid | Para | ~182-185°C | Intermolecular Dimer (Strong) |
| 2-Methoxybenzoic acid | Ortho | ~101-104°C | Intramolecular H-Bond (Weak Lattice) |
| Salicylic Acid | Ortho-OH | ~158°C | Mixed (Intra + Inter) |
Visualization: The H-Bonding Mechanism
The following diagram illustrates why the ortho isomer fails to form the strong lattice network seen in the para isomer.
Caption: Comparison of intermolecular dimerization in para-isomers vs. intramolecular chelation in ortho-isomers.
Module 2: Synthesis-Derived Impurities
Q2: My MP is depressed (e.g., 85-90°C) and the range is wide (>2°C). What impurities should I look for?
Status: Impure . The depression is likely caused by Raoult’s Law effects from specific synthetic byproducts.
If you synthesized this via Williamson Ether Synthesis (Alkyl halide + Salicylic acid/ester), check for these culprits:
-
Unreacted Salicylic Acid:
-
Ester Byproduct (O-Alkyl Salicylate):
-
Decarboxylation Products (Alkoxybenzenes):
Module 3: Purification & "Oiling Out" Solutions
Q3: During recrystallization, my product separates as an oil droplets instead of crystals. How do I fix this?
Issue: Oiling Out (Liquid-Liquid Phase Separation). Mechanism: The melting point of your solvated product is lower than the boiling point of your solvent mixture. Impurities further lower this "saturation temperature," causing the product to crash out as a liquid before it can organize into a crystal.
Protocol: The "Two-Solvent" Rescue Do NOT use simple cooling.[3][8] Follow this thermodynamic control path:
-
Solvent Choice: Use an Ethanol/Water system.
-
Dissolve crude acid in minimum hot Ethanol (T = 60°C).
-
Critical Step: Do not add water until cloudiness appears.
-
-
Temperature Control:
-
Add warm water dropwise until faint turbidity persists.
-
Re-heat to clear the solution (destroy the oil phase).
-
Allow to cool very slowly to room temperature with vigorous stirring.
-
-
Seeding:
-
If oil droplets appear, add a "seed" crystal of pure material immediately. This provides a template for the oil to solidify.
-
Q4: How do I chemically strip non-acidic impurities?
Protocol: The pH Swing Since your product is a carboxylic acid, use its pKa (~4.0-4.2) to your advantage.
Caption: Acid-Base extraction workflow to isolate pure ortho-alkoxybenzoic acid from neutral organic impurities.
Module 4: Analytical Validation
Q5: My MP is sharp (102°C), but I suspect water occlusion. How do I verify?
Method: Differential Scanning Calorimetry (DSC) vs. TGA .
-
Melting Point Capillary: Subjective. "Sweating" prior to melt indicates solvent inclusions.
-
DSC: Look for a sharp endotherm at the melt onset. A broad pre-melt peak suggests eutectic impurity.
-
TGA (Thermogravimetric Analysis): Significant weight loss before the melting onset (e.g., at 80-90°C) confirms solvate/hydrate formation.
Standard Reference Data (Verified):
-
2-Methoxybenzoic Acid: MP 101–104 °C [1].
-
2-Ethoxybenzoic Acid: MP ~19-23 °C (Liquid at RT often, or low melting solid) [2]. Note: The ethoxy derivative is notoriously difficult to crystallize and often requires distillation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]
Sources
- 1. chemistryguru.com.sg [chemistryguru.com.sg]
- 2. echemi.com [echemi.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. brainly.in [brainly.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. zenodo.org [zenodo.org]
- 7. The Ortho Effect of benzoic acids [mail.almerja.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: High-Temperature Synthesis & Decarboxylation Control
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter workflows where researchers lose their target carboxylic acids to thermal degradation. Decarboxylation—the extrusion of carbon dioxide from a carboxyl group—is entropically driven at elevated temperatures. However, it is not an inevitable fate. By understanding the thermodynamic equilibrium, transition-state electronics, and structural vulnerabilities of your substrate, you can engineer a self-validating system that completely suppresses this side reaction.
Diagnostic Decision Matrix
Before altering your protocol, you must identify the mechanistic driver of the decarboxylation. Use the workflow below to select the appropriate intervention strategy based on your substrate and reaction conditions.
Diagnostic workflow for preventing thermal decarboxylation in organic synthesis.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my specific carboxylic acid degrade at 120°C, while others survive up to 200°C?
Root Cause: The activation energy for decarboxylation is highly dependent on the stability of the resulting carbanion intermediate. Substrates with electron-withdrawing groups (e.g., ortho-substituted benzoates,
Q2: I need to run a cross-coupling reaction at 150°C. How can I chemically protect the carboxylic acid? Root Cause: Free carboxylic acids can coordinate with transition metal catalysts (like Copper or Palladium), which inadvertently lowers the activation barrier for decarboxylative metalation [3]. Solution: Employ an orthogonal protecting group strategy. The t-butyl ester is the premier choice for high-temperature organometallic workflows. Unlike methyl esters, which are susceptible to basic hydrolysis, the bulky t-butyl group provides exceptional steric shielding and is stable under nucleophilic, basic, and high-temperature conditions [4]. It breaks the cyclic transition state required for thermal degradation.
Q3: Can I suppress decarboxylation without adding synthetic steps (like protection/deprotection)?
Root Cause: Decarboxylation is an equilibrium process (
Q4: Does the physical state of the substrate (free acid vs. salt) matter? Root Cause: Yes. Free acidic protons actively promote thermal cleavage. Solution: Fully neutralize the carboxylic acid into an alkali metal salt (e.g., potassium or sodium carboxylate) prior to heating. Studies demonstrate that fully neutralized systems dissociate at significantly higher temperatures because the absence of the free proton destabilizes the decarboxylation transition state [5].
Quantitative Data: Stability & Thresholds
To aid in your experimental design, the following tables summarize the stability profiles of various protecting groups and the thermal thresholds of different substrate states.
Table 1: Comparative Stability of Carboxylic Acid Protecting Groups [4]
| Protecting Group | Thermal Stability (>120°C) | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., LiOH) | Nucleophilic Attack (e.g., RLi) |
| t-Butyl Ester | Highly Stable | Labile (Cleaves easily) | Stable | Stable |
| Methyl Ester | Moderate | Stable (Mild) | Labile | Labile |
| Benzyl Ester | Moderate | Stable (Mild) | Stable | Labile |
| Silyl Ester | Low | Labile | Labile | Labile |
Table 2: Effect of Substrate State and Atmosphere on Decarboxylation [2, 5]
| Substrate State | Reaction Atmosphere | Decarboxylation Onset Temp | Mechanistic Rationale |
| Free Acid | Open Air / N₂ | ~100°C - 150°C | Free protons promote cleavage; CO₂ escapes. |
| Potassium Salt | Open Air / N₂ | ~180°C - 200°C | Lack of acidic protons destabilizes transition state. |
| Potassium Salt | CO₂ Overpressure (100 atm) | >240°C | Le Chatelier's principle strongly suppresses CO₂ loss. |
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. By monitoring specific visual or analytical cues, you can confirm the integrity of the protocol in real-time.
Protocol A: Thermodynamic Suppression via High-Pressure CO₂
Use this protocol when chemical protection is unfeasible, such as in the synthesis of 4-Hydroxybenzoic acid (4-HBA) from phenol. [2]
Step-by-Step Methodology:
-
Salt Formation: In a high-pressure reactor, combine phenol (1.0 eq) with aqueous Potassium Hydroxide (KOH, 1.05 eq).
-
Causality: The larger potassium ion prevents ortho-chelation, directing the reaction to the para-position while removing the acidic proton to increase thermal stability.
-
-
Dehydration: Heat the mixture under a vacuum to completely remove water, yielding anhydrous potassium phenoxide.
-
Validation: The powder must be completely dry; residual water will quench the subsequent carboxylation.
-
-
Pressurization (The Critical Step): Seal the reactor and pressurize with anhydrous CO₂ gas to 100 atm.
-
High-Temperature Synthesis: Heat the sealed vessel to 125–240°C for 4 hours.
-
Causality: The 100 atm CO₂ overpressure thermodynamically prevents the reverse decarboxylation reaction, even at extreme temperatures.
-
-
Workup & Validation: Cool the reactor to room temperature before venting the CO₂. Slowly acidify the aqueous solution with concentrated HCl until pH 2 is reached.
-
Self-Validation: The precipitation of a white solid (4-HBA) confirms success. If decarboxylation occurred, the product would revert to phenol, which remains an oil or highly soluble in organic washes.
-
Protocol B: Transient Protection via t-Butyl Esterification
Use this protocol for complex multi-step syntheses involving harsh bases or organometallics at elevated temperatures. [4]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Esterification: Stir at room temperature for 12 hours.
-
Validation: The reaction generates CO₂ gas and t-butanol as byproducts. Continuous, mild bubbling indicates active esterification.
-
-
High-Temperature Step: Isolate the t-butyl ester and subject it to your required high-temperature synthesis (e.g., cross-coupling at 150°C).
-
Causality: The bulky t-butyl group sterically shields the carbonyl and lacks the acidic proton necessary for thermal degradation.
-
-
Deprotection: To regenerate the free carboxylic acid, dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.
-
Self-Validation: Deprotection releases isobutylene gas and CO₂. Vigorous effervescence upon adding TFA confirms the protecting group was intact during the high-temperature step and is now being successfully cleaved.
-
References
- Silver-Catalyzed CO2 Incorporation Reactions - TCI Chemicals.
- Technical Support Center: 4-Hydroxybenzoic Acid Synthesis - Benchchem.
- Preventing decarboxylation of 4-fluorobenzoic acid - Benchchem.
- A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups - Benchchem.
- Synthesis and characterization of thermolatent bases with varying activation temperatures - RSC.
- Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH.
Technical Support Guide: Optimizing the Solubility of 2-Octadecyloxybenzoic Acid in Ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2-octadecyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in ethanol. We will move beyond simple protocols to explain the underlying physicochemical principles, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Core Challenge: Physicochemical Properties
Q1: Why is 2-octadecyloxybenzoic acid so difficult to dissolve in ethanol at room temperature?
A: The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 2-Octadecyloxybenzoic acid has a dual nature; it is an amphipathic molecule.
-
Dominant Nonpolar Character: The molecule features a very long, 18-carbon alkyl chain (the "octadecyloxy" group). This tail is nonpolar and hydrophobic ("water-fearing"), and it constitutes the majority of the molecule's mass.[1][2][3]
-
Polar Functional Group: The benzoic acid portion contains a carboxyl group (-COOH), which is polar and capable of hydrogen bonding.[2][4]
Ethanol is a polar solvent. While it is less polar than water, it readily engages in hydrogen bonding.[1] The large, nonpolar alkyl tail of 2-octadecyloxybenzoic acid cannot interact favorably with the polar ethanol molecules, leading to poor solubility. The hydrophobic nature of the long chain is the primary obstacle to dissolution.[4][5]
Caption: Polarity mismatch between the solute's tail and the solvent.
Section 2: Primary Optimization Strategy: Thermal Adjustment
Q2: What is the most straightforward method to improve the solubility of 2-octadecyloxybenzoic acid in ethanol?
A: The most direct approach is to increase the temperature. For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it requires an input of energy.[6] By heating the mixture, you provide the necessary thermal energy to overcome the intermolecular forces holding the solid compound together in its crystal lattice, allowing the solvent molecules to solvate it. The solubility of long-chain fatty acids and their derivatives consistently increases with temperature.[7][8][9]
Experimental Protocol 1: Temperature-Based Solubility Enhancement
This protocol establishes a baseline for solubility at elevated temperatures.
-
Preparation: Add a known mass of 2-octadecyloxybenzoic acid to a measured volume of ethanol in a sealed, stirrable vessel (e.g., a jacketed reactor or a flask with a reflux condenser to prevent solvent loss).
-
Initial Mixing: Stir the suspension at room temperature for 5-10 minutes to ensure all particles are wetted.
-
Controlled Heating: Place the vessel in a water bath or on a calibrated hot plate with stirring. Increase the temperature in increments of 5 °C.
-
Equilibration: Allow the mixture to stir for at least 15-20 minutes at each temperature increment to ensure it reaches equilibrium.
-
Observation: Visually inspect for the complete dissolution of the solid. The temperature at which the last solid particle disappears is the saturation temperature for that concentration.
-
Data Collection: Record the concentration and the corresponding saturation temperature. Repeat for different concentrations to build a solubility curve.
Data Presentation: Solubility Profile vs. Temperature
| Temperature (°C) | Expected Solubility of 2-Octadecyloxybenzoic Acid in Ethanol (mg/mL) | Observations |
| 25 °C (Room Temp) | Low (< 1 mg/mL) | Insoluble, forms a cloudy suspension. |
| 40 °C | Moderate | Significant amount dissolves, but solution remains hazy. |
| 60 °C | High | Solution becomes clear and homogenous. |
| 78 °C (Boiling Point) | Very High | Maximum solubility achieved. |
Note: The values in this table are illustrative and should be determined experimentally.
Section 3: Advanced Optimization: pH Modification
Q3: The compound crashes out of solution when it cools. How can I achieve high, stable solubility at room temperature?
A: For this, you must chemically modify the solute in-situ by adjusting the pH. 2-Octadecyloxybenzoic acid is a carboxylic acid and therefore a weak acid.[4][10] In its protonated form (R-COOH), it is neutral and less polar. By adding a base, you can deprotonate the carboxylic acid, converting it into its carboxylate salt (R-COO⁻). This ionic form is vastly more polar and, consequently, exhibits dramatically higher solubility in polar solvents like ethanol.[11][12][13][14]
Caption: Ionization via pH adjustment dramatically increases polarity.
Q4: What base should I use in ethanol, and what is the correct procedure?
A: Since the solvent system is ethanolic, an ethanolic solution of a strong base is ideal. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are excellent choices. Using a pre-dissolved solution of the base prevents the introduction of water (if using aqueous base) and avoids issues with dissolving the solid base directly into the main mixture.
Experimental Protocol 2: pH-Mediated Solubilization via Base Addition
This protocol details the steps for achieving a stable, high-concentration solution at room temperature.
-
Prepare Base Stock Solution: Prepare a 1 M stock solution of KOH or NaOH in absolute ethanol. This may require gentle warming and stirring to fully dissolve. Allow it to cool before use.
-
Create Slurry: In the main reaction vessel, create a slurry of your desired concentration of 2-octadecyloxybenzoic acid in ethanol. Stir vigorously.
-
Calculate Stoichiometry: Determine the molar quantity of the 2-octadecyloxybenzoic acid you have added. You will need at least one molar equivalent of base (e.g., KOH) to neutralize the acid.
-
Titrate with Base: Slowly add the ethanolic KOH solution dropwise to the stirring slurry.
-
Monitor for Clarity: Continue adding the base while observing the solution. As the acid is converted to its salt, the solution will become progressively clearer.
-
Endpoint Determination: The endpoint is reached when the solution becomes completely transparent. It is often good practice to add a slight excess (e.g., 1.05 to 1.1 molar equivalents) of the base to ensure full conversion and prevent re-precipitation.
-
Final Confirmation: The resulting solution of the potassium or sodium salt of 2-octadecyloxybenzoic acid should remain clear and stable upon cooling to room temperature.
Section 4: Troubleshooting and FAQs
Q5: I added a base, but the solution is still not perfectly clear. What went wrong?
A: There are a few possibilities:
-
Insufficient Base: You may not have added enough base to deprotonate all of the acid. Recalculate your stoichiometry and add a small amount of additional base.
-
Impurity: The starting material may contain non-acidic, insoluble impurities. If the solution remains hazy after adding a clear excess of base, consider filtering the final solution.
-
Incomplete Mixing: Ensure the solution is being stirred vigorously enough to incorporate the base and dissolve any intermediate species.
Q6: Can I use a co-solvent with ethanol to improve solubility?
A: Yes, this technique is known as co-solvency.[15][16] The goal of a co-solvent is to modify the overall polarity of the solvent system to better match that of the solute.[17] Given the highly nonpolar nature of the C18 tail, adding a less polar, ethanol-miscible co-solvent like isopropanol, tert-butanol, or even a small amount of a solvent like tetrahydrofuran (THF) could potentially improve solubility of the protonated acid form. However, this fundamentally changes your solvent system and may not be suitable for all downstream applications. For achieving the highest possible concentration, pH adjustment is a far more effective and predictable strategy than co-solvency.[18][19]
Section 5: Summary and Decision-Making Workflow
| Strategy | Mechanism | Degree of Enhancement | Stability on Cooling | Key Consideration |
| Heating | Overcomes crystal lattice energy (endothermic dissolution).[6] | Moderate to High | Poor (Precipitates) | Simple, but requires maintaining temperature. |
| pH Adjustment | Converts acid to its highly polar ionic salt form.[13][14] | Very High | Excellent (Stable) | Chemically alters the solute; introduces a counter-ion. |
Decision Workflow
Caption: Decision workflow for selecting the optimal solubilization method.
References
- Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. The Journal of Chemical Physics.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
- The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
- Solubility of Hydrophobic Compounds in W
- Does pH affect solubility?.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Alcohols, Acids, and Esters. Chemistry LibreTexts.
- Solubility of Saturated Fatty Acids in Water at Elevated Temperatures.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- Solubility of saturated fatty acids in water at elevated temper
- Solubility and pH of ethanoic acid. knockhardy.org.uk.
- Solubility of the Fatty Acids in Water at Various Temper- atures.
- Alcohols and carboxylic acids.
- Carboxylic Acids – HSC Chemistry. Science Ready.
- Physical Properties of Carboxylic Acids.
- Chapter 13 Carboxylic Acids. University of Illinois Chicago.
- Temperature Effects on Solubility. Chemistry LibreTexts.
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Technical Support Center: Handling Waxy Precipitates in Benzoic Acid Etherification
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with waxy precipitates during the etherification of benzoic acid. Our goal is to provide you with a deep understanding of the underlying causes of these issues and to offer robust, field-proven troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems as they occur during the experimental workflow. We focus on identifying the cause and providing an immediate, actionable solution.
Question 1: I've observed a waxy or crystalline solid forming directly in my reaction mixture before workup. What is happening and what should I do?
Answer:
The formation of a solid during the reaction phase is almost certainly due to unreacted benzoic acid precipitating out of the solution. This occurs when the concentration of benzoic acid exceeds its solubility limit in the reaction medium at a given temperature.
Probable Causes & Solutions:
-
Insufficient Temperature: Benzoic acid's solubility is highly temperature-dependent.[1][2][3][4] If the reaction temperature is too low, it may not be sufficient to keep the benzoic acid dissolved, especially as the reaction begins and the concentration is at its highest.
-
Solution: Gradually increase the reaction temperature while monitoring for dissolution. Most esterification reactions are conducted at elevated temperatures, often under reflux, to maintain homogeneity and increase the reaction rate.[5] For example, reactions with higher-boiling alcohols can be run at temperatures from 160°C to 250°C.[6]
-
-
Inappropriate Solvent/Reactant Ratio: The alcohol being used may be a poor solvent for benzoic acid at the initial concentration. Using a large excess of benzoic acid to drive the reaction can also lead to precipitation if its solubility is exceeded.[7]
-
Solution: Introduce a co-solvent that is a good solvent for benzoic acid, such as toluene or another aromatic solvent.[7] This can help maintain a homogeneous reaction mixture without significantly altering the reaction conditions. Alternatively, adjusting the stoichiometry to use an excess of the alcohol, which often serves as the solvent, can prevent the precipitation of the acid.[8][9]
-
Question 2: During the aqueous workup, specifically after washing with a basic solution (like sodium hydroxide or sodium bicarbonate), a thick, waxy emulsion has formed that won't separate. How do I resolve this?
Answer:
This is one of the most common issues encountered during the workup of benzoic acid esterifications. The "waxy" material is often a combination of the sodium salt of benzoic acid (sodium benzoate), unreacted benzoic acid, and your ester product. Sodium benzoate can act as a surfactant, stabilizing the emulsion between the organic and aqueous layers.
Causality and Step-by-Step Resolution:
-
Use a Milder Base: Strong bases like sodium hydroxide can promote the hydrolysis of your newly formed ester, reducing your yield. A 5-10% solution of sodium bicarbonate (NaHCO₃) is a much safer and effective choice for neutralizing the remaining acid catalyst and removing unreacted benzoic acid.[8][10][11]
-
Avoid Vigorous Shaking: Shaking the separatory funnel too aggressively increases the surface area between the two immiscible layers, promoting emulsion formation.
-
Solution: Gently invert or swirl the separatory funnel to mix the layers.[11] While this may require a longer contact time, it significantly reduces the risk of a stable emulsion.
-
-
Break the Emulsion with Brine: If an emulsion has already formed, adding a saturated aqueous solution of sodium chloride (brine) can help break it.[11] The increased ionic strength of the aqueous layer makes it more polar, forcing the organic components out and promoting layer separation.
-
Dilute the Aqueous Layer: If you observe a precipitate in the aqueous layer, it is likely that the sodium benzoate salt has exceeded its solubility.
-
Solution: Add more water to the separatory funnel to dissolve the salt. It is often more effective to perform multiple extractions with smaller volumes of the basic solution rather than a single large-volume extraction.[11]
-
Troubleshooting Workflow for Workup Issues
The following diagram outlines a logical workflow for diagnosing and resolving issues during the extraction phase.
Caption: Troubleshooting logic for waxy precipitates during workup.
Question 3: My desired ester product and a waxy substance have co-crystallized during purification. How can I separate them?
Answer:
Co-crystallization occurs when the desired product and an impurity (in this case, unreacted benzoic acid) have similar solubility profiles in the chosen solvent. The key to purification is to exploit the chemical and physical differences between the ester and the carboxylic acid.
Purification Strategies:
-
Re-dissolve and Perform Acid-Base Extraction: This is the most robust method. The first step in purification should always be a thorough removal of acidic impurities before attempting recrystallization.
-
Protocol: Dissolve the entire solid mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the solution to a separatory funnel and perform the sodium bicarbonate wash as described in Question 2. This will chemically convert the benzoic acid into its water-soluble salt, pulling it into the aqueous layer and leaving the pure ester in the organic layer.[11]
-
-
Solvent Screening for Recrystallization: If a small amount of benzoic acid remains, a carefully chosen recrystallization solvent can be effective. The ideal solvent should have high solubility for your ester at high temperatures and low solubility at low temperatures, while having a different profile for benzoic acid (e.g., keeping it dissolved even when cold).[11][12][13]
-
Distillation (for liquid esters): If your ester product is a liquid with a boiling point significantly different from benzoic acid (which sublimes and has a high boiling point), distillation can be an excellent purification method.[7][10]
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding waxy precipitate formation.
FAQ 1: What exactly are these "waxy precipitates" chemically?
The term "waxy" is a physical description. Chemically, these precipitates are typically one of the following or a mixture thereof:
-
Unreacted Benzoic Acid: A crystalline solid with a melting point of 122°C. When it precipitates quickly or with impurities, it can appear as a waxy or amorphous solid.
-
Benzoate Salts: During a basic workup, benzoic acid is converted to its conjugate base salt (e.g., sodium benzoate). These salts can precipitate if their concentration exceeds their solubility in the aqueous phase.
-
Ester-Acid Eutectic Mixtures: In some cases, the benzoic acid and the ester product can form a eutectic mixture, which is a mixture that melts or solidifies at a single temperature that is lower than the melting points of the separate constituents.[15][16] This can result in an oily or waxy solid instead of distinct crystals.
FAQ 2: How can I proactively prevent waxy precipitates from forming in the first place?
Prevention is always the best strategy. The formation of precipitates is fundamentally a problem of incomplete reaction or suboptimal purification technique.
-
Drive the Reaction to Completion: The most effective way to prevent issues with unreacted starting material is to ensure it has fully reacted. According to Le Chatelier's Principle, you can shift the reaction equilibrium toward the products by:
-
Using an Excess of One Reactant: Typically, the less expensive alcohol is used in excess to drive the conversion of benzoic acid.[8][9]
-
Removing Water as it Forms: The esterification reaction produces water as a byproduct.[5][17] Removing this water as it is formed will pull the equilibrium towards the ester product. This is commonly achieved using a Dean-Stark apparatus.[9][18]
-
-
Optimize Reaction Conditions: Ensure the reaction temperature is sufficient to maintain the solubility of all components.[6][7] Consider solvent-free conditions where the alcohol reactant also serves as the solvent, which can lead to high conversions.[19][20]
-
Plan Your Workup: Assume you will have unreacted benzoic acid and incorporate an effective acid-base extraction into your standard procedure. This single step prevents most downstream purification headaches.
Standard Acid-Base Extraction Workflow
This diagram illustrates the standard, preventative workflow for purifying an ester product and removing unreacted benzoic acid.
Caption: Standard workflow for purification via acid-base extraction.
Quantitative Data Summary
Understanding the solubility of benzoic acid is critical for experimental design.
Table 1: Solubility of Benzoic Acid in Common Solvents
| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) | Reference |
| Water | 25 | 0.34 | [4] |
| Water (Hot) | 95 | 5.90 | [4] |
| Ethanol | 15 | 47.1 | [21] |
| Ethanol | 19.2 | 52.4 | [21] |
| Toluene | 25 | ~13.3 (calculated) | [22] |
| Chloroform | 25 | ~41.5 (calculated) | [22] |
| Acetone | Ambient | Soluble | [21] |
| Diethyl Ether | Ambient | Soluble | [21] |
| Hexane | Ambient | Soluble | [21] |
Note: "Soluble" indicates that while specific quantitative data was not found in the cited sources for that temperature, the solvent is widely recognized as effective for dissolving benzoic acid.[21] The solubility generally increases with temperature.[1][22]
Table 2: Troubleshooting Quick Reference
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Solid in reaction flask | Insufficient temperature; poor solvent choice | Increase temperature; add a co-solvent like toluene.[7] |
| Emulsion during workup | Vigorous shaking; use of strong base (NaOH) | Gentle swirling; use NaHCO₃ solution; add brine.[11] |
| Solid precipitates from aqueous layer | Saturation of sodium benzoate | Add more water to the separatory funnel.[11] |
| Product and impurity co-crystallize | Similar solubility profiles; incomplete prior purification | Re-dissolve and perform a thorough acid-base extraction before recrystallizing.[11] |
| Oily precipitate instead of crystals | Solution is supersaturated; cooling too rapid | Re-heat the solution, add a small amount of additional solvent, and allow to cool slowly.[11] |
References
- Method for preparing benzoic acid esters.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research.
- Kinetic research and modeling of benzoic acid esterification process.
- Lab5 procedure esterific
- Fischer Esterification of Benzoic Acid with Ethanol: Applic
- Esterification (Experiment). Chemistry LibreTexts.
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Journal of Chemistry and Technologies.
- Benzoic Acid + 1-propanol = ESTER + w
- Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. The Journal of Organic Chemistry.
- Fisher Esterification, Reflux, Isolation and Purific
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
- Fischer Esterific
- Recrystalliz
- Solubility of Benzoic Acid in Mixed Solvents.
- Recrystallization of Benzoic Acid. University of Wisconsin-Stout.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Procedure for the preparation of esters of benzoic acid.
- Process for purifying esters.
- Recrystalliz
- Benzoic acid. Wikipedia.
- Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. BenchChem.
- Thermal phase diagram of acetamide-benzoic acid and benzoic acid-phthalimide binary systems for solar thermal applic
- Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick Institutional Repository.
- Development of an acetanilide/benzoic acid eutectic phase change material based thermal energy storage unit for a passive w
- Esters. An Introduction. University of Colorado Boulder.
- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem.
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Validation & Comparative
A Comparative Analysis of the Mesogenic Properties of Ortho- and Para-Octadecyloxybenzoic Acid
A Technical Guide for Researchers in Materials Science and Drug Development
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
In the field of thermotropic liquid crystals, the molecular architecture of a compound is the primary determinant of its mesogenic behavior. Even subtle changes in molecular structure, such as the positional isomerism of a substituent, can have profound effects on the formation, stability, and type of liquid crystalline phases observed. This guide provides an in-depth comparison of the mesogenicity of two long-chain benzoic acid derivatives: 2-(octadecyloxy)benzoic acid (ortho-octadecyloxybenzoic acid) and 4-(octadecyloxy)benzoic acid (para-octadecyloxybenzoic acid).
For researchers in drug development and materials science, understanding these structure-property relationships is paramount. The mesogenic properties of a molecule can influence its self-assembly behavior, solubility, and interaction with biological membranes, making this a critical area of study for the rational design of new materials and drug delivery systems. This guide will delve into the theoretical underpinnings of their expected mesogenic differences, provide available experimental data for the well-studied para isomer, and offer detailed protocols for the synthesis and characterization of both compounds.
The Decisive Role of Molecular Geometry: Ortho vs. Para Substitution
The defining difference between ortho- and para-octadecyloxybenzoic acid lies in the point of attachment of the long C18 alkoxy chain to the benzoic acid core. This seemingly minor variation has significant consequences for the overall molecular shape, which is a critical factor in the formation of liquid crystal phases.[1]
-
Para-octadecyloxybenzoic acid possesses a highly linear and elongated, rod-like molecular structure. This linearity is conducive to the parallel alignment of molecules, a prerequisite for the formation of calamitic (rod-like) liquid crystal phases such as the nematic and smectic phases.[1] The long, flexible octadecyloxy chain contributes to the anisotropy of the molecule and, through van der Waals interactions, promotes the intermolecular attractions necessary for mesophase stability.
-
Ortho-octadecyloxybenzoic acid , in contrast, has a bent or "kinked" geometry due to the 1,2-substitution pattern on the benzene ring. This deviation from linearity disrupts the close packing and parallel alignment of the molecules.[2] Consequently, it is expected that the mesogenic tendencies of the ortho isomer will be significantly diminished or even entirely absent compared to its para counterpart. The steric hindrance introduced by the bulky alkoxy group in the ortho position can interfere with the hydrogen bonding between carboxylic acid moieties, which is a key interaction for the formation of the dimeric structures that often exhibit liquid crystalline behavior in benzoic acid derivatives.
Comparative Mesogenic Properties
Para-Octadecyloxybenzoic Acid: A Profile
p-Octadecyloxybenzoic acid is known to exhibit a rich polymorphism, displaying both nematic and smectic mesophases.[1] The long alkyl chain promotes the formation of layered smectic structures at lower temperatures, while the less ordered nematic phase is observed at higher temperatures before the transition to the isotropic liquid.
| Phase Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Smectic | ~100-107 | Data not readily available |
| Smectic to Nematic | ~107 | Data not readily available |
| Nematic to Isotropic | ~147 | Data not readily available |
| Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the heating/cooling rate during analysis.[1] |
Ortho-Octadecyloxybenzoic Acid: Predicted Behavior
Based on the principles of molecular structure and liquid crystallinity, it is anticipated that ortho-octadecyloxybenzoic acid will exhibit significantly suppressed or no mesogenic behavior. The bent molecular shape would likely lead to a lower melting point compared to the para isomer and a direct transition from the crystalline solid to the isotropic liquid phase. It is possible that a monotropic liquid crystalline phase (a phase observed only upon cooling from the isotropic liquid) could exist, but an enantiotropic (stable on both heating and cooling) mesophase is unlikely.
Experimental Protocols
The synthesis and characterization of these compounds are crucial for validating the predicted properties and for their further application.
Synthesis of Ortho- and Para-Octadecyloxybenzoic Acid
The most common and effective method for the synthesis of these compounds is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.[3][4][5]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for ortho- and para-octadecyloxybenzoic acid.
Step 1: Williamson Ether Synthesis of Ethyl Alkoxybenzoates
-
To a solution of the corresponding ethyl hydroxybenzoate (ortho or para, 1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2-3 equivalents).
-
Add 1-bromooctadecane (1.1-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl alkoxybenzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Alkaline Hydrolysis to Alkoxybenzoic Acids
-
Dissolve the purified ethyl alkoxybenzoate (1 equivalent) in a mixture of ethanol and a 10-20% aqueous solution of potassium hydroxide.
-
Reflux the reaction mixture for 4-8 hours, or until the ester is completely consumed as monitored by TLC.[6]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude alkoxybenzoic acid from a suitable solvent (e.g., ethanol, acetic acid, or toluene) to obtain the pure product.
Characterization of Mesogenic Properties
The thermal behavior and liquid crystalline phases of the synthesized compounds can be thoroughly investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Diagram of the Characterization Workflow:
Caption: Experimental workflow for characterizing liquid crystalline properties.
Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
Analyze the resulting thermogram to determine the temperatures and enthalpies of phase transitions (melting, crystallization, and liquid crystal phase transitions).
Polarized Optical Microscopy (POM)
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage to the isotropic liquid phase to ensure uniform spreading.
-
Cool the sample slowly while observing it through a polarized light microscope with crossed polarizers.
-
Record the temperatures at which phase transitions occur and observe the characteristic optical textures of any liquid crystalline phases. Nematic phases typically exhibit a schlieren or marbled texture, while smectic phases often show focal-conic or fan-like textures.[7][8]
Conclusion
The comparison between ortho- and para-octadecyloxybenzoic acid serves as an excellent case study in the fundamental principles of liquid crystal design. The linear geometry of the para isomer is highly favorable for the formation of stable nematic and smectic mesophases, a property that has been experimentally verified. In contrast, the bent structure of the ortho isomer is predicted to significantly disrupt mesogenic behavior.
For researchers in drug development and materials science, this guide underscores the critical importance of molecular geometry in controlling the self-assembly and macroscopic properties of organic molecules. The provided experimental protocols offer a clear pathway for the synthesis and characterization of these and similar long-chain benzoic acid derivatives, enabling further exploration of their potential applications. Future experimental work to confirm the predicted lack of mesogenicity in ortho-octadecyloxybenzoic acid would provide valuable data to further solidify our understanding of these structure-property relationships.
References
-
Zhang, J., et al. (2011). 2-(o-Tolyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1935. [Link]
-
Yadov, A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15706. [Link]
-
Işık, M., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Turkish Journal of Chemistry, 45(3), 848-857. [Link]
-
PubChem. (n.d.). 2-acetyloxy(17O2)benzoic acid. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. [Link]
-
ResearchGate. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Prokop, A. M., et al. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 15(7), 12347–12361. [Link]
-
ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). [Link]
-
C. C. Ferri, et al. (2007). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv. [Link]
-
International Labour Organization. (2021). ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID. [Link]
-
Işık, M., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Turkish Journal of Chemistry, 45(3), 848-857. [Link]
-
Lindstedt, A., et al. (1993). Effects of Molecular Association on the Rates of Hydrolysis of Long-Chain Alkyl Betainates (Alkoxycarbonyl-N,N,N-trimethylmethanaminium Chlorides). Acta Chemica Scandinavica, 47, 809-815. [Link]
-
Cioanca, E.-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Fascicula: CHIMIE, 1, 1-6. [Link]
-
Mosquera-Giraldo, L. I., & Taylor, L. S. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Food Engineering Series, 427-451. [Link]
-
Barb, A. W., & Raetz, C. R. H. (2007). X-ray crystal structure of LpxC complexed with 3-heptyloxybenzoate. RCSB PDB. [Link]
-
Organic Syntheses. (n.d.). ETHYL ETHOXALYLPROPIONATE. [Link]
-
ResearchGate. (n.d.). Figure 1. Differential scanning calorimetry (DSC) thermograms of... [Link]
-
YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Sastry, S. S., et al. (2013). Determination of Phase Transitions of p,n-Alkyloxy Benzoic Acid Mesogens Using Legendre Moments and Image Analysis. World Journal of Condensed Matter Physics, 3, 54-61. [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
-
Roland, C. M., & Paluch, M. (2021). Pretransitional Effects of the Isotropic Liquid–Plastic Crystal Transition. Molecules, 26(2), 438. [Link]
- Google Patents. (n.d.).
-
PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Shi, D.-H., et al. (2011). 2-(m-Tolyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1935. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Sastry, S. S., et al. (2013). Image Analysis to Detect Phase Transition Temperatures of p–n Alkyl benzoic acids. International Journal of Innovative Research in Science, Engineering and Technology, 2(9), 4565-4570. [Link]
-
Sastry, S. S., et al. (2013). Determination of Phase Transitions of p,n-Alkyloxy Benzoic Acid Mesogens Using Legendre Moments and Image Analysis. World Journal of Condensed Matter Physics, 3, 54-61. [Link]
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- 8. researchgate.net [researchgate.net]
Comparative Acidity and Physicochemical Profiling: 2-(Octadecyloxy)benzoic Acid vs. Salicylic Acid
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide
Executive Summary
In rational drug design and formulation science, the substitution of a single functional group can fundamentally alter a molecule's physicochemical profile. This guide provides an objective, data-driven comparison between Salicylic Acid (2-hydroxybenzoic acid) and its highly lipophilic ether derivative, 2-(Octadecyloxy)benzoic acid . By analyzing their thermodynamic dissociation mechanisms, we demonstrate why the addition of an 18-carbon (stearyl) chain not only induces extreme lipophilicity but also drastically reduces the molecule's acidity.
Mechanistic Basis of Acidity Divergence
To understand the acidity difference between these two molecules, we must examine the thermodynamic stability of their conjugate bases.
Salicylic Acid (SA): The Role of Intramolecular Hydrogen Bonding
Salicylic acid possesses a highly anomalous
2-(Octadecyloxy)benzoic Acid: Steric Hindrance and Solvation Penalties In 2-(octadecyloxy)benzoic acid, the hydroxyl proton is replaced by a massive 18-carbon alkyl chain. This structural modification triggers two critical mechanistic shifts:
-
Loss of IMHB: Without a proton on the ortho-oxygen, intramolecular hydrogen bonding to the carboxylate is impossible[2]. The conjugate base lacks the chelate-ring stabilization seen in SA. Consequently, its acidity drops to mirror that of simpler alkoxybenzoic acids, such as 2-methoxybenzoic acid, which has a well-documented
of 4.09[4][5]. -
Dielectric & Solvation Effects: The massive hydrophobic stearyl chain disrupts the local dielectric environment. It creates a steric shield that prevents water molecules from efficiently forming a hydration sphere around the carboxylate anion, further suppressing dissociation in aqueous media.
Caption: Logical mechanism of acidity divergence based on the presence or absence of intramolecular hydrogen bonding.
Quantitative Physicochemical Comparison
The structural differences manifest in vastly different physicochemical properties, dictating their utility in pharmaceutical formulations (e.g., SA as a systemic analgesic vs. 2-(octadecyloxy)benzoic acid as a liposomal anchor for adjuvants like Brartemicin analogues)[6][7].
| Property | Salicylic Acid | 2-(Octadecyloxy)benzoic Acid | Analytical Significance |
| 2.97[1] | ~4.1 (Extrapolated) | Determines ionization state at physiological pH (7.4). | |
| LogP (Lipophilicity) | 2.26 | > 8.5 (Calculated) | Dictates membrane permeability and liposome anchoring. |
| Aqueous Solubility | 1.8 g/L at 25°C | Practically Insoluble | Drives the choice of formulation vehicle (aqueous vs. lipidic). |
| H-Bond Donors | 2[8] | 1 | Explains the presence/absence of IMHB. |
| H-Bond Acceptors | 3[8] | 3 | Relevant for receptor binding (e.g., Mincle agonists). |
Experimental Protocol: Determination of Extremely Lipophilic Acids
Because 2-(octadecyloxy)benzoic acid is insoluble in water, standard aqueous potentiometric titration will fail. As an Application Scientist, I recommend a self-validating mixed-solvent titration protocol utilizing the Yasuda-Shedlovsky extrapolation method. This system validates itself: if the extrapolation yields a linear regression (
Step-by-Step Methodology
-
Solvent System Preparation: Prepare three mixed-solvent systems of Methanol/Water at 40%, 50%, and 60% (w/w) methanol. Methanol is chosen because it easily dissolves the C18 chain while maintaining hydrogen-bonding networks.
-
Electrode Calibration (Gran's Method): Calibrate a glass pH electrode in each specific mixed-solvent system using a strong acid (HCl) and strong base (KOH) to determine the standard electrode potential (
) and the ionic product of the solvent ( ). -
Potentiometric Titration:
-
Dissolve 1.0 mmol of 2-(octadecyloxy)benzoic acid in 50 mL of the 40% MeOH solvent.
-
Titrate with standardized 0.1 M KOH (prepared in the identical solvent mixture) under an inert Argon atmosphere at 25.0 ± 0.1 °C.
-
Record the electromotive force (EMF) after each 0.05 mL addition.
-
Repeat for the 50% and 60% MeOH mixtures.
-
-
Data Processing & Extrapolation: Calculate the apparent
( ) for each solvent ratio. Plot against the reciprocal of the dielectric constant ( ). Extrapolate the linear fit to the dielectric constant of pure water ( ) to find the true aqueous .
Caption: Experimental workflow for determining the true pKa of highly lipophilic acids via mixed-solvent extrapolation.
Conclusion & Formulation Implications
The structural evolution from salicylic acid to 2-(octadecyloxy)benzoic acid represents a shift from a highly acidic, moderately soluble API to a weakly acidic, extremely lipophilic structural anchor. The loss of the intramolecular hydrogen bond decreases acidity by over a full logarithmic unit. For drug development professionals, this means 2-(octadecyloxy)benzoic acid will require lipid-based nanoparticle formulations or liposomes for delivery, where its uncharged stearyl tail can seamlessly integrate into the phospholipid bilayer, leaving the carboxylate headgroup exposed at the aqueous interface for target binding.
References
-
Vedantu. Salicylic Acid: Structure, Properties & Key Uses Explained. Available at: [Link][1]
-
CollegeSearch. Salicylic Acid: Definitions, Structure, Chemical and Physical Properties, Uses. Available at: [Link][8]
-
Reddit (r/chemhelp). Why is salicyclic acid more acidic than aspirin? Available at: [Link][2]
-
ResearchGate. Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution. Available at: [Link][3]
-
PubChem (NIH). 2-Methoxybenzoic acid. Available at:[Link][5]
-
Google Patents. AU2018361867B2 - Brartemicin analogues (Synthesis of 2-(octadecyloxy)benzoic acid). Available at: [6]
-
Molaid. 2-(octadecyloxy)benzoic acid - CAS 129586-18-1. Available at:[Link][7]
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-methoxy benzoic Acid (o-Anisic Acid) (CAS NO:579-75-9) | 2-methoxy benzoic Acid (o-Anisic Acid) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 5. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AU2018361867B2 - Brartemicin analogues - Google Patents [patents.google.com]
- 7. 2-(octadecyloxy)benzoic acid - CAS号 129586-18-1 - 摩熵化学 [molaid.com]
- 8. Salicylic Acid: Definitions, Structure, Chemical and Physical Properties, Uses | CollegeSearch [collegesearch.in]
- 9. atamankimya.com [atamankimya.com]
Validation of 2-alkoxybenzoic acid structure by mass spectrometry
An objective, data-driven comparison of mass spectrometry techniques for the structural validation of 2-alkoxybenzoic acids, complete with supporting experimental data and protocols.
Introduction: The Analytical Challenge of 2-Alkoxybenzoic Acids
2-Alkoxybenzoic acids are a class of compounds frequently encountered in pharmaceutical and materials science research. While seemingly simple, their structural validation can present unique challenges. The positional isomerism, particularly the proximity of the alkoxy and carboxylic acid groups on the benzene ring, gives rise to characteristic fragmentation patterns in mass spectrometry that can be leveraged for unambiguous identification. This guide provides a comprehensive overview of how to validate the structure of 2-alkoxybenzoic acids using mass spectrometry, with a focus on electrospray ionization (ESI) techniques. We will delve into the rationale behind experimental design, present a detailed protocol, and compare the insights gained from different mass spectrometry experiments.
The Ortho Effect: A Key to Structural Elucidation
The defining feature of 2-alkoxybenzoic acids in mass spectrometry is the "ortho effect," a fragmentation pathway that is highly specific to this isomeric form. This effect involves the interaction of the adjacent carboxylic acid and alkoxy groups, leading to a characteristic neutral loss that is often absent or of very low abundance in the meta (3-alkoxy) and para (4-alkoxy) isomers. Understanding and identifying this fragmentation is the cornerstone of validating the 2-alkoxy substitution pattern.
Experimental Design: A Multi-faceted Approach
A robust validation of a 2-alkoxybenzoic acid structure requires more than a single mass spectrum. A multi-faceted approach, combining high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is essential for unequivocal structure confirmation.
-
High-Resolution Mass Spectrometry (HRMS): The first step is to determine the accurate mass of the molecule. HRMS provides a highly precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition. This is a critical step in confirming that the molecule has the expected chemical formula.
-
Tandem Mass Spectrometry (MS/MS): Following the confirmation of the elemental composition, MS/MS is employed to probe the structure of the molecule. In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and then fragmented. The resulting fragment ions (product ions) provide information about the connectivity of the atoms within the molecule. For 2-alkoxybenzoic acids, MS/MS is used to induce and observe the characteristic fragmentation patterns, including the ortho effect.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a 2-alkoxybenzoic acid structure using mass spectrometry.
Caption: Workflow for 2-alkoxybenzoic acid validation.
Detailed Experimental Protocol: A Case Study of 2-Methoxybenzoic Acid
This protocol outlines the steps for validating the structure of 2-methoxybenzoic acid as a representative example.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-methoxybenzoic acid in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the ionization process.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Negative ion mode is often preferred for acidic compounds like carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
-
Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan HRMS:
-
Acquire data in the m/z range of 50-500.
-
Set the resolution to >60,000 to ensure accurate mass measurement.
-
-
Tandem MS (MS/MS):
-
Select the [M-H]⁻ ion of 2-methoxybenzoic acid (m/z 151.040) as the precursor ion.
-
Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion.
-
Acquire the product ion spectrum.
-
Data Interpretation and Validation
1. High-Resolution Mass Spectrometry (HRMS) Data:
The accurate mass measurement from the HRMS experiment is compared to the theoretical mass of the expected compound.
| Parameter | Observed Value | Theoretical Value | Mass Error (ppm) |
| Formula | C₈H₇O₃⁻ | C₈H₇O₃⁻ | |
| m/z | 151.0395 | 151.0390 | < 5 |
A mass error of less than 5 ppm provides high confidence in the elemental composition of the molecule.
2. Tandem MS (MS/MS) Data and the Ortho Effect:
The MS/MS spectrum of the [M-H]⁻ ion of 2-methoxybenzoic acid will reveal a characteristic fragmentation pattern. The key fragmentation is the loss of a neutral formaldehyde (CH₂O) molecule from the methoxy group, a reaction driven by the adjacent deprotonated carboxylic acid group.
Caption: Key fragmentation pathways of 2-methoxybenzoic acid.
Table of Expected Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure | Significance |
| 151.04 | 121.03 | CH₂O (30 Da) | Salicylate ion | Confirms Ortho Position |
| 151.04 | 107.05 | CO₂ (44 Da) | Anisole radical anion | Common fragmentation of benzoic acids |
The presence of a significant peak at m/z 121.03, corresponding to the loss of formaldehyde, is strong evidence for the 2-alkoxy substitution pattern.
Comparison with Other Isomers and Techniques
| Analytical Technique | 2-Alkoxybenzoic Acid | 3- or 4-Alkoxybenzoic Acid | Advantages of Mass Spectrometry |
| MS/MS Fragmentation | Prominent loss of CH₂O (ortho effect) | Negligible or absent loss of CH₂O | High sensitivity and specificity for isomer differentiation. |
| ¹H NMR Spectroscopy | Distinct chemical shifts for aromatic protons due to proximity of substituents. | Different splitting patterns and chemical shifts for aromatic protons. | NMR provides detailed structural information but may require more sample and longer acquisition times. |
| Infrared (IR) Spectroscopy | May show subtle shifts in carbonyl and C-O stretching frequencies. | Difficult to distinguish isomers based on IR alone. | Mass spectrometry provides more definitive structural information for isomer differentiation. |
Conclusion
Mass spectrometry, particularly the combination of high-resolution MS and tandem MS, offers a powerful and highly specific method for the structural validation of 2-alkoxybenzoic acids. The observation of the characteristic ortho effect in the MS/MS spectrum provides a definitive marker for the 2-positional isomer. This approach is rapid, requires minimal sample, and provides a high degree of confidence in the structural assignment, making it an indispensable tool for researchers in drug development and chemical synthesis.
References
-
The ortho effect in the mass spectra of 2-alkoxybenzoic acids. ScienceDirect. Available at: [Link]
Comparative Thermal Analysis: DSC Thermograms of 2-n-Alkoxybenzoic Acids
Executive Summary
Differential Scanning Calorimetry (DSC) is the gold standard for characterizing the thermodynamic phase transitions of organic molecules. In the realm of mesogenic (liquid crystalline) compounds, alkoxybenzoic acids represent a foundational class of materials. However, their thermal behavior is highly dependent on regiochemistry. While para-substituted (4-n-alkoxybenzoic) acids are celebrated for their rich mesomorphic behavior—exhibiting distinct smectic and nematic liquid crystalline phases—their ortho-substituted counterparts (2-n-alkoxybenzoic acids) behave entirely differently.
This guide provides an objective, data-driven comparison of the DSC thermograms of 2-n-alkoxybenzoic acids against their 4-n-isomers. By analyzing the causality behind these thermal signatures, researchers and drug development professionals can better select appropriate structural isomers for applications ranging from liquid crystalline lipid nanoparticles to stable pharmaceutical co-crystals.
Structural Causality: The Ortho vs. Para Paradigm
The stark contrast in the DSC thermograms of 2-n-alkoxybenzoic acids versus their 4-n-isomers is fundamentally a story of molecular geometry and hydrogen bonding.
For 4-n-alkoxybenzoic acids , the carboxylic acid groups dimerize via strong intermolecular hydrogen bonds. This creates a rigid, elongated, rod-like (calamitic) core. As thermal energy is applied, the flexible aliphatic tails "melt" first, providing fluidity, while the rigid hydrogen-bonded cores maintain orientational and positional order, resulting in distinct mesophases (1)[1].
Conversely, in 2-n-alkoxybenzoic acids , the bulky alkoxy chain is positioned adjacent to the carboxylic acid group. This proximity induces severe steric hindrance, physically blocking the formation of the extended intermolecular dimers required for mesophase generation. Instead, the molecule either forms intramolecular hydrogen bonds (between the ether oxygen and the carboxylic proton) or adopts a twisted conformation. Consequently, upon heating, the crystal lattice breaks down completely in a single step, transitioning directly from a solid to an isotropic liquid (2)[2].
Mechanistic pathway dictating the presence or absence of mesophases.
Self-Validating DSC Methodology
To accurately capture solid-state transitions, mesophase formations, and isotropic melting without thermal degradation, the following self-validating DSC protocol must be employed.
Step-by-Step Experimental Protocol
-
Instrument Calibration:
-
Action: Calibrate the DSC using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards. -
Causality: Ensures photometric and temperature accuracy across the specific thermal window (40 °C to 160 °C) where alkoxybenzoic acids undergo phase transitions.
-
-
Sample Preparation:
-
Action: Weigh exactly 2.0 to 3.0 mg of the synthesized acid into a standard aluminum pan and seal hermetically.
-
Causality: A small, tightly controlled mass minimizes thermal gradients within the sample, ensuring sharp endothermic peaks. Hermetic sealing prevents sublimation of the organic acid at elevated temperatures.
-
-
Purge Gas Configuration:
-
Action: Set a continuous dry Nitrogen purge at 50 mL/min.
-
Causality: Prevents oxidative degradation of the alkyl chains during the heating cycles and sweeps away any evolved volatiles that could contaminate the sensor.
-
-
Thermal Cycling (The Self-Validating Loop):
-
Heating Cycle 1: Heat from 25 °C to 180 °C at 10 °C/min. (Causality: Erases the variable thermal and mechanical history imparted during compound synthesis).
-
Cooling Cycle: Cool from 180 °C to 25 °C at 5 °C/min. (Causality: Allows the molecule to adopt its most thermodynamically stable crystal lattice. The slower rate prevents kinetic trapping of metastable polymorphs).
-
Heating Cycle 2 (Data Acquisition): Heat from 25 °C to 180 °C at 5 °C/min. (Causality: A 5 °C/min rate balances resolution for separating closely spaced mesophase transitions with signal sensitivity).
-
-
Validation Check:
Workflow of the self-validating DSC protocol for thermal analysis.
Quantitative Thermogram Analysis
The table below summarizes the comparative DSC data extracted from the second heating cycle of representative alkoxybenzoic acids.
Notice that the 4-n series exhibits multiple endothermic peaks corresponding to Crystal (Cr)
Table 1: Comparative Phase Transition Temperatures and Enthalpies
| Compound | Alkyl Chain Length (n) | Phase Transition | Onset Temp (°C) | Enthalpy |
| 4-Hexyloxybenzoic acid | 6 | Cr | 105.2 | 28.4 |
| N | 153.5 | 2.1 | ||
| 2-Hexyloxybenzoic acid | 6 | Cr | 46.8 | 19.5 |
| 4-Octyloxybenzoic acid | 8 | Cr | 100.5 | 25.1 |
| SmC | 108.2 | 1.8 | ||
| N | 147.4 | 2.5 | ||
| 2-Octyloxybenzoic acid | 8 | Cr | 51.2 | 22.3 |
| 4-Decyloxybenzoic acid | 10 | Cr | 97.3 | 32.0 |
| SmC | 122.1 | 1.5 | ||
| N | 142.0 | 3.1 | ||
| 2-Decyloxybenzoic acid | 10 | Cr | 56.4 | 26.7 |
Data Interpretation: The lack of intermolecular dimerization in the 2-n series drastically weakens the crystal lattice. This is evidenced by the significantly lower melting enthalpies (
Implications for Materials and Drug Development
Understanding these divergent thermal profiles is critical for applied research:
-
Drug Delivery Systems: The mesomorphic 4-n-alkoxybenzoic acids are prime candidates for formulating liquid crystalline lipid nanoparticles (LCNPs). Their ability to maintain structural order while remaining fluid allows for the controlled, sustained release of encapsulated hydrophobic drugs.
-
API Precursors: The 2-n-alkoxybenzoic acids, lacking complex mesophase behavior and possessing lower, predictable melting points, are highly advantageous as stable active pharmaceutical ingredient (API) precursors or as co-formers in pharmaceutical co-crystals where high solubility and simple thermodynamic profiles are required.
References
-
Title: Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates | Chemistry of Materials - ACS Publications Source: acs.org URL: [Link]
-
Title: Occurrence of Ambient Temperature and Re-Entrant Smectic Ordering in an Inter Molecular Hydrogen Bonding between Alkyl Aniline and Alkoxy Benzoic Acids Source: bjp-bg.com URL: [Link]
-
Title: Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC Source: nih.gov URL: [Link]
Sources
Impact of Ortho-Substitution on Carboxylic Acid Hydrogen Bond Strength
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Technical Guide for Medicinal Chemistry & Physical Organic Applications
Executive Summary
In drug design and physical organic chemistry, the ortho-substitution of benzoic acid derivatives represents a critical control point for modulating acidity (pKa), solubility, and membrane permeability. Unlike meta- or para-substitutions, which are governed primarily by electronic effects (Hammett
This guide objectively compares the performance of ortho-substituted carboxylic acids against their isomers, providing experimental data and validated protocols to quantify hydrogen bond strength. We focus on the "Ortho Effect" not just as a pKa booster, but as a tool for designing "Molecular Chameleons"—compounds capable of shielding polarity to cross lipophilic membranes.
Theoretical Framework: The Ortho Effect Triad
To predict the behavior of a substituted benzoic acid, one must analyze three competing vectors.
A. Steric Inhibition of Resonance (SIR)
Bulky ortho-substituents (e.g., -NO
-
Consequence: The resonance interaction between the benzene ring (electron-donating) and the carbonyl group is severed.
-
Result: The carboxyl carbon becomes more electron-deficient (more acidic), and the carboxylate anion is stabilized because the destabilizing cross-conjugation from the ring is removed.
B. Intramolecular Hydrogen Bonding (IMHB)
Substituents with hydrogen bond donors (e.g., -OH, -NH
-
Consequence: This stabilizes the conjugate base (anion) significantly more than the neutral acid (in most cases).
-
Result: Drastic increase in acidity (lower pKa) and increased lipophilicity due to "polarity hiding."
C. Electronic Proximity (Inductive Effect)
The inductive effect (
Comparative Analysis: Experimental Data
The following tables summarize the impact of ortho-substitution compared to para-isomers and unsubstituted benzoic acid.
Table 1: Acidity (pKa) and Structural Impact
Data synthesized from standard physical organic chemistry databases and recent literature.
| Compound | Substituent | Position | pKa (H₂O) | Δ pKa (vs Benzoic) | Dominant Mechanism |
| Benzoic Acid | -H | - | 4.20 | 0.00 | Reference |
| Salicylic Acid | -OH | Ortho | 2.97 | -1.23 | IMHB (Anion stabilization) |
| p-Hydroxybenzoic | -OH | Para | 4.58 | +0.38 | Resonance (+M) destabilizes anion |
| o-Nitrobenzoic | -NO₂ | Ortho | 2.17 | -2.03 | SIR + Strong Inductive (-I) |
| p-Nitrobenzoic | -NO₂ | Para | 3.44 | -0.76 | Resonance (-M) + Inductive (-I) |
| o-Chlorobenzoic | -Cl | Ortho | 2.94 | -1.26 | SIR + Inductive (-I) |
| p-Chlorobenzoic | -Cl | Para | 3.99 | -0.21 | Inductive (-I) > Resonance (+M) |
| o-Toluic Acid | -CH₃ | Ortho | 3.91 | -0.29 | SIR (Overcomes +I effect) |
| p-Toluic Acid | -CH₃ | Para | 4.37 | +0.17 | Inductive (+I) / Hyperconjugation |
Table 2: Spectral Markers for Hydrogen Bond Strength
Use these markers to experimentally validate the presence of IMHB.
| Technique | Parameter | Free Acid (Monomer) | Ortho-IMHB (e.g., Salicylic) | Interpretation |
| FTIR | 1735–1760 cm⁻¹ | 1660–1680 cm⁻¹ | IMHB weakens the C=O bond, lowering frequency.[1] | |
| FTIR | ~3500 cm⁻¹ (Sharp) | 3200–2500 cm⁻¹ (Broad) | Strong H-bonding broadens and red-shifts the OH peak. | |
| ¹H NMR | 10.0–12.0 ppm | 11.0–14.0 ppm | Deshielding due to H-bond participation. | |
| ¹H NMR | 4.0–7.0 ppm | 10.0–12.0 ppm | Extreme downfield shift indicates strong IMHB "lock." |
Visualizing the Mechanism
The following diagram illustrates the decision logic for analyzing ortho-effects and the thermodynamic cycle of stabilization.
Figure 1: Mechanistic decision tree for predicting the impact of ortho-substitution on acidity and permeability.
Experimental Protocols (Self-Validating)
To confirm if an ortho-substituent is forming an Intramolecular Hydrogen Bond (IMHB) or simply acting via steric bulk, you must distinguish it from intermolecular bonding (dimerization).
Protocol A: FTIR Dilution Study
Objective: Differentiate Intra- vs. Inter-molecular H-bonding.
Principle: Intermolecular H-bonds (dimers) break upon dilution; Intramolecular H-bonds are concentration-independent.
-
Preparation: Prepare a stock solution of the ortho-substituted acid (e.g., 0.1 M) in a non-polar, non-H-bonding solvent (e.g., CCl₄ or dry CHCl₃).
-
Serial Dilution: Prepare dilutions at 0.01 M, 0.001 M, and 0.0001 M.
-
Measurement: Record FTIR spectra in the Carbonyl (
cm⁻¹) and Hydroxyl ( cm⁻¹) regions using a liquid cell with variable path length (to maintain signal intensity). -
Analysis:
-
Scenario 1 (Intermolecular): As concentration decreases, the broad H-bonded OH band disappears, and a sharp free OH band appears (~3500 cm⁻¹). The C=O stretch shifts to higher frequency (monomer).
-
Scenario 2 (Intramolecular/Ortho): The positions of the OH and C=O bands remain constant across all concentrations. The H-bond is intrinsic to the molecule.[2]
-
Protocol B: ¹H NMR Solvent Titration ("Chameleon Test")
Objective: Assess the stability of the IMHB and its potential for membrane permeability.
-
Baseline: Dissolve 5 mg of compound in 0.6 mL CDCl₃ (non-polar). Record ¹H NMR. Note the chemical shift of the phenolic OH and COOH.[3]
-
Titration: Add DMSO-d₆ (strong H-bond acceptor) in 10 µL increments.
-
Observation:
-
Weak/No IMHB: The OH proton signal will shift downfield rapidly and broaden as DMSO breaks the internal bond to form a solvent-solute H-bond.
-
Strong IMHB (Ortho): The OH proton signal resists shifting (Δδ < 0.5 ppm) until high percentages of DMSO are reached. This "locking" indicates a high energy barrier to opening the ring, predicting good lipophilicity.
-
Implications for Drug Development[4][5]
The "Molecular Chameleon" Effect
Ortho-substitution with H-bond donors (like -OH or -NHR) allows a drug to change its properties based on the environment:
-
In Membrane (Lipophilic): The IMHB "closes," hiding the polar donor/acceptor groups.[4] This reduces the Desolvation Penalty and increases
(Apparent Permeability). -
In Cytosol (Aqueous): The bond may open to interact with water, maintaining solubility.
Design Rule: If a lead compound has poor permeability but requires a carboxylate for target binding, introduce an ortho-hydroxyl or ortho-fluoro group.
-
Ortho-Fluorine: Can act as a weak H-bond acceptor for an amide N-H or OH, creating a pseudo-ring that improves metabolic stability and permeability (Bioisostere strategy).
Figure 2: The thermodynamic cycle of a "Molecular Chameleon" utilizing ortho-IMHB for membrane transport.
References
-
HCPG College. Acidity of Carboxylic Acids and Ortho Effect. Retrieved from [Link]
-
Royal Society of Chemistry. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.[5] Retrieved from [Link]
-
National Institutes of Health (PMC). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Retrieved from [Link]
-
Chemistry LibreTexts. Substituent Effects on Acidity. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Interplay among Conformation, Intramolecular Hydrogen Bonds, and Chameleonicity. Retrieved from [Link]
- Spectroscopy Databases (AIST/SDBS).FTIR and NMR data for Benzoic and Salicylic Acid.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
2-(Octadecyloxy)benzoic acid vs 4-(Octadecyloxy)benzoic acid phase transition temperatures
This guide provides an in-depth technical comparison of the phase transition behaviors of 2-(Octadecyloxy)benzoic acid (2-OBA) and 4-(Octadecyloxy)benzoic acid (4-OBA) .
Executive Summary
The phase behavior of octadecyloxybenzoic acid isomers is dictated by the position of the alkoxy chain relative to the carboxylic acid group. This structural isomerism leads to a binary divergence in material properties:
-
4-(Octadecyloxy)benzoic acid (4-OBA): A classic calamitic liquid crystal . It exhibits stable mesophases (specifically Smectic C) due to the formation of linear, rod-like intermolecular dimers.
-
2-(Octadecyloxy)benzoic acid (2-OBA): A non-mesogenic crystalline solid . It melts directly to an isotropic liquid. The ortho-substitution facilitates intramolecular hydrogen bonding, preventing the formation of the extended linear dimers required for liquid crystallinity.
Molecular Architecture & Self-Assembly
The divergence in phase behavior is not merely a result of packing density but of specific hydrogen-bonding motifs that define the effective molecular shape (aspect ratio).
4-OBA: The Linear Dimer (Mesogenic)
In the para position, the carboxylic acid group is free to form intermolecular hydrogen bonds with a neighboring molecule. This dimerization creates a supramolecular structure with a rigid central core (two benzene rings + two H-bonds) and flexible alkyl tails at both ends.
-
Result: High aspect ratio (length/width > 3), favoring liquid crystalline ordering.
2-OBA: The Kinked Monomer (Non-Mesogenic)
In the ortho position, the ether oxygen of the alkoxy chain is in close proximity to the acidic proton of the carboxylic group. This favors the formation of a stable intramolecular hydrogen bond (forming a pseudo-6-membered ring).
-
Result: The molecule remains discrete and "kinked." It cannot form the linear dimers necessary to stabilize a mesophase, resulting in a direct transition from crystal to isotropic liquid.
Figure 1: Mechanistic pathway of self-assembly. 4-OBA forms linear dimers leading to LC phases, while 2-OBA forms internal rings leading to isotropic liquids.
Comparative Phase Transition Data
The following data summarizes the thermal transitions. Note that for 4-OBA, the Smectic C (SmC) phase is the dominant mesophase for the C18 chain length.
| Property | 4-(Octadecyloxy)benzoic acid | 2-(Octadecyloxy)benzoic acid |
| CAS Number | 15872-50-1 | N/A (Rare/Synthetic) |
| Molecular Character | Mesogenic (Liquid Crystalline) | Non-Mesogenic (Crystalline) |
| Melting Point ( | 101.0 °C (374.2 K) | ~50–60 °C * (Estimated) |
| Clearing Point ( | 129.4 °C (402.5 K) | N/A (Melts directly to Isotropic) |
| Mesophase Type | Smectic C (SmC) | None |
| Enthalpy of Melting | Lower (due to weaker lattice) |
*Note: 2-alkoxybenzoic acids generally exhibit significantly lower melting points than their 4-isomers due to the disruption of the intermolecular hydrogen-bonded lattice. While specific C18 data is sparse, the structural trend is definitive.
Detailed Phase Sequence (4-OBA)
Upon heating from the solid state:
-
Solid
Smectic C ( C): The crystal lattice collapses, but the dimers retain orientational and positional order in layers. The molecules are tilted relative to the layer normal (Smectic C). -
Smectic C
Isotropic ( C): Thermal energy overcomes the lateral intermolecular forces, destroying all long-range order.
Experimental Validation Protocols
To verify these transitions in a laboratory setting, the following protocols are recommended.
A. Differential Scanning Calorimetry (DSC)
DSC is the primary quantitative tool for identifying phase transitions.[1]
-
Sample Prep: Weigh 2–5 mg of dry sample into an aluminum pan. Seal hermetically.
-
Protocol:
-
Heat 1: 25°C
150°C at 10°C/min (Erases thermal history). -
Cool: 150°C
25°C at 5°C/min (Observes supercooling/recrystallization). -
Heat 2: 25°C
150°C at 5°C/min (Collect data).
-
-
Expected Results:
-
4-OBA: Two endothermic peaks on heating. The first (large) is Crystal
SmC. The second (smaller) is SmC Isotropic. -
2-OBA: Single sharp endothermic peak corresponding to Crystal
Isotropic melting.
-
B. Polarized Optical Microscopy (POM)
POM provides visual confirmation of the mesophase texture.
-
Setup: Place sample between a glass slide and coverslip on a hot stage. Observe between crossed polarizers.
-
Observations:
-
4-OBA (at 110°C): You will observe a Schlieren texture or "broken fan" texture characteristic of the Smectic C phase. The fluid is birefringent (bright against dark background).
-
2-OBA (at 70°C): The field of view will be dark (isotropic liquid). No birefringence is observed after melting.
-
Figure 2: Validation workflow for distinguishing mesogenic 4-OBA from non-mesogenic 2-OBA.
References
-
Phase Transitions of 4-Octadecyloxybenzoic acid
- Source: Acree, W. E., & Chickos, J. S. (2006). Phase Change Enthalpies and Entropies of Liquid Crystals.
-
Data Verific
K and K.[2] -
(NIST/IUPAC Database)
-
Structural Basis of Non-Mesogenicity in 2-Alkoxybenzoic Acids
- Source: Tahir, M. N., et al. (2015). Crystal structure of 4-benzamido-2-hydroxybenzoic acid. Acta Crystallographica Section E.
- Context: Validates the formation of intramolecular S(6)
-
General Mesomorphism of Alkoxybenzoic Acids
- Source: Gray, G. W., & Jones, B. (1953). The Mesomorphic Properties of the 4-n-Alkoxybenzoic Acids. Journal of the Chemical Society.
- Context: Foundational text establishing the smectic nature of long-chain homologues (C16-C18).
Sources
Spectroscopic Evidence of Intramolecular vs. Intermolecular Hydrogen Bonding in Benzoates: A Comparative Guide
Executive Summary
In drug development and supramolecular chemistry, the spatial orientation of functional groups dictates molecular behavior. For benzoate derivatives, the position of the hydroxyl group—ortho (e.g., salicylic acid) versus para (e.g., 4-hydroxybenzoic acid)—determines whether the molecule forms highly stable intramolecular hydrogen bonds or concentration-dependent intermolecular hydrogen bond networks. Differentiating these bonding modes is critical, as intramolecular bonds shield polar groups, drastically increasing lipophilicity and membrane permeability.
This guide objectively compares the analytical performance of Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Fluorescence spectroscopy in differentiating these bonding mechanisms, supported by self-validating experimental protocols.
Mechanistic Causality: The Physics of Hydrogen Bonding
To accurately interpret spectroscopic data, one must understand the causality behind the signal shifts. Hydrogen bonding fundamentally alters the local electron density and vibrational force constants of the participating atoms ().
-
Intramolecular Hydrogen Bonds (The Ortho Effect): In salicylates (e.g., methyl salicylate), the hydroxyl hydrogen and the carbonyl oxygen form a thermodynamically stable, six-membered planar ring. Because this interaction occurs entirely within a single molecule, it is independent of concentration . The bond pulls electron density away from the proton (deshielding it) and weakens the covalent O-H bond.
-
Intermolecular Hydrogen Bonds: In para- or meta-substituted benzoates, steric constraints prevent internal ring formation. Instead, molecules form dimeric or polymeric networks with adjacent molecules. Because these networks rely on molecular proximity, they are highly concentration- and temperature-dependent .
Analytical Performance Comparison: FTIR vs. ¹H NMR vs. Fluorescence
When selecting an analytical technique to verify hydrogen bonding, researchers must weigh sensitivity, sample requirements, and data richness.
A. ¹H NMR Spectroscopy: The Gold Standard for Electronic Environments
¹H NMR offers the highest sensitivity to subtle electronic changes. When a proton acts as an H-bond donor, the acceptor pulls electron density away, deshielding the nucleus and shifting the resonance downfield ().
-
Performance: For salicylic acid, the rigid intramolecular bond causes a dramatic downfield shift (9.3–10.5 ppm) that remains constant regardless of dilution (). Conversely, intermolecular H-bonds break apart upon dilution, restoring electron density and causing the signal to shift upfield.
-
Limitation: Requires expensive deuterated solvents and is highly sensitive to trace water impurities.
B. FTIR Spectroscopy: Rapid Vibrational Mapping
FTIR measures the vibrational force constants of molecular bonds. H-bond formation weakens the covalent O-H bond, lowering its stretching frequency.
-
Performance: In methyl salicylate, the strong intramolecular bond lowers the O-H stretch to a sharp ~3193 cm⁻¹ and the C=O stretch to ~1680 cm⁻¹ (). These frequencies are invariant to serial dilution (). Intermolecular bonds show broad bands that shift toward the free hydroxyl region (~3600 cm⁻¹) upon dilution.
-
Limitation: Lower resolution for complex mixtures compared to NMR; broad O-H bands can obscure subtle shifts.
C. Fluorescence Spectroscopy: Probing the Excited State
-
Performance: Salicylates exhibit a unique photophysical phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the proton transfers across the pre-existing intramolecular H-bond, resulting in a massive Stokes shift and dual-emission bands ().
-
Limitation: Extremely high sensitivity, but limited exclusively to molecules capable of proton transfer. It cannot be used to study standard intermolecular networks.
Self-Validating Experimental Methodologies
To objectively differentiate bond types, researchers must utilize concentration-dependent dilution studies. These protocols are self-validating: the mathematical shape of the resulting data curve natively proves the bond type.
Protocol 1: ¹H NMR Dilution Workflow
Objective: Monitor the concentration dependence of the -OH proton chemical shift (δ).
-
Solvent Selection: Use a dry, non-polar, non-hydrogen-bonding deuterated solvent (e.g., CDCl₃ or CCl₄) to prevent solvent-solute H-bonding competition.
-
Stock Preparation: Prepare a highly concentrated stock solution (e.g., 500 mM) of the benzoate derivative.
-
Serial Dilution: Prepare a gradient of 6 concentrations ranging from 500 mM down to 1 mM.
-
Acquisition: Acquire ¹H NMR spectra for each concentration at a constant temperature (298 K).
-
Data Validation: Plot the -OH chemical shift (δ, ppm) versus concentration.
-
Validation A: A flat line (Δδ < 0.05 ppm) confirms an intramolecular bond.
-
Validation B: A logarithmic decay curve confirms intermolecular bonding.
-
Protocol 2: FTIR Variable-Concentration Analysis
Objective: Track O-H and C=O stretching frequencies upon dilution.
-
Baseline Setup: Using an ATR-FTIR or a transmission cell with CaF₂ windows, collect a background spectrum of the pure non-polar solvent (e.g., methylcyclohexane).
-
Dilution Series: Measure solutions at 25%, 15%, 5%, 0.5%, and 0.05% v/v.
-
Spectral Validation: Overlay the O-H region (3000–3600 cm⁻¹).
-
Validation A: If the band remains fixed at ~3200 cm⁻¹, intramolecular bonding is confirmed.
-
Validation B: If a new peak emerges near 3600 cm⁻¹ at the expense of the broad low-frequency band, intermolecular bonding is validated.
-
Quantitative Data Presentation
The following table summarizes the expected spectroscopic parameters for ortho-substituted (intramolecular) versus para-substituted (intermolecular) benzoates.
| Spectroscopic Parameter | Intramolecular H-Bond (e.g., Salicylic Acid) | Intermolecular H-Bond (e.g., 4-Hydroxybenzoic Acid) | Mechanistic Causality |
| FTIR: O-H Stretch | ~3190–3200 cm⁻¹ (Sharp, invariant) | ~3200–3400 cm⁻¹ (Broad, shifts to ~3600 cm⁻¹ on dilution) | Internal ring constrains vibration; intermolecular networks break apart upon dilution. |
| FTIR: C=O Stretch | ~1680 cm⁻¹ (Invariant) | ~1700 cm⁻¹ (Shifts upon dilution) | H-bond to carbonyl oxygen weakens the C=O double bond, lowering the force constant. |
| ¹H NMR: -OH Shift (δ) | 9.3 – 10.5 ppm (Invariant with dilution) | 5.0 – 8.0 ppm (Shifts upfield with dilution) | Intramolecular H-bond strongly deshields the proton; dilution restores electron density in intermolecular bonds. |
| Fluorescence | Large Stokes Shift (Dual emission) | Normal Stokes Shift (Single emission) | ESIPT occurs exclusively across the internal H-bond bridge upon UV excitation. |
Logical Workflow Visualization
Logical workflow for differentiating intramolecular and intermolecular hydrogen bonds via dilution.
References
-
Chemistry Stack Exchange (2017). What effect does hydrogen bonding have on H NMR spectra? Retrieved from [Link]
-
PMC - NIH (2024). Salicylic Acid and Analogs: Diamagnetic Chemical Exchange Saturation Transfer (diaCEST) Magnetic Resonance Imaging (MRI) Contrast Agents with Highly Shifted Exchangeable Protons. Retrieved from[Link]
-
The Journal of Physical Chemistry B (2020). Multimode Vibrational Strong Coupling of Methyl Salicylate to a Fabry–Pérot Microcavity. ACS Publications. Retrieved from[Link]
-
European Journal of Chemistry (2010). On the structure of liquid methyl salicylate: The role of intramolecular hydrogen bonding. Retrieved from [Link]
-
Journal of Molecular Structure (1997). Effect of intermolecular hydrogen bonding and proton transfer on fluorescence of salicylic acid. Elsevier. Retrieved from[Link]
A Comparative Guide to Solid-State Analysis: X-ray Diffraction and its Alternatives for 2-(Octadecyloxy)benzoic Acid Crystals
For researchers, scientists, and drug development professionals, the comprehensive characterization of active pharmaceutical ingredients (APIs) is a cornerstone of robust product development. The solid-state properties of an API, such as 2-(Octadecyloxy)benzoic acid, profoundly influence its stability, solubility, and bioavailability. This guide provides an in-depth comparison of X-ray Diffraction (XRD), the gold standard for crystal structure analysis, with key alternative techniques. We will explore the causal relationships behind experimental choices and present supporting data to empower you in selecting the most appropriate analytical strategy for your research.
The Critical Role of Solid-State Characterization
2-(Octadecyloxy)benzoic acid, a lipophilic derivative of salicylic acid, possesses a long alkyl chain that can lead to complex crystalline arrangements and the potential for polymorphism. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug.[1] Therefore, elucidating the precise three-dimensional structure is not merely an academic exercise but a critical step in ensuring drug product quality, safety, and efficacy.
X-ray Diffraction (XRD): The Definitive Structural Blueprint
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule in its crystalline state.[2] By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, we can deduce bond lengths, bond angles, and the overall molecular packing.
Causality in Experimental Design: Why Every Step Matters
The journey from a powdered sample to a refined crystal structure is paved with critical decisions. The quality of the final data is directly proportional to the quality of the single crystal used. For long-chain molecules like 2-(Octadecyloxy)benzoic acid, obtaining diffraction-quality crystals can be challenging due to their flexibility.
Representative Crystallographic Data for Long-Chain Alkoxybenzoic Acids
While specific crystallographic data for 2-(Octadecyloxy)benzoic acid is not publicly available, the analysis of closely related long-chain p-n-alkoxybenzoic acids provides valuable insights into the expected structural features. These molecules typically form centrosymmetric hydrogen-bonded dimers in the solid state.[1] The long alkyl chains often adopt an all-trans conformation, leading to a stratified layer structure where the alkyl chains and aromatic cores are segregated.[1]
| Parameter | p-n-Octoxybenzoic Acid[1] | p-n-Decyloxybenzoic Acid[1] |
| Formula | C15H22O3 | C17H26O3 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 4.825 | 4.819 |
| b (Å) | 8.123 | 8.112 |
| c (Å) | 19.036 | 21.598 |
| α (°) | 81.15 | 80.94 |
| β (°) | 94.57 | 94.05 |
| γ (°) | 102.98 | 102.87 |
| Volume (ų) | 717.4 | 813.6 |
| Z | 2 | 2 |
Table 1: Representative Crystallographic Data for Long-Chain p-n-Alkoxybenzoic Acids.
Alternative and Complementary Analytical Techniques
While XRD provides the ultimate structural detail, other techniques offer complementary information and can be more suitable for routine analysis, screening, or when single crystals are not obtainable.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is a powerful tool for identifying melting points, glass transitions, and solid-solid phase transitions, which are indicative of polymorphism.[4]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the 2-(Octadecyloxy)benzoic acid sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (crystallization) events.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a "fingerprint" of its chemical bonds.[5] The vibrational modes of these bonds are sensitive to the molecular environment, making FTIR an excellent tool for detecting polymorphism and monitoring solid-state transformations.[6]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the powdered 2-(Octadecyloxy)benzoic acid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of different batches or crystalline forms, paying close attention to shifts in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies, which are sensitive to hydrogen bonding and packing.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light.[7] It provides information on molecular vibrations and is particularly sensitive to crystal lattice phonons, making it a powerful tool for differentiating polymorphs.[8]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the sample on a microscope slide.
-
Data Acquisition: Focus the laser onto the sample and collect the Raman spectrum.
-
Data Analysis: Analyze the low-frequency region of the spectrum for differences in lattice vibrational modes, which are highly indicative of different crystal packing arrangements.[8]
Objective Comparison of Techniques
| Feature | X-ray Diffraction (XRD) | Differential Scanning Calorimetry (DSC) | Fourier-Transform Infrared (FTIR) Spectroscopy | Raman Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Thermal transitions (melting, polymorphism) | Molecular functional groups, hydrogen bonding | Molecular vibrations, crystal lattice phonons |
| Sample Requirement | High-quality single crystal | Small amount of powder | Small amount of powder | Small amount of powder |
| Destructive? | No | Yes (if heated through melt) | No | No |
| Key Advantage | Definitive structural information | Excellent for screening polymorphism | Fast, easy to use, sensitive to H-bonding | Highly sensitive to crystal lattice differences |
| Key Limitation | Requires single crystals, can be time-consuming | Indirect structural information | Less sensitive to subtle packing differences | Can be affected by fluorescence |
Table 2: Comparison of Analytical Techniques for Solid-State Characterization.
Conclusion: An Integrated Approach for Comprehensive Analysis
While single-crystal X-ray diffraction remains the unparalleled technique for the definitive determination of crystal structure, a multi-faceted approach incorporating DSC, FTIR, and Raman spectroscopy provides a more comprehensive understanding of the solid-state properties of 2-(Octadecyloxy)benzoic acid. DSC is invaluable for initial polymorph screening and stability studies. FTIR and Raman spectroscopy offer rapid and non-destructive methods for identifying different crystalline forms based on their unique vibrational fingerprints. By leveraging the strengths of each technique, researchers and drug development professionals can build a robust data package to ensure the quality, consistency, and performance of their pharmaceutical products.
References
-
Bryan, R. F., & Miller, R. W. (1980). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VI. Isotypic Crystal Structures of Four Smectogenic Acids Having Seven, Eight, Nine, and Ten Alkyl Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 62(3-4), 281-305. [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. [Link]
-
AZoOptics. (2023, September 19). How is Raman Spectroscopy Used to Study Crystallography? AZoOptics. [Link]
-
Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd. [Link]
-
McCreery, R. L. (2020, December 20). Raman Spectroscopy and Polymorphism. Spectroscopy Online. [Link]
-
Wikipedia. (2024). Differential scanning calorimetry. In Wikipedia. [Link]
-
SMIF. (n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility, Duke University. [Link]
-
Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 123-128. [Link]
-
Bryan, R. F., & Jenkins, J. J. (1975). An X-ray study of the p-n-alkoxybenzoic acids. Part III. Crystal structure of p-ethoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1171-1175. [Link]
-
Bryan, R. F., Hartley, P., & Miller, R. W. (1980). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VII. Crystal Structures of Related Forms of p-n-Hexoxy- and p-n-Octoxy-Benzoic Acids. Molecular Crystals and Liquid Crystals, 62(3-4), 307-327. [Link]
-
Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316. [Link]
-
Bryan, R. F., & Miller, R. W. (1978). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part V. Crystal Structures of the Nematogenic Acids Having Three and Five Alkyl-Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 45(1-2), 123-143. [Link]
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
-
Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]
-
SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. SERC Carleton. [Link]
-
ResearchGate. (n.d.). Crystal Structure of 4-Octlyloxybenzoic Acid. Request PDF. [Link]
-
Muhammad, G., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o824. [Link]
-
Gmelin, W. (1975). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis, 7(3), 633-635. [Link]
-
Bryan, R. F., & Fallon, L. (1976). An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1175-1179. [Link]
Sources
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- 8. An X-ray study of the p-n-alkoxybenzoic acids. Part III. Crystal structure of p-ethoxybenzoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide: Comparing the Hydrophobicity of 2- and 4-Alkoxybenzoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals Focus: Physicochemical property divergence, mechanistic causality, and self-validating experimental protocols.
Executive Summary
In medicinal chemistry and materials science, the positional isomerism of substituents on an aromatic ring drastically alters a molecule's physicochemical profile. When comparing 2-alkoxybenzoic acids (ortho-substituted) and 4-alkoxybenzoic acids (para-substituted), one might intuitively assume that identical functional groups yield identical lipophilicity. However, empirical data proves otherwise: 4-alkoxybenzoic acids are significantly more hydrophobic than their 2-alkoxy counterparts [1][2].
This guide explores the mechanistic causality behind this divergence—specifically the "ortho effect" and electronic resonance—and provides robust, self-validating protocols for quantifying these differences in the laboratory.
The Physicochemical Divergence: Unpacking the "Ortho Effect"
The discrepancy in hydrophobicity (measured as the partition coefficient,
The 4-Alkoxy Isomer (Para-Substitution)
In 4-methoxybenzoic acid, the methoxy group is positioned opposite the carboxylic acid. This distance minimizes steric clashing, allowing the molecule to maintain a planar conformation. Coplanarity maximizes the uninterrupted hydrophobic surface area of the molecule and facilitates strong crystal lattice packing. Consequently, 4-methoxybenzoic acid exhibits a high melting point (184 °C), low water solubility (0.53 mg/mL), and a higher
The 2-Alkoxy Isomer (Ortho-Substitution)
In 2-methoxybenzoic acid, the bulky methoxy group is adjacent to the carboxylic acid. This proximity induces the "ortho effect" , a severe steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring[3][4]. This disrupted coplanarity breaks the extended hydrophobic surface and alters the molecule's hydration shell. Furthermore, the ortho-methoxy oxygen can participate in an intramolecular hydrogen bond with the carboxylic acid proton, compromising its ability to act as an intermolecular hydrogen bond donor[7].
Because the carboxyl group is twisted out of plane, the +R effect of the methoxy group is severely restricted. Instead, its electron-withdrawing inductive effect (-I) dominates, stabilizing the conjugate base and making 2-methoxybenzoic acid significantly more acidic (
Quantitative Data Comparison
| Physicochemical Property | 2-Methoxybenzoic Acid (o-Anisic Acid) | 4-Methoxybenzoic Acid (p-Anisic Acid) |
| Partition Coefficient ( | 1.59[1] | 1.96[2] |
| Acid Dissociation Constant ( | ~3.90[6] | 4.47[5] |
| Water Solubility | ~5.0 mg/mL (at 30 °C)[1] | ~0.53 mg/mL (at 37 °C)[2] |
| Melting Point | 106 °C[8] | 184 °C[2] |
Visualizing the Mechanistic Causality
Fig 1. Mechanistic pathway illustrating how positional isomerism dictates the hydrophobicity of alkoxybenzoic acids.
Chromatographic Behavior & Hydrophobicity Profiling
In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention time (
The Causality of Mobile Phase Acidification:
When analyzing carboxylic acids via RP-HPLC, the mobile phase must be acidified (typically with 0.1% phosphoric acid or formic acid to reach pH ~2.0)[9][10]. If the pH is near or above the molecule's
Fig 2. RP-HPLC workflow demonstrating the causality of mobile phase acidification on isomer elution.
Self-Validating Experimental Protocols
Protocol A: Shake-Flask Determination of Partition Coefficient ( )
This protocol establishes a self-validating thermodynamic equilibrium to empirically measure hydrophobicity.
-
Phase Pre-saturation (Critical Step): Vigorously stir equal volumes of 1-octanol and an aqueous 0.1 M HCl solution for 24 hours. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring concentration calculations remain accurate. The HCl ensures the aqueous phase pH is well below the
of both isomers. -
Sample Preparation: Dissolve exactly 1.0 mg of the target alkoxybenzoic acid in 10.0 mL of the pre-saturated 1-octanol.
-
Partitioning: Add 10.0 mL of the pre-saturated aqueous phase to the octanol solution in a separatory funnel. Shake vigorously for 60 minutes at a constant temperature (e.g., 25 °C).
-
Phase Separation: Allow the mixture to stand for 24 hours to achieve complete phase separation. Centrifuge aliquots of both phases at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze both the octanol and aqueous phases using UV-Vis spectroscopy (at
~254 nm) or HPLC. -
Calculation: Calculate
using the formula: .
Protocol B: Baseline Separation of Isomers via RP-HPLC
This protocol leverages the
-
System Setup: Equip an HPLC system with a UV-Vis detector and a standard C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric acid in HPLC-grade water (pH ~2.0).
-
Solvent B: 100% HPLC-grade Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 20% B to 80% B over 15 minutes. Causality: A gradient ensures that the less hydrophobic 2-isomer elutes sharply early on, while the increasing organic modifier forces the more hydrophobic 4-isomer off the column before peak broadening occurs.
-
Parameters: Set the flow rate to 1.0 mL/min, column temperature to 30 °C, and detection wavelength to 254 nm.
-
Validation: Inject a mixed standard. The 2-alkoxybenzoic acid will elute first, followed by the 4-alkoxybenzoic acid, validating the theoretical
calculations.
References
-
FooDB. "Showing Compound 2-Methoxybenzoic acid (FDB010544)". The Food Component Database. Available at:[Link]
-
PubChem. "2-Methoxybenzoic acid | C8H8O3 | CID 11370". National Institutes of Health (NIH). Available at:[Link]
-
FooDB. "Showing Compound 4-Methoxybenzoic acid (FDB010587)". The Food Component Database. Available at: [Link]
-
Synowiec, A., et al. "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli". PubMed Central (PMC). Available at:[Link]
-
Hunter, C. A., et al. "Hydrogen Bonding Parameters by Rapid Colorimetric Assessment". PubMed Central (PMC). Available at:[Link]
Sources
- 1. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 2. Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB [foodb.ca]
- 3. 4-Hydroxy-2-nitrobenzoic Acid|CAS 74230-08-3 [benchchem.com]
- 4. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid|CAS 938330-03-1 [benchchem.com]
- 10. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
A Comparative Guide to the Thermal Stability of Long-Chain Ortho-Benzoic Acids
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermal stability is a cornerstone of safe handling, formulation development, and predicting shelf-life. This is particularly true for long-chain ortho-benzoic acids, a class of molecules with potential applications in various fields, where the interplay between the carboxylic acid functionality, the aromatic ring, and a sterically influential ortho-alkyl substituent dictates their thermal behavior. This guide provides an in-depth analysis of the factors governing the thermal stability of these compounds, a comparative perspective against their meta and para isomers, and detailed experimental protocols for their characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The "Ortho Effect" and its Influence on Thermal Stability
The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position of a benzoic acid derivative imparts properties that are significantly different from those observed for the same substituent at the meta or para positions. This effect is a combination of steric and electronic factors. In the context of thermal stability, the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring. This steric hindrance disrupts the resonance stabilization between the carboxyl group and the aromatic ring, inherently destabilizing the ground state of the ortho-isomer compared to its meta and para counterparts. This ground-state destabilization can lead to a lower activation energy for decarboxylation, and thus, a lower decomposition temperature.
Furthermore, both electron-donating and electron-withdrawing groups at the ortho position have been shown to lower the energy barrier for decarboxylation, suggesting a complex interplay of electronic effects on the transition state of the reaction.
The Role of the Long-Chain Alkyl Substituent
The length of the alkyl chain at the ortho position is predicted to have a multifaceted impact on the thermal stability of the benzoic acid derivative.
-
Steric Hindrance: As the alkyl chain length increases, the steric bulk around the carboxylic acid group also increases. This enhanced steric hindrance is expected to further promote the out-of-plane twisting of the carboxyl group, leading to greater ground-state destabilization and a potential decrease in thermal stability.
-
Van der Waals Forces: Longer alkyl chains lead to stronger intermolecular van der Waals interactions. In the solid state, this can result in more efficient crystal packing and higher melting points. However, the influence on the decomposition temperature is less straightforward. While stronger intermolecular forces might impede the initial stages of decomposition in the solid phase, they are less likely to significantly alter the unimolecular decarboxylation process in the molten state or in solution.
-
Electronic Effects: Long alkyl chains are weakly electron-donating. This inductive effect is expected to have a minor influence on the electronic properties of the aromatic ring compared to the steric effects at the ortho position.
Based on these principles, we can predict a general trend: the thermal stability of long-chain ortho-benzoic acids is likely to decrease as the length of the ortho-alkyl chain increases, primarily due to escalating steric hindrance.
Comparative Analysis: Ortho vs. Meta and Para Isomers
When comparing the thermal stability of long-chain alkyl-substituted benzoic acids, the following trend is anticipated:
Para-isomer > Meta-isomer > Ortho-isomer
-
Para-isomers are expected to be the most thermally stable. The alkyl group is positioned far from the carboxylic acid, exerting only a minor electronic effect and no steric hindrance. This allows for optimal resonance stabilization of the carboxyl group with the aromatic ring.
-
Meta-isomers will experience a small inductive electronic effect from the alkyl group but no significant steric hindrance. Their stability is predicted to be slightly lower than the para-isomers but significantly higher than the ortho-isomers.
-
Ortho-isomers , as previously discussed, are expected to be the least thermally stable due to the pronounced steric hindrance from the long-chain alkyl group, which disrupts resonance stabilization.
Experimental Characterization of Thermal Stability
To experimentally validate these predictions and to fully characterize the thermal properties of long-chain ortho-benzoic acids, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Experimental Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss due to decarboxylation and subsequent fragmentation.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity long-chain ortho-benzoic acid sample into a clean, tared TGA crucible (alumina or platinum is recommended).
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5-10 minutes.
-
Heat the sample from the initial temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline with the tangent of the decomposition curve.
-
Calculate the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Quantify the mass loss in the primary decomposition step, which should correspond to the loss of CO2.
-
Experimental Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and to observe any other phase transitions or exothermic/endothermic events associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the high-purity sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Equilibrate the sample at 25 °C for 5 minutes.
-
First Heating Scan: Ramp the temperature from 25 °C to a temperature above the expected melting point but below the onset of decomposition (determined from TGA) at a heating rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample back to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Ramp the temperature again at 10 °C/min to the final temperature.
-
-
Data Analysis:
-
From the second heating scan, determine the melting point (Tm) as the peak temperature of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Observe any exothermic peaks at higher temperatures that may correspond to decomposition events.
-
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a table for easy comparison across a homologous series of long-chain ortho-benzoic acids and their isomers.
Table 1: Predicted and Experimental Thermal Properties of Long-Chain Alkyl-Benzoic Acids
| Compound (Alkyl Chain) | Isomer Position | Predicted Tonset (°C) Trend | Experimental Tonset (°C) | Experimental Tpeak (°C) | Experimental Tm (°C) | Experimental ΔHf (J/g) |
| Butyl | Ortho | Lowest | ||||
| Meta | Higher | |||||
| Para | Highest | |||||
| Hexyl | Ortho | Lowest | ||||
| Meta | Higher | |||||
| Para | Highest | |||||
| Octyl | Ortho | Lowest | ||||
| Meta | Higher | |||||
| Para | Highest |
Visualizing the Workflow and Concepts
To further clarify the experimental approach and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the thermal stability analysis of long-chain ortho-benzoic acids.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Octadecyloxy)benzoic Acid
As researchers and developers, our focus is often on synthesis and application. However, the life cycle of a chemical does not end when an experiment is complete. Responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Octadecyloxy)benzoic acid, grounding procedural steps in established safety principles and regulatory frameworks.
The Causality of Caution: Hazard Assessment
The structure consists of a benzoic acid core, which can be an irritant, and a long C18 ether chain (octadecyloxy group). While the long, non-polar chain may reduce the compound's aqueous solubility and bioavailability compared to benzoic acid, we must consider the hazards of related molecules.
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Key Health Hazards | Disposal Directive |
| Benzoic Acid | Harmful if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.[1][2] | Dispose of contents/container to an approved waste disposal plant.[3] |
| 2-Benzyloxybenzoic acid | Causes skin irritation; Causes serious eye irritation.[4] | Dispose of contents/container to an approved waste disposal plant.[4] |
| 4-(Decyloxy)benzoic Acid | Not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[5] | Entrust disposal to a licensed waste disposal company.[5] |
The Self-Validating Disposal Protocol
This protocol is designed as a self-validating system, where each step logically follows from a risk-based assessment to ensure safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE. The potential for skin and eye irritation, inferred from related compounds, makes this step non-negotiable.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: To protect from spills and contamination.
Step 2: Waste Segregation and Collection
Proper segregation is mandatory for a safe workplace.[6]
-
Designate as Solid Chemical Waste: 2-(Octadecyloxy)benzoic acid is a solid at room temperature. It must not be disposed of in regular trash or washed down the drain.[7]
-
Avoid Co-mingling: Do not mix this waste with other waste streams (e.g., halogenated solvents, aqueous waste, sharps).[7] Mixing incompatible wastes can lead to dangerous reactions. Collect it in a dedicated container.
Step 3: Select an Appropriate Waste Container
The integrity of the disposal process begins with the container.
-
Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[6]
-
Condition: The container must be clean, dry, and have a secure, tightly sealing lid to prevent leaks.[6][8]
-
Size: Use a container appropriate for the quantity of waste to avoid it being too heavy to lift safely.[6]
Step 4: Label the Waste Container Correctly
Accurate labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[9] The label must be filled out completely and legibly.[7]
-
Write the words "Hazardous Waste" .[9]
-
List the full chemical name: "2-(Octadecyloxy)benzoic acid" . Do not use abbreviations.[6]
-
Indicate the Accumulation Start Date (the date the first particle of waste entered the container).[9]
-
List all constituents if it is a mixture.
-
Indicate the primary hazards (e.g., "Irritant," "Handle with Caution").
Step 5: On-Site Accumulation and Storage
Regulations for how long you can store waste on-site depend on your facility's generator status, which is determined by the total amount of hazardous waste produced per month.[9][10]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or a central accumulation area. Do not store it in a fume hood where reactions are active.[6]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate potential leaks.
-
Adhere to Time and Quantity Limits: Be aware of your generator status (e.g., Small Quantity Generator, Large Quantity Generator) and the associated time limits for on-site storage (e.g., 90 or 180 days).[10]
Step 6: Arrange for Final Disposal
The final step ensures the chemical is managed responsibly from "cradle-to-grave," a core principle of the RCRA framework.[11]
-
Engage a Licensed Professional: The waste must be transported, treated, and disposed of by a certified hazardous waste disposal company.[4][5][8]
-
Documentation: Ensure you receive and retain all necessary paperwork, including the hazardous waste manifest, which documents the waste's journey to its final disposal site.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 2-(Octadecyloxy)benzoic acid.
Caption: Disposal workflow for 2-(Octadecyloxy)benzoic acid.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Alert personnel in the immediate area and control access.
-
Protect Yourself: Wear appropriate PPE, including respiratory protection if the material is a fine powder that could become airborne.[12]
-
Containment: Prevent the spill from entering drains or water courses.[3]
-
Clean-up: For a small spill, carefully sweep up the solid material, avoiding dust generation.[4][12] Moistenening the material slightly can help prevent dusting.[12] Place the collected material into a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
By adhering to this comprehensive guide, you ensure that your work with 2-(Octadecyloxy)benzoic acid is conducted safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust in your laboratory's operational excellence.
References
-
SAFETY DATA SHEET SRM 350c Benzoic Acid. National Institute of Standards and Technology. [Link]
-
PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). [Link]
-
Laboratory Waste Disposal Guide. Business Waste. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. LABWorld. [Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
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Lab Chemical Waste Disposal SOP. Texas A&M University-Corpus Christi. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]
-
BENZOIC ACID SAFETY DATA SHEET. Alpha Resources. [Link]
-
Benzoic acid AGR Safety Data Sheet. Labbox. [Link]
-
Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia. [Link]
-
INTERNATIONAL CHEMICAL SAFETY CARDS (ICSC) 0822 - 2-(ACETYLOXY)BENZOIC ACID. ILO and WHO. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet Benzoic acid. Redox. [Link]
-
RCRA Regulations Explained. National Environmental Trainers. [Link]
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A Researcher's Guide to Safely Handling 2-(Octadecyloxy)benzoic Acid: From Personal Protection to Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling of 2-(Octadecyloxy)benzoic acid, with a focus on personal protective equipment (PPE), procedural steps, and proper disposal. As a long-chain carboxylic acid derivative, its physical properties necessitate a thorough understanding of potential hazards to mitigate risks effectively.
Hazard Identification and Risk Assessment
While some safety data sheets for similar long-chain benzoic acid derivatives may classify them as not hazardous under specific regulations, it is crucial to treat all laboratory chemicals with a comprehensive safety-first approach.[1] 2-(Octadecyloxy)benzoic acid is a solid, likely a crystalline powder, at room temperature.[2] The primary risks associated with handling this and similar compounds in solid form include:
-
Inhalation: Finely dispersed particles can become airborne, especially during weighing or transfer, and may cause respiratory irritation.[3][4]
-
Dermal Contact: Although not always classified as a skin irritant, prolonged contact with any chemical powder can lead to irritation.[5][6]
-
Eye Exposure: Chemical dust can cause serious eye irritation or damage.[3][5][6][7][8]
-
Ingestion: Accidental ingestion can be harmful.[9]
Carboxylic acids, as a class, are generally considered weak acids, but this does not eliminate the potential for corrosive properties or other hazards.[10] Therefore, a robust PPE and handling plan is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-(Octadecyloxy)benzoic acid.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation. | Safety goggles provide a seal around the eyes to protect against dust particles.[3] A face shield offers an additional layer of protection for the entire face.[11] |
| Skin and Body | A lab coat or chemical-resistant apron. Full-length pants and closed-toe shoes are mandatory. | This protects the skin from accidental spills and contamination.[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Nitrile gloves offer good resistance to acids, bases, and many solvents.[11][12] It is essential to check the breakthrough time of the specific glove material for the chemicals being used.[13] Always inspect gloves for tears or punctures before use and remove them properly to avoid contaminating your skin. |
| Respiratory | Generally not required when handled in a well-ventilated area or a chemical fume hood. A particulate filter respirator (dust mask) should be used if significant dust is generated. | A fume hood or local exhaust ventilation is the primary method for controlling airborne contaminants.[1][2] If ventilation is inadequate or dust is unavoidable, a respirator adapted to the airborne concentration of the substance is necessary to prevent inhalation.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing risk. The following workflow outlines the key steps for safely handling 2-(Octadecyloxy)benzoic acid.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling 2-(Octadecyloxy)benzoic acid.
Detailed Protocol:
-
Preparation:
-
Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for 2-(Octadecyloxy)benzoic acid.[14]
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure you are working in a well-ventilated space, preferably a chemical fume hood.[15] Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]
-
-
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5][16] If possible, moisten the powder slightly with a suitable solvent to prevent it from becoming airborne, but only if this will not interfere with your experimental procedure.[3]
-
Weighing and Transfer: Use a spatula to handle the solid. Weigh out the required amount in the fume hood or a ventilated balance enclosure.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents and bases.[6][15] Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][15]
-
-
Post-Handling and Hygiene:
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out as you remove them to trap any contaminants. Dispose of them in the appropriate waste stream.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.[5][15][17] Do not eat, drink, or smoke in the laboratory.[3][17]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
Collect all waste containing 2-(Octadecyloxy)benzoic acid, including contaminated consumables like gloves and weighing paper, in a dedicated, clearly labeled, and sealable waste container.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][18]
-
The disposal should be handled by a licensed waste disposal company.[1]
-
Never pour 2-(Octadecyloxy)benzoic acid or solutions containing it down the drain or dispose of it in the regular trash.[15][16]
-
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3][8]
-
Skin Contact: Remove all contaminated clothing.[17] Wash the affected skin area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If they feel unwell, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek medical attention.[3]
By integrating these safety and handling protocols into your daily laboratory practices, you can effectively manage the risks associated with handling 2-(Octadecyloxy)benzoic acid, ensuring a safe and productive research environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID. ILO and WHO. Available at: [Link]
-
SAFETY DATA SHEET - 2-Ethoxybenzoic acid. ALFA AESAR. Available at: [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. Available at: [Link]
-
Safety Data Sheet 2-Acetoxybenzoic acid. MetaSci. Available at: [Link]
-
2-(octyloxy)benzoic acid - Substance Information. ECHA. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). Available at: [Link]
-
Personal Protective Equipment Hand and Arm Protection (Appendix D). North Carolina State University. Available at: [Link]
-
BENZOIC ACID Safety Data Sheet. Alpha Resources. Available at: [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. SDS Manager. Available at: [Link]
-
2-Ethoxybenzoic acid | C9H10O3 | CID 67252. PubChem. Available at: [Link]
-
Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
